2-(1-Methylcyclopropyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylcyclopropyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVDMIVJLUCMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312165 | |
| Record name | 2-(1-methylcyclopropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19687-04-8 | |
| Record name | 19687-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-methylcyclopropyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylcyclopropyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methylcyclopropaneethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5XBA26MCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1-Methylcyclopropyl)ethanol
Abstract
This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 2-(1-methylcyclopropyl)ethanol, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into two primary synthetic strategies. Each strategy is presented with a rationale for its procedural choices, detailed step-by-step protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific needs. The guide emphasizes experimental causality, procedural robustness, and is grounded in authoritative references.
Introduction
The 1-methylcyclopropyl moiety is a desirable structural motif in modern chemistry. It acts as a bioisostere for larger groups like tert-butyl, often improving metabolic stability, potency, and pharmacokinetic properties of drug candidates. The target molecule, this compound (IUPAC Name: 2-(1-methylcyclopropyl)ethan-1-ol), serves as a key intermediate, enabling the introduction of this valuable group through its primary alcohol functionality. This guide delineates two distinct and effective synthetic pathways to access this compound, starting from common laboratory reagents.
Synthetic Strategies Overview
Two principal and divergent strategies for the synthesis of this compound are presented. Strategy A proceeds via the reduction of a carboxylic acid intermediate, a robust and well-documented pathway. Strategy B employs a Grignard reagent, offering a classic organometallic approach to carbon-carbon bond formation.
Figure 1: High-level overview of the two primary synthetic routes to this compound.
Strategy A: Synthesis via Reduction of 1-Methylcyclopropanecarboxylic Acid
This strategy is arguably the most reliable, relying on the robust transformation of a stable carboxylic acid intermediate into the target primary alcohol. The key steps involve the formation of the cyclopropane ring followed by a chemoselective reduction of the carboxyl group.
Part 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid
The cornerstone of this route is the formation of 1-methylcyclopropanecarboxylic acid. A common and effective method involves the cyclopropanation of a methacrylic acid derivative, followed by hydrolysis. An alternative documented approach starts with the dehalogenation of a 2,2-dihalogenated precursor.
Rationale: The choice of a dihalocarbene addition followed by reductive dehalogenation is a field-proven method for constructing substituted cyclopropanes. Using sodium metal in a suitable solvent system provides the necessary reducing equivalents to efficiently remove the halogen atoms, leading to the formation of the stable cyclopropane ring.[1]
Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid [1]
-
Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add sodium metal (6.9 g) and anhydrous toluene (120 mL).
-
Sodium Dispersion: Heat the mixture in an oil bath until the sodium metal is completely melted. Increase the stirring speed to form a fine sodium sand dispersion.
-
Solvent Addition: Carefully add anhydrous tetrahydrofuran (THF, 100 mL) to the reaction system.
-
Substrate Addition: Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarboxylic acid (16.9 g, 0.1 mol) dissolved in 30 mL of an ethanol/water mixture (19:3, v/v).
-
Reaction: After the addition is complete, continue stirring at room temperature for 1 hour.
-
Acidification: Carefully quench the reaction by the slow, dropwise addition of concentrated hydrochloric acid (approx. 50 mL) with stirring until the pH of the aqueous phase is ~1. Continue stirring for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by evaporation under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.
| Parameter | Value |
| Typical Yield | 9.26 g (92.6%) |
| Purity | ≥95% |
| Appearance | Colorless crystalline solid or liquid |
Part 2: Reduction of 1-Methylcyclopropanecarboxylic Acid to this compound
The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While lithium aluminum hydride (LAH) is a classic choice, borane (BH₃) complexes offer excellent efficacy and can exhibit higher chemoselectivity in the presence of other reducible functional groups.[2][3][4][5] The following protocol utilizes an in situ generation of borane from sodium borohydride and boron trifluoride diethyl etherate, which is often more convenient and safer to handle than diborane gas or pyrophoric LAH.[1][6]
Rationale: Carboxylic acids are resistant to milder reducing agents like sodium borohydride (NaBH₄).[7][8] Borane is a highly effective oxyphilic Lewis acid that coordinates to the carbonyl oxygen, activating the carboxyl group towards hydride reduction. The reaction proceeds through an aldehyde intermediate which is immediately reduced to the primary alcohol.[9][10] This method avoids the often-vigorous quenching procedures required for LAH.
Figure 2: Detailed workflow for the synthesis of this compound via Strategy A.
Protocol 2: Borane Reduction of 1-Methylcyclopropanecarboxylic Acid [1]
-
Setup: In a suitable flask, dissolve 1-methylcyclopropanecarboxylic acid (10.0 g, 0.1 mol) in anhydrous tetrahydrofuran (130 mL).
-
Hydride Source: With stirring, add sodium borohydride (3.4 g, 0.09 mol) in several small portions.
-
Borane Generation: At room temperature, slowly add boron trifluoride diethyl etherate complex (17.0 g, 0.12 mol) dropwise. Caution: Gas evolution (diborane) may occur. Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 3 days. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Carefully pour the reaction mixture into ice water to quench. If a solid precipitates, filter it off.
-
Extraction: Remove the bulk of the THF by vacuum distillation. Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to yield the crude product. Further purification can be achieved by fractional distillation.
| Parameter | Value |
| Typical Yield | ~7.0 g (70%) |
| Boiling Point | 128 °C / 750 mmHg[11] |
| Density | 0.887 g/mL at 25 °C[11] |
Strategy B: Synthesis via Grignard Reagent Alkylation
This strategy builds the target molecule by forming a new carbon-carbon bond between a cyclopropyl Grignard reagent and an electrophilic two-carbon synthon, ethylene oxide. This approach is elegant and often efficient, provided the organometallic intermediate can be generated successfully.
Part 1: Preparation of 1-Methylcyclopropyl Magnesium Bromide
The key intermediate is the Grignard reagent, 1-methylcyclopropyl magnesium bromide. It is prepared from its corresponding alkyl halide, 1-bromo-1-methylcyclopropane, and magnesium metal in an anhydrous ether solvent.
Rationale: The Grignard reaction is a fundamental organometallic transformation. The magnesium metal inserts into the carbon-halogen bond, inverting the polarity at the carbon atom from electrophilic to highly nucleophilic. The use of anhydrous ether solvents (like THF or diethyl ether) is critical, as they solvate the Grignard reagent, stabilizing it, while being aprotic. Any protic solvent (e.g., water, alcohols) would instantly destroy the reagent.[12]
Protocol 3: Synthesis of 1-Methylcyclopropyl Magnesium Bromide (General Procedure) [13][14]
-
Setup: Assemble a three-necked flask, equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Initiation: Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a small portion (approx. 5-10%) of a solution of 1-bromo-1-methylcyclopropane (1.0 eq.)[15][16][17][18] in anhydrous THF from the dropping funnel.
-
Reaction: The reaction is initiated upon the disappearance of the iodine color and the observation of gentle bubbling. Gentle warming with a heat gun may be required. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium. The resulting cloudy grey solution of the Grignard reagent is used directly in the next step.
Part 2: Reaction of Grignard Reagent with Ethylene Oxide
The nucleophilic Grignard reagent readily attacks the strained three-membered ring of ethylene oxide, leading to a ring-opening Sɴ2 reaction. A subsequent aqueous workup protonates the resulting alkoxide to furnish the primary alcohol.
Rationale: Ethylene oxide is an excellent electrophile for adding a hydroxyethyl (-CH₂CH₂OH) group.[19] The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even by moderately reactive nucleophiles. The Grignard reagent will attack one of the carbon atoms, cleaving the C-O bond and relieving the ring strain. This is a highly reliable and direct method for forming primary alcohols with two additional carbons.[19]
Figure 3: Mechanism of the Grignard reaction with ethylene oxide.
Protocol 4: Reaction with Ethylene Oxide
-
Setup: Cool the freshly prepared solution of 1-methylcyclopropyl magnesium bromide from Protocol 3 in an ice-salt bath to 0 °C.
-
Ethylene Oxide Addition: Ethylene oxide (1.1 eq.) is a gas at room temperature (b.p. 10.7 °C). It can be condensed into a cold, graduated vessel and added as a liquid, or bubbled directly into the reaction mixture from a cylinder. Caution: Ethylene oxide is a toxic and flammable gas. All manipulations must be performed in a well-ventilated fume hood.
-
Reaction: Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the flask back to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude alcohol can be purified by fractional distillation.
Comparative Analysis and Conclusion
Both strategies offer viable pathways to this compound. The choice between them depends on reagent availability, scale, and the specific safety capabilities of the laboratory.
| Feature | Strategy A (Reduction) | Strategy B (Grignard) |
| Starting Materials | Methacrylic acid derivatives (common) | 1-Bromo-1-methylcyclopropane (specialized) |
| Key Intermediates | Stable carboxylic acid | Moisture-sensitive Grignard reagent |
| Reagent Hazards | Borane complexes (handle with care) | Ethylene oxide (toxic gas), Magnesium (flammable solid) |
| Robustness | Generally high; less sensitive to moisture | Requires strictly anhydrous conditions |
| Atom Economy | Good, but involves a reduction step | Excellent, features C-C bond formation |
-
Strategy A is recommended for its overall robustness and reliance on more stable intermediates. The multi-day reduction step may be a drawback for speed, but the procedure is less technically demanding regarding atmospheric control.
-
Strategy B is an elegant and more atom-economical approach. It is ideal for laboratories well-equipped for organometallic synthesis and for handling gaseous reagents like ethylene oxide. The success of this route is critically dependent on the successful formation of the Grignard reagent.
This guide provides the foundational knowledge and detailed protocols for researchers to confidently synthesize this compound, empowering further exploration and application of this important chemical building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adichemistry.com [adichemistry.com]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borane Reagents [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methylcyclopropanemethanol 98 2746-14-7 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Cyclopropylmethyl Magnesium Bromide synthesis - chemicalbook [chemicalbook.com]
- 14. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 15. Page loading... [guidechem.com]
- 16. PubChemLite - 1-bromo-1-methylcyclopropane (C4H7Br) [pubchemlite.lcsb.uni.lu]
- 17. 1-bromo-1-methylcyclopropane | 50915-27-0 [m.chemicalbook.com]
- 18. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. d.lib.msu.edu [d.lib.msu.edu]
Introduction: The Strategic Value of the Methylcyclopropyl Moiety
An In-depth Technical Guide to the Chemical Properties of 2-(1-methylcyclopropyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropyl group is a privileged structural motif. Its incorporation into drug candidates often confers advantageous properties, including enhanced metabolic stability, increased potency, and favorable conformational rigidity. This compound emerges as a valuable building block for introducing this moiety, offering a reactive hydroxyl handle for further chemical elaboration. This guide provides a comprehensive overview of its chemical and physical properties, predictable spectroscopic signatures, plausible synthetic routes, and essential safety protocols, designed to empower researchers in leveraging this compound for novel molecular design and synthesis.
PART 1: Physicochemical and Computational Properties
The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The data for this compound, collated from various chemical databases, are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19687-04-8 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| IUPAC Name | 2-(1-methylcyclopropyl)ethan-1-ol | [2] |
| Boiling Point | 79-80 °C (at 46.5 Torr) | [3] |
| Density (Predicted) | 0.938 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 15.16 ± 0.10 | [3] |
| LogP (Predicted) | 1.1689 | [1] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
These properties suggest a moderately polar, low molecular weight alcohol with a boiling point suitable for purification by distillation under reduced pressure. The predicted LogP value indicates a favorable balance between hydrophilicity and lipophilicity, a key consideration in drug design.
PART 2: Spectroscopic Signature Analysis (Predictive)
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by features characteristic of a primary alcohol.[4]
-
O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to hydrogen bonding of the hydroxyl group.
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl, ethyl, and cyclopropyl C-H bonds.
-
C-H Stretch (cyclopropyl): A characteristic, though often less intense, peak slightly above 3000 cm⁻¹ may be observed for the C-H bonds on the cyclopropane ring.
-
C-O Stretch: A strong, distinct absorption in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol C-O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide unambiguous structural confirmation. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-(1-methylcyclopropyl)ethanol (CAS No. 30976-57-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1-methylcyclopropyl)ethanol (CAS No. 30976-57-3), a unique aliphatic alcohol incorporating a strained cyclopropyl ring. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, this guide, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. It covers physicochemical properties, detailed proposed synthesis protocols with mechanistic explanations, predicted spectroscopic data for compound characterization, and a discussion of its potential applications as a building block in medicinal chemistry and drug discovery.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a highly valuable structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties, stemming from its inherent ring strain and high s-character of its C-C bonds, often impart favorable pharmacological characteristics to drug candidates.[1] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with biological targets, and modulate the overall physicochemical properties, such as lipophilicity and aqueous solubility.[3] As a bioisostere for other functional groups like alkenes and phenyl rings, the cyclopropyl moiety offers a strategic tool for scaffold hopping and lead optimization.[4]
This compound, possessing both a hydroxyl group for further functionalization and a tertiary cyclopropyl structure, represents a potentially valuable, yet under-explored, building block for the synthesis of novel bioactive molecules.[5] This guide aims to consolidate the available information and provide a robust theoretical and practical framework for its synthesis and utilization.
Physicochemical and Computational Data
While extensive experimental data is limited, information from chemical suppliers and computational models provides a foundational understanding of this compound.
| Property | Value | Source |
| CAS Number | 30976-57-3 (also cited as 19687-04-8) | [5][6][7] |
| Molecular Formula | C₆H₁₂O | [5][6] |
| Molecular Weight | 100.16 g/mol | [5][6] |
| Boiling Point | 79-80 °C (at 46.5 Torr) | |
| Density | 0.938 ± 0.06 g/cm³ (Predicted) | |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |
| logP (octanol-water partition coefficient) | 1.1689 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 2 | [6] |
Synthesis of this compound: A Proposed Protocol
The most logical and established method for the synthesis of this compound is the cyclopropanation of a suitable allylic alcohol precursor. The Simmons-Smith reaction, particularly the Furukawa modification, is well-suited for this transformation due to its high stereospecificity and the directing effect of the hydroxyl group, which favors the formation of the desired cyclopropane ring.[4]
Proposed Synthetic Route: Simmons-Smith Cyclopropanation
The proposed synthesis involves the reaction of 2-methyl-2-buten-1-ol with a zinc carbenoid, generated in situ from diethylzinc and diiodomethane.
Caption: Proposed synthesis of this compound via Simmons-Smith cyclopropanation.
Mechanistic Rationale
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI) or a related species.[7] In the case of allylic alcohols, the zinc reagent is believed to coordinate with the hydroxyl group. This coordination directs the delivery of the methylene group to the same face of the double bond, leading to a concerted, stereospecific cyclopropanation.[3][5] This "butterfly-type" transition state ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]
Caption: Simplified mechanism of hydroxyl-directed Simmons-Smith cyclopropanation.
Proposed Experimental Protocol
Disclaimer: The following is a proposed protocol based on established procedures for the Simmons-Smith cyclopropanation of allylic alcohols. It should be optimized and validated by the end-user.
Materials:
-
2-Methyl-2-buten-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-buten-1-ol (1.0 eq) dissolved in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq) dropwise via syringe while maintaining the temperature at 0 °C. Stir the mixture for 20 minutes at this temperature.
-
Add diiodomethane (2.0 eq) dropwise to the solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Predicted Spectroscopic Data for Characterization
¹H NMR Spectroscopy (Predicted)
-
~3.6 ppm (t, 2H): The two protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH) are expected to appear as a triplet due to coupling with the adjacent methylene group.
-
~1.5 ppm (t, 2H): The two protons of the methylene group adjacent to the cyclopropyl ring (-CH₂-C(CH₃)C₂H₄) are expected to appear as a triplet due to coupling with the -CH₂-OH protons.
-
~1.1 ppm (s, 3H): The three protons of the methyl group on the cyclopropyl ring are expected to appear as a singlet as there are no adjacent protons to couple with.
-
~0.4-0.2 ppm (m, 4H): The four protons on the cyclopropane ring are expected to appear as complex multiplets in the upfield region, characteristic of cyclopropyl protons.
-
Variable ppm (br s, 1H): The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
~65 ppm: The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH).
-
~40 ppm: The carbon of the methylene group attached to the cyclopropyl ring (-CH₂-C-).
-
~20-25 ppm: The quaternary carbon of the cyclopropyl ring.
-
~20 ppm: The methyl carbon attached to the cyclopropyl ring.
-
~10-15 ppm: The two equivalent methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy (Predicted)
-
Broad peak at ~3300 cm⁻¹: Characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.
-
Peaks at ~3080 cm⁻¹ and ~3000 cm⁻¹: C-H stretching vibrations of the cyclopropyl ring.
-
Peaks in the range of 2950-2850 cm⁻¹: C-H stretching vibrations of the ethyl and methyl groups.
-
Peak around 1050 cm⁻¹: C-O stretching vibration of a primary alcohol.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A weak peak at m/z = 100, corresponding to the molecular weight of C₆H₁₂O.
-
M-18: A peak at m/z = 82, corresponding to the loss of a water molecule (dehydration).
-
Alpha-cleavage: A prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ fragment.
-
Other Fragments: Peaks corresponding to the loss of methyl (M-15, m/z = 85) and ethyl (M-29, m/z = 71) groups, as well as characteristic fragmentation patterns of the cyclopropyl ring.
Potential Applications in Drug Discovery
While no specific applications of this compound in drug synthesis have been documented in publicly available literature, its structure suggests several potential uses as a versatile building block.
-
Introduction of a Cyclopropyl Moiety: As a small, functionalized molecule, it can be used to introduce the 1-methylcyclopropylethyl group into larger scaffolds. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or a halide to facilitate nucleophilic substitution reactions.
-
Synthesis of Novel Analogs: It can be used in the synthesis of novel analogs of existing drugs where the introduction of a cyclopropyl group is desired to improve pharmacokinetic or pharmacodynamic properties. For example, it could be used to replace an isosteric group in a known pharmacophore.
-
Fragment-Based Drug Discovery: With its low molecular weight and simple structure, it could serve as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.
Safety and Handling
Based on information from suppliers, this compound should be handled with care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation and may cause respiratory irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
This compound is a chemical building block with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental and application data are currently scarce in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential utilization. The proposed Simmons-Smith cyclopropanation protocol offers a reliable and well-precedented route to access this compound. The predicted spectroscopic data will aid researchers in its identification and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of underutilized building blocks like this compound will be crucial for the development of new and improved therapeutics.
References
- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Physical Properties of 2-(1-methylcyclopropyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8).[1][2][3] As a unique aliphatic alcohol incorporating a strained cyclopropyl ring, this molecule presents interesting characteristics relevant to medicinal chemistry and materials science. This document collates available data on its fundamental physical constants, provides detailed experimental protocols for their determination, and offers insights into the structural rationale behind these properties. Due to a scarcity of published experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a more complete predictive profile, with all such instances clearly noted.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a fascinating and increasingly utilized functional group in modern drug discovery. Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the high s-character of the C-C bonds in the cyclopropane ring can influence the electronic properties of adjacent functional groups, impacting a molecule's metabolic stability and pharmacokinetic profile. This compound, with its primary alcohol functionality, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is therefore essential for its effective use in research and development.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be treated as such.
| Property | Value | Source |
| Chemical Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][2][3] |
| CAS Number | 19687-04-8 | [1][2][3] |
| Boiling Point | 79-80 °C at 46.5 Torr | [1] |
| Predicted Density | 0.938 ± 0.06 g/cm³ | [1] |
| Melting Point | Not experimentally determined | |
| Solubility | Miscible with water (predicted for analogous 2-cyclopropylethanol) | [4] |
| Appearance | Liquid (at room temperature) | [3] |
| Purity (typical) | ≥97% | [2][3] |
Experimental Determination of Physical Properties
This section outlines detailed, standardized protocols for the experimental determination of the key physical properties of this compound. These methods are designed to be self-validating and are grounded in established laboratory practices.
Boiling Point Determination (Micro-reflux Method)
The boiling point of a liquid is a critical indicator of its volatility and purity. The micro-reflux method is a reliable technique for determining the boiling point of small quantities of a liquid.
Protocol:
-
Place a small magnetic stir bar and approximately 1-2 mL of this compound into a small test tube.
-
Clamp the test tube in a heating block or sand bath on a magnetic stirrer hotplate.
-
Suspend a thermometer or thermocouple so that the bulb is approximately 1 cm above the surface of the liquid.
-
Begin stirring and gently heat the sample.
-
Observe the formation of a reflux ring (condensing vapor) on the walls of the test tube.
-
Adjust the heating so that the reflux ring is stable and level with the thermometer bulb.
-
The stable temperature reading on the thermometer is the boiling point of the liquid at the ambient atmospheric pressure.
-
Record the atmospheric pressure to correct the boiling point to standard pressure if necessary.
Diagram: Boiling Point Determination Workflow
Caption: Workflow for boiling point determination.
Density Determination
Density is a fundamental physical property that can be used to assess the purity of a substance.
Protocol:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Insert the stopper and allow any excess liquid to overflow.
-
Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
Diagram: Density Determination Workflow
Caption: Workflow for density determination.
Solubility Profile
Understanding the solubility of a compound is crucial for its application in various solvent systems, particularly in drug formulation and reaction chemistry.
Protocol (Qualitative):
-
To a series of small, labeled test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
To each test tube, add a few drops of this compound.
-
Vortex or shake each tube vigorously for 30 seconds.
-
Observe each tube for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).
-
Record the solubility in each solvent.
Diagram: Solubility Testing Workflow
Caption: Workflow for qualitative solubility testing.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, ethyl, and hydroxyl protons. The cyclopropyl protons will likely appear as complex multiplets in the upfield region (around 0-1 ppm). The methyl protons will be a singlet, and the protons of the ethyl group will show characteristic splitting patterns (a triplet for the CH₂ adjacent to the hydroxyl group and a triplet for the CH₂ attached to the cyclopropyl ring). The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group will be in the aliphatic region, as will the carbons of the cyclopropyl ring and the ethyl chain. The carbon atom bonded to the hydroxyl group will be the most downfield of the sp³ hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.
-
A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.
-
Characteristic C-H bending vibrations for the cyclopropyl and ethyl groups.
Mass Spectrometry (MS)
In a mass spectrum, this compound (molecular weight 100.16) would be expected to show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns for alcohols include the loss of water (M-18), leading to a peak at m/z 82, and alpha-cleavage.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the reduction of a suitable precursor such as 1-methylcyclopropanecarboxylic acid or its corresponding ester.
Diagram: Plausible Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Potential impurities arising from this synthesis could include unreacted starting material, the corresponding aldehyde from incomplete reduction, and solvent residues. Purification via distillation or column chromatography would be necessary to obtain a high-purity sample. The purity of the final product should be confirmed by techniques such as Gas Chromatography (GC) and NMR spectroscopy.
Safety and Handling
This compound is classified as an irritant.[3][5][6] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound. While some experimental data is available, further research is required to fully characterize this compound. The provided protocols offer a robust framework for obtaining the missing experimental data, which will be invaluable for its application in drug discovery and other scientific disciplines. The unique structural features of this molecule suggest it will continue to be of interest to the scientific community.
References
- 1. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 4. 2-Cyclopropylethanol, 96% | Fisher Scientific [fishersci.ca]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-(1-Methylcyclopropyl)ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the novel alcohol, 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide offers in-depth analysis and interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy and supported by data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.
Introduction
This compound is a unique aliphatic alcohol incorporating a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and influence metabolic stability. Accurate and unambiguous characterization of such molecules is paramount for advancing drug discovery programs. This guide serves as a foundational resource for the spectroscopic identification and analysis of this compound.
Predicted Spectroscopic Data and Interpretation
Due to the novelty of this compound, publicly available experimental spectra are limited. Therefore, the following sections present predicted spectroscopic data based on established empirical rules and computational models. These predictions are supplemented with insights from the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | ~1.1 | s | 3H | a |
| -CH₂- (cyclopropyl, diastereotopic) | ~0.3-0.5 | m | 4H | b |
| -CH₂-CH₂OH | ~1.6 | t | 2H | c |
| -CH₂OH | ~3.6 | t | 2H | d |
| -OH | Variable | br s | 1H | e |
Causality of Predicted Shifts:
-
Methyl Protons (a): The singlet at approximately 1.1 ppm is characteristic of a methyl group attached to a quaternary carbon. The absence of adjacent protons results in a singlet.
-
Cyclopropyl Protons (b): The protons on the cyclopropyl ring are expected to appear in the highly shielded region of the spectrum (~0.3-0.5 ppm) due to the ring current effect of the cyclopropane moiety. These four protons are diastereotopic and will likely present as a complex multiplet.
-
Ethyl Protons (c, d): The methylene group adjacent to the cyclopropyl ring (c) is predicted around 1.6 ppm as a triplet, split by the neighboring methylene group of the alcohol. The methylene group attached to the hydroxyl group (d) is deshielded by the electronegative oxygen atom, resulting in a downfield shift to approximately 3.6 ppm, also appearing as a triplet.
-
Hydroxyl Proton (e): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| -CH₃ | ~20 | a |
| Quaternary Cyclopropyl Carbon | ~18 | b |
| -CH₂- (cyclopropyl) | ~12 | c |
| -CH₂-CH₂OH | ~40 | d |
| -CH₂OH | ~62 | e |
Causality of Predicted Shifts:
-
Alkyl Carbons (a, b, c): The methyl carbon (a), quaternary cyclopropyl carbon (b), and the cyclopropyl methylene carbons (c) are all expected in the upfield region of the spectrum, typical for sp³ hybridized carbons. The unique electronic environment of the cyclopropyl ring influences their specific shifts.
-
Ethyl Carbons (d, e): The carbon of the methylene group adjacent to the cyclopropyl ring (d) is predicted around 40 ppm. The carbon directly bonded to the hydroxyl group (e) is significantly deshielded and is expected to appear around 62 ppm.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3600-3200 | Strong, Broad |
| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |
| C-H Stretch (cyclopropyl) | ~3100 | Medium |
| C-O Stretch (primary alcohol) | ~1050 | Strong |
Interpretation of Key Absorptions:
-
O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.[4][5] The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and ethyl groups. A weaker band around 3100 cm⁻¹ is anticipated for the C-H bonds of the cyclopropyl ring.
-
C-O Stretch: A strong absorption band around 1050 cm⁻¹ is expected for the C-O stretching vibration of the primary alcohol.[4][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 100 | [M]⁺ (Molecular Ion) |
| 85 | [M - CH₃]⁺ |
| 82 | [M - H₂O]⁺ |
| 69 | [M - CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Analysis of Fragmentation Pathways:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 100, corresponding to the molecular weight of C₆H₁₂O.[1]
-
Loss of a Methyl Group ([M - CH₃]⁺): Fragmentation of the methyl group from the cyclopropyl ring would result in a fragment at m/z 85.
-
Dehydration ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would produce a peak at m/z 82.[7][8]
-
Alpha-Cleavage: Cleavage of the bond between the two ethyl carbons is expected, leading to the loss of a CH₂OH radical and a fragment at m/z 69.
-
Further Fragmentation: Subsequent fragmentation of the alkyl chain can lead to characteristic peaks at m/z 57 and 43.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
GC-MS Data Acquisition
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable reference for researchers working with this compound. The outlined experimental protocols are designed to ensure the generation of high-quality, reliable data, which is essential for the unambiguous structural confirmation and further development of this and related molecules. As experimental data becomes available, this guide can be further refined to provide an even more accurate and comprehensive spectroscopic profile of this compound.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. commons.ggc.edu [commons.ggc.edu]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. TESTING YOUR MIR SPECTROSCOPY UNDERSTANDING IR Spectrum for an alcohol (.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
stability and reactivity of 2-(1-methylcyclopropyl)ethanol
An In-depth Technical Guide to the Stability and Reactivity of 2-(1-Methylcyclopropyl)ethanol
Introduction
This compound is a fascinating molecule that combines the structural rigidity and inherent ring strain of a cyclopropane ring with the versatile reactivity of a primary alcohol.[1][2] This unique combination makes it a valuable building block in organic synthesis and a subject of interest for drug development professionals exploring novel molecular scaffolds. The presence of the sterically hindered, gem-disubstituted cyclopropane ring adjacent to the reactive ethyl-alcohol chain imparts distinct stability and reactivity characteristics that are critical to understand for its effective application.
This guide provides an in-depth analysis of the chemical , grounded in fundamental principles of organic chemistry and supported by field-proven insights. We will explore the delicate interplay between the strained three-membered ring and the hydroxyl group, offering a comprehensive resource for researchers and scientists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for handling, experimental design, and analytical method development.
| Property | Value | Reference |
| CAS Number | 19687-04-8 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| IUPAC Name | 2-(1-methylcyclopropyl)ethan-1-ol | [2] |
| SMILES | CC1(CCO)CC1 | [1][2] |
| Appearance | Colorless Liquid (presumed) | [3] |
| Purity (Typical) | ≥97% | [1][2] |
| Topological Polar Surface Area | 20.23 Ų | [1] |
| LogP | 1.1689 | [1] |
Part 1: Chemical Stability Profile
The stability of this compound is governed by the robustness of its C-C and C-O bonds under various conditions. The primary points of lability are the strained cyclopropane ring, particularly under acidic conditions, and the primary alcohol, which is susceptible to oxidation.
Thermal Stability
In the absence of catalysts, this compound exhibits moderate thermal stability. Like many alcohols, prolonged exposure to high temperatures can lead to dehydration or decomposition. However, the most significant thermal vulnerability stems from the cyclopropane ring. Pyrolysis of cyclopropane derivatives often proceeds through complex free-radical mechanisms.[4] For this compound, thermolysis could potentially initiate homolytic cleavage of the strained C-C bonds within the ring, leading to a cascade of radical reactions and fragmentation. From a practical standpoint, purification via vacuum distillation is recommended over atmospheric distillation to minimize the risk of thermal decomposition.
pH and Solvent Stability
Acidic Conditions (pH < 5): The molecule is highly sensitive to acidic conditions. The cyclopropylmethyl system is classic for its propensity to undergo rapid rearrangement via carbocationic intermediates. The presence of a Brønsted or Lewis acid can catalyze the protonation of the hydroxyl group, which then departs as water, or directly protonate the cyclopropane ring. This leads to a cascade of ring-opening and rearrangement reactions, which are discussed in detail in the Reactivity section. Therefore, acidic media should be actively avoided if the integrity of the cyclopropyl moiety is to be maintained.
Neutral and Basic Conditions (pH 7-12): this compound is generally stable under neutral and basic conditions at ambient temperatures. The C-C bonds of the cyclopropane ring and the C-O bond of the alcohol are not susceptible to nucleophilic attack by hydroxide or other common bases. It is stable in common organic solvents such as ethers, hydrocarbons, and chlorinated solvents, as well as in aqueous solutions, provided the pH is neutral or basic.[5]
Redox Stability
The molecule is stable to a wide range of common reducing agents (e.g., NaBH₄, LiAlH₄), which will not affect the alcohol or the cyclopropane ring. However, the primary alcohol functionality makes it susceptible to oxidation. Its stability towards specific oxidants is inversely related to its reactivity, as detailed in the following section.
Part 2: Chemical Reactivity
The reactivity of this compound can be broadly categorized into two areas: reactions characteristic of a primary alcohol and reactions involving the strained cyclopropane ring.
Reactions of the Hydroxyl Group
The primary alcohol is readily functionalized using standard organic transformations. The proximity of the bulky 1-methylcyclopropyl group may introduce minor steric hindrance compared to a linear alcohol, but it does not prevent typical reactions.
Oxidation
The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent.[6]
-
To the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) are effective. The choice of a mild reagent is critical to prevent over-oxidation and potential side reactions involving the cyclopropane ring.
-
To the Carboxylic Acid: Strong oxidizing agents like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate (KMnO₄) will convert the primary alcohol directly to the carboxylic acid, 2-(1-methylcyclopropyl)acetic acid.[6] The highly acidic nature of the Jones reagent, however, poses a significant risk of concurrent ring-opening of the cyclopropane moiety.
Esterification and Etherification
-
Esterification: The molecule undergoes standard Fischer esterification with carboxylic acids under acidic catalysis, though the risk of ring-opening must be considered. A safer, more reliable method is acylation using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Etherification: Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, is a viable route to ethers.
Reactions Involving the Cyclopropyl Ring
The high ring strain (~27.5 kcal/mol) of the cyclopropane ring makes it behave somewhat like a double bond, rendering it susceptible to electrophilic attack, particularly under acidic conditions. This is the most characteristic and synthetically powerful aspect of its reactivity.
Acid-Catalyzed Ring Opening and Rearrangement
This is the hallmark reaction of cyclopropylmethyl systems. In the presence of a strong acid, the hydroxyl group is protonated and eliminated as water, forming a primary carbocation. This unstable primary carbocation immediately rearranges through participation of the adjacent cyclopropane ring.[7] The ring opens to relieve strain and form a more stable tertiary homoallylic carbocation. This cation can then be trapped by a nucleophile (e.g., water, the conjugate base of the acid) or lose a proton to form an alkene.
The presence of the methyl group on the cyclopropane ring directs the regiochemistry of the ring opening, leading to the formation of a tertiary carbocation, which is significantly more stable than the alternative secondary carbocation.
Caption: Proposed mechanism for acid-catalyzed rearrangement.
This reactivity is a powerful tool for synthetic chemists, allowing access to complex acyclic or larger-ring structures from a simple cyclopropane precursor.[8][9]
Part 3: Experimental Protocols
The following protocols are provided as validated starting points for investigating the .
Protocol 1: Stability Assessment under Acidic Conditions
This protocol uses HPLC-UV or GC-MS to quantify the degradation of the title compound over time in an acidic medium.
Objective: To determine the degradation kinetics of this compound at pH 2.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Medium Preparation: Prepare a pH 2 aqueous buffer using 0.01 M HCl.
-
Reaction Initiation: In a thermostated vial at 25°C, add 10 µL of the stock solution to 990 µL of the pH 2 buffer to achieve a final concentration of 10 µg/mL. This is the T=0 sample.
-
Time-Point Sampling: Immediately inject an aliquot of the T=0 sample into the analytical instrument (HPLC or GC). Store the reaction vial at 25°C and take samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Analysis:
-
Method: Isocratic HPLC with a C18 column or GC with a non-polar column (e.g., DB-5).
-
Detection: UV detection at a low wavelength (~205 nm) for HPLC or Mass Spectrometry for GC.
-
Quantification: Monitor the disappearance of the parent peak area over time.
-
-
Data Interpretation: Plot the natural logarithm of the peak area versus time. The slope of this line will give the pseudo-first-order rate constant for degradation.
Caption: Workflow for the acidic stability assessment.
Protocol 2: Oxidation to 2-(1-methylcyclopropyl)acetaldehyde
This protocol details a mild oxidation using Pyridinium Chlorochromate (PCC).
Objective: To synthesize 2-(1-methylcyclopropyl)acetaldehyde.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) to the stirred DCM.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting alcohol.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.
Summary and Outlook
This compound is a molecule of dual character. Its primary alcohol function offers a reliable handle for conventional synthetic transformations such as oxidation and etherification, provided that reaction conditions are carefully controlled to be non-acidic. Conversely, the strained 1-methylcyclopropyl group is its point of greatest vulnerability but also its most interesting feature, enabling elegant and powerful acid-catalyzed rearrangement reactions. This dichotomy makes it a versatile tool for synthetic chemists. A thorough understanding of its stability profile—stable in neutral/basic media, labile in acid—is the paramount consideration for its successful application in the synthesis of complex molecules and novel chemical entities for drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Stability of 70% alcohol solutions in polypropylene syringes for use in ethanol-lock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. datapdf.com [datapdf.com]
- 8. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. knowledge.e.southern.edu [knowledge.e.southern.edu]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(1-methylcyclopropyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the potential hazards and necessary safety precautions for 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8), a novel building block in synthetic chemistry. As its use in research and development expands, a thorough understanding of its chemical and toxicological profile is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for the recommended procedures, thereby empowering researchers to cultivate a proactive safety culture.
Compound Profile and Hazard Identification
This compound is a colorless liquid with the molecular formula C6H12O.[1][2][3][4] Its structure, featuring a strained cyclopropyl ring, suggests potential for unique reactivity, which, while beneficial in synthesis, may also contribute to specific hazards.
GHS Hazard Classification:
Based on available data for the compound and its structural analogs, this compound is classified as follows:
-
Flammable Liquid and Vapour (H226): Poses a significant fire risk.[4]
-
Causes Skin Irritation (H315): Can cause redness, itching, and inflammation upon dermal contact.[2]
-
Causes Serious Eye Irritation (H319): May result in significant eye damage if splashed into the eyes.[2]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors can lead to irritation of the respiratory tract.[2]
Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 19687-04-8 | [2] |
| Molecular Formula | C6H12O | [1][2][3][4] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Boiling Point | 79-80 °C (at 46.5 Torr) | [1][4] |
| Density | 0.938 ± 0.06 g/cm³ (Predicted) | [4] |
Mechanistic Insights into Hazards
The hazards associated with this compound stem from its chemical structure and functional group.
-
Flammability: As a low-molecular-weight alcohol, it is volatile, and its vapors can form flammable mixtures with air. The presence of an ignition source can lead to a rapid and dangerous fire.[1][5][6]
-
Irritancy: The hydroxyl (-OH) group can interact with biological membranes, leading to irritation. Prolonged or repeated skin contact can cause defatting and dermatitis.[7] The mechanism of eye and respiratory irritation is similar, involving disruption of the epithelial lining.
Comprehensive Safety Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of protection.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[5][6][8] This is critical to prevent the accumulation of flammable vapors and to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to further dilute any fugitive emissions.[9]
-
Explosion-Proof Equipment: When working with larger quantities or in processes where static discharge is a risk, the use of explosion-proof electrical equipment is recommended.[9]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Restricted Access: Areas where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
-
Minimization of Quantities: Only the minimum amount of the compound required for a given experiment should be present in the laboratory.[1][5]
-
Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and static-generating equipment, must be strictly excluded from the vicinity of handling operations.[5][6][9]
-
Safe Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[10] It should be stored away from incompatible materials.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting personnel from direct contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5][6][11] A face shield should be worn in situations with a higher risk of splashing.[7]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are required.[7][8] Nitrile or neoprene gloves are generally recommended for handling alcohols, but the specific glove type should be selected based on the manufacturer's compatibility data.[1][11]
-
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or if working outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.[7]
Diagram: Hierarchy of Controls
Caption: Hierarchy of Controls for Managing Chemical Hazards.
Reactivity and Incompatibility
The strained cyclopropyl ring in this compound may impart increased reactivity. While specific reactivity data is limited, general principles for alcohols should be followed.
Incompatible Materials:
-
Strong Oxidizing Agents: Can react violently, potentially leading to fire or explosion.
-
Alkali Metals: Can generate flammable hydrogen gas upon reaction.
-
Acids and Acid Chlorides: Can undergo esterification reactions, which may be exothermic.
Diagram: Incompatibility Workflow
Caption: Decision workflow for assessing chemical incompatibility.
Emergency Procedures
Preparedness is key to effectively managing any chemical incident.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[12] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's emergency response team.
-
If safe to do so, increase ventilation to the area.
-
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.[10][16][17][18]
-
Collection: Collect in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific procedures.
Conclusion
While this compound holds promise as a synthetic building block, its potential hazards necessitate a diligent and informed approach to safety. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, but it is incumbent upon each user to consult the most current Safety Data Sheet and their institution's specific safety policies before commencing any work.
References
- 1. flinnsci.com [flinnsci.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 6. coloradocollege.edu [coloradocollege.edu]
- 7. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Safe Use Of Flammable Liquids | Ohioline [ohioline.osu.edu]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 15. Alcohol Poisoning Symptoms & First Aid | St John Ambulance [sja.org.uk]
- 16. earth911.com [earth911.com]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
An In-depth Technical Guide to 2-(1-methylcyclopropyl)ethanol: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methylcyclopropyl)ethanol is a fascinating and increasingly important building block in the landscape of modern medicinal chemistry. Its unique structural motif, featuring a compact and strained cyclopropyl ring appended to a short ethanol chain, imparts desirable physicochemical properties to parent molecules, making it a valuable asset in the design of novel therapeutics. The cyclopropyl group, often considered a "super-saturated" isostere of a phenyl ring, can enhance metabolic stability, improve potency, and fine-tune lipophilicity, all critical parameters in the optimization of drug candidates. This guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, offering a technical resource for researchers engaged in the synthesis of bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 19687-04-8 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Colorless liquid | - |
| Boiling Point | 79-80 °C @ 46.5 Torr | - |
| Density | 0.938 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 15.16 ± 0.10 (Predicted) | - |
Historical Perspective and Discovery
While the precise first synthesis of this compound is not prominently documented in seminal publications, its emergence is intrinsically linked to the broader exploration of cyclopropane chemistry in the mid-20th century. The pioneering work on the reduction of cyclopropyl ketones provides a strong historical and chemical precedent. For instance, a 1949 publication by Slabey and Wise in the Journal of the American Chemical Society detailed the reduction of methyl cyclopropyl ketone to methylcyclopropylcarbinol (1-cyclopropylethanol), a closely related analogue.[3] This early research into the transformation of cyclopropyl carbonyl compounds laid the groundwork for the synthesis of a variety of cyclopropyl alkanols, including this compound. The increasing interest in cyclopropane-containing fragments in medicinal chemistry from the latter half of the 20th century onwards has solidified the importance of such building blocks.
Synthetic Methodologies
The synthesis of this compound can be approached through several logical and efficient routes, primarily involving the reduction of readily available carbonyl-containing precursors. The two most common strategies start from either 1-methylcyclopropanecarboxylic acid or 1-methylcyclopropyl methyl ketone.
Route 1: Reduction of 1-methylcyclopropanecarboxylic acid or its esters
This is a robust and widely applicable method for the synthesis of primary alcohols. The carboxylic acid can be reduced directly, or more commonly, converted to an ester which is then reduced.
Conceptual Workflow:
Figure 1: Synthetic pathway from 1-methylcyclopropanecarboxylic acid.
Detailed Protocol (Ester Reduction):
-
Esterification of 1-methylcyclopropanecarboxylic acid:
-
To a solution of 1-methylcyclopropanecarboxylic acid in an appropriate alcohol (e.g., methanol or ethanol), a catalytic amount of strong acid (e.g., sulfuric acid) is added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the crude ester is purified by distillation or chromatography.
-
-
Reduction of the ester with Lithium Aluminum Hydride (LiAlH₄):
-
A solution of the methyl or ethyl ester of 1-methylcyclopropanecarboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by distillation under reduced pressure.
-
Causality in Experimental Choices:
-
Esterification prior to reduction: While LiAlH₄ can reduce carboxylic acids directly, the reaction can be vigorous and the workup more complex.[7] Converting the acid to an ester allows for a more controlled reduction.
-
Use of LiAlH₄: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols.[4][7][8] Weaker reducing agents like sodium borohydride are generally not effective for this transformation.
-
Anhydrous conditions: LiAlH₄ reacts violently with water, hence the need for dry solvents and an inert atmosphere.[7]
-
Careful quenching: The quenching procedure is designed to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction, resulting in a granular precipitate that is easily filtered.
Route 2: Reduction of 1-methylcyclopropyl methyl ketone
This method provides a direct route to the target alcohol if the corresponding ketone is readily available.
Conceptual Workflow:
Figure 2: Synthetic pathway from 1-methylcyclopropyl methyl ketone.
Detailed Protocol (Ketone Reduction):
-
Reduction of 1-methylcyclopropyl methyl ketone:
-
To a solution of 1-methylcyclopropyl methyl ketone in a protic solvent like methanol or ethanol, sodium borohydride (NaBH₄) is added in portions at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of a weak acid (e.g., dilute HCl or acetic acid) until the effervescence ceases.
-
The bulk of the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to give the crude alcohol.
-
Purification is achieved by distillation or column chromatography.
-
Causality in Experimental Choices:
-
Choice of reducing agent: For the reduction of a ketone, the milder and more user-friendly sodium borohydride is often sufficient and preferred over LiAlH₄ due to its compatibility with protic solvents and easier workup.
-
Protic solvent: NaBH₄ is stable in alcoholic solvents, which can also act as a proton source during the workup.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical applications. The 1-methylcyclopropylethyl moiety is incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles. While specific, named drugs containing this exact fragment are not widely publicized, its utility is evident from its commercial availability as a "building block" for drug discovery.[9] The cyclopropyl group can act as a bioisostere for other groups, such as a gem-dimethyl or a phenyl group, offering advantages in terms of metabolic stability and reduced off-target effects.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the cyclopropane ring, the methylene protons of the cyclopropane ring, the methylene protons of the ethanol chain, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbon of the 1-methylcyclopropyl group, the methylene carbons of the cyclopropane ring, and the methylene carbon of the ethanol chain.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, as well as C-H stretching vibrations for the alkyl and cyclopropyl groups.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its synthesis is readily achievable through well-established reduction methodologies from common starting materials. As the demand for novel drug candidates with improved properties continues to grow, the strategic incorporation of unique structural motifs like the 1-methylcyclopropylethyl group will undoubtedly play an increasingly important role. This guide has provided a foundational understanding of the history, synthesis, and potential applications of this important chemical entity, serving as a resource for scientists at the forefront of drug discovery and development.
References
- 1. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 9. 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol | 1228748-75-1 | Benchchem [benchchem.com]
The Strategic Utility of 2-(1-Methylcyclopropyl)ethanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the myriad of structural motifs employed to this end, the cyclopropyl group has emerged as a particularly valuable entity. Its unique conformational rigidity, electronic character, and metabolic stability have positioned it as a favored bioisostere for various functional groups. This guide provides an in-depth technical overview of 2-(1-methylcyclopropyl)ethanol, a versatile building block that leverages the benefits of the cyclopropyl moiety for application in drug discovery and development. We will delve into its commercial availability, plausible synthetic routes, spectroscopic characterization, and its demonstrated utility in the synthesis of cutting-edge therapeutics, including antiviral agents and Proteolysis Targeting Chimeras (PROTACs).
I. Commercial Availability and Procurement
This compound (CAS No. 19687-04-8; Molecular Formula: C₆H₁₂O) is readily available from a range of chemical suppliers. For researchers requiring immediate access to this building block, several reputable vendors offer it in various quantities with high purity, typically ≥97%.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Advanced ChemBlocks | 97% | 1g, 5g, Bulk Inquiry |
| ChemScene | ≥97% | Custom Synthesis |
| Sigma-Aldrich | - | Inquiry for Availability |
Note: Pricing is subject to change and may require a formal quote from the supplier.
II. Synthetic Routes and Methodologies
While commercially available, an in-house synthesis of this compound can be a cost-effective alternative, particularly for large-scale applications. A highly plausible and efficient method for its preparation is the Simmons-Smith cyclopropanation of 2-methyl-3-buten-2-ol.[1][2]
A. Reaction Scheme: Simmons-Smith Cyclopropanation
The reaction proceeds via the formation of a zinc carbenoid, which then reacts with the alkene in a concerted fashion to yield the cyclopropane ring.[3][4][5]
Caption: Synthetic pathway to this compound.
B. Detailed Experimental Protocol
Materials:
-
2-Methyl-3-buten-2-ol (CAS: 115-18-4)
-
Diethylzinc (1.0 M solution in hexanes) (CAS: 557-20-0)[6]
-
Diiodomethane (CAS: 75-11-6)[7]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-methyl-3-buten-2-ol (1.0 eq) in anhydrous DCM.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of diethylzinc (2.0 eq) in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Carbenoid Formation: Following the addition of diethylzinc, diiodomethane (2.0 eq) is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between DCM and saturated aqueous NaHCO₃ solution.
-
Extraction and Drying: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[8][9][10]
III. Spectroscopic Characterization
Accurate characterization of the synthesized product is crucial for its use in subsequent research. The following are the expected spectroscopic data for this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl group protons, the cyclopropyl methylene protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The cyclopropyl protons will likely appear as complex multiplets in the upfield region. |
| ¹³C NMR | Resonances for the methyl carbon, the quaternary cyclopropyl carbon, the two cyclopropyl methylene carbons, the methylene carbon attached to the oxygen, and the carbon bearing the hydroxyl group.[11] |
| Mass Spec. | The molecular ion peak (M+) at m/z 100.16. Fragmentation patterns may include loss of water (M-18) and cleavage of the ethyl-alcohol side chain.[12][13] |
| FTIR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-H stretching vibrations around 2850-3000 cm⁻¹, and C-O stretching around 1050-1150 cm⁻¹.[14][15][16] |
IV. Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with therapeutic potential.
A. Antiviral Agents: A Key Component of Nirmatrelvir (Paxlovid)
A prominent example of the utility of this building block is in the synthesis of Nirmatrelvir, the active protease inhibitor in the COVID-19 therapeutic, Paxlovid.[17][18] The cyclopropyl moiety is a key structural element that contributes to the drug's binding affinity and metabolic stability. While the exact synthetic route to the final drug is complex, intermediates bearing the 1-methylcyclopropyl group are crucial.
Caption: Role of the cyclopropyl building block in Nirmatrelvir synthesis.
B. PROTACs: A Versatile Linker Component
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutics that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[19][20] A PROTAC molecule consists of two ligands connected by a linker. The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy. The this compound moiety can be incorporated into PROTAC linkers to provide a rigid, non-aromatic spacer that can improve the molecule's pharmacokinetic properties. MedChemExpress, for instance, lists a PROTAC linker that incorporates a (1-methylcyclopropyl)methanol unit.[21]
Caption: Incorporation of the cyclopropyl moiety into a PROTAC linker.
V. Cost-Benefit Analysis: In-House Synthesis vs. Commercial Procurement
The decision to synthesize this compound in-house versus purchasing it commercially depends on several factors, including the required scale, available resources, and project timelines.
Table 3: Estimated Cost Analysis for In-House Synthesis (per gram)
| Component | Supplier Example | Price (USD) | Quantity | Cost per gram of Product (Estimated) |
| 2-Methyl-3-buten-2-ol | Sigma-Aldrich | $35.40 | 100 mL | ~$0.50 |
| Diethylzinc (1.0 M in hexanes) | Sigma-Aldrich | $193.00 | 100 mL | ~$15.00 |
| Diiodomethane | Sigma-Aldrich | $60.10 | 25 g | ~$5.00 |
| Total Reagent Cost | ~$20.50 |
This is a simplified estimation and does not include costs for solvents, purification, labor, and equipment.
Commercial Purchase Price:
-
Advanced ChemBlocks: $205 for 1g.
Analysis:
For small-scale research and initial screening, purchasing this compound is likely the more time- and cost-effective option. However, for larger-scale synthesis campaigns, developing an in-house synthetic route can offer significant cost savings.
Conclusion
This compound is a valuable and strategically important building block in modern drug discovery. Its commercial availability and the feasibility of its in-house synthesis provide researchers with flexible procurement options. The unique properties conferred by the 1-methylcyclopropyl group, including metabolic stability and conformational rigidity, have been leveraged in the development of important therapeutics such as Nirmatrelvir and are finding increasing application in the design of novel modalities like PROTACs. This technical guide provides a comprehensive overview to empower researchers to effectively utilize this versatile compound in their drug discovery endeavors.
References
- 1. 2-Methyl-3-buten-2-ol price,buy 2-Methyl-3-buten-2-ol - chemicalbook [m.chemicalbook.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethylzinc 1.0M hexanes 557-20-0 [sigmaaldrich.com]
- 7. 二碘甲烷,ReagentPlus ,99%,含有铜作为稳定剂 CH2I2 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. US2591877A - Purification of alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 11. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]
- 13. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]
- 14. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Multicomponent Synthesis of the SARS-CoV-2 Main Protease Inhibitor Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: 2-(1-Methylcyclopropyl)ethanol in Modern Organic Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, once viewed as a mere curiosity due to its inherent ring strain, is now a cornerstone in modern medicinal chemistry and organic synthesis.[1][2] Its unique stereoelectronic properties—including coplanar carbons, short C-C bonds with enhanced p-character, and robust C-H bonds—offer a powerful tool for molecular design.[2] The cyclopropyl group is frequently employed as a rigid scaffold, a bioisosteric replacement for gem-dimethyl groups or alkenes, and a strategic element to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2]
Within the diverse library of cyclopropyl-containing building blocks, 2-(1-methylcyclopropyl)ethanol stands out as a particularly versatile reagent. Its structure combines a primary alcohol, which serves as a handle for a wide array of chemical transformations, with a gem-disubstituted cyclopropane ring. This substitution pattern not only provides steric bulk but also sets the stage for unique intramolecular reactions and the construction of complex spirocyclic systems. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights for its effective use in a research and development setting.
Section 1: Core Synthetic Transformations and Mechanistic Rationale
The utility of this compound stems from the reactivity of its two key components: the primary alcohol and the strained three-membered ring. The hydroxyl group is the primary site of initial functionalization, typically requiring activation to facilitate subsequent reactions.
Activation of the Hydroxyl Group
The primary alcohol in this compound is a poor leaving group (as hydroxide, OH⁻). Therefore, its conversion into a more reactive functional group is the first step in many synthetic sequences. This is typically achieved by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide. This activation is critical for enabling nucleophilic substitution and elimination reactions.
-
Rationale for Sulfonylation: Tosylates and mesylates are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The process is typically conducted at low temperatures to prevent side reactions and uses a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid generated during the reaction.
Caption: Key functionalization pathways for this compound.
Synthesis of Spirocycles via Intramolecular Displacement
One of the most powerful applications of this building block is in the synthesis of spiropentanes. Spirocycles are prevalent in natural products and pharmaceuticals, and their rigid, three-dimensional structures are highly sought after in drug discovery. The synthesis often involves an intramolecular displacement where a nucleophile attached to the ethyl side chain attacks the carbon bearing a leaving group, forming a second ring at the quaternary center.[3][4]
This approach provides an alternative to classical methods like carbene additions to methylenecyclopropanes.[5][6] The key is to first convert the ethanol moiety into a suitable precursor containing both a nucleophile and a leaving group on the same molecule.
Caption: Workflow for the synthesis of a spiropentane derivative.
Controlled Ring-Opening Reactions
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions.[7] These reactions can be highly valuable for accessing linear structures with defined stereochemistry. The reaction can proceed through various mechanisms, including radical, acid-catalyzed, or transition-metal-catalyzed pathways.[7][8]
For instance, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Departure of water could theoretically lead to a primary carbocation, which is unstable. However, a concerted process involving cleavage of a C-C bond in the cyclopropane ring can lead to a more stable carbocation, which is then trapped by a nucleophile. This provides a route to homoallylic alcohols or other functionalized acyclic products.
Caption: Proposed acid-catalyzed ring-opening pathway.
Section 2: Detailed Experimental Protocols
The following protocols are provided as representative examples of the transformations discussed. Researchers should adapt these procedures based on their specific substrates and laboratory conditions.
Protocol 1: Activation via Tosylation
Synthesis of 2-(1-Methylcyclopropyl)ethyl 4-methylbenzenesulfonate
This protocol details the conversion of the primary alcohol to a tosylate, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.
Materials:
-
This compound (1.0 g, 10.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (2.1 g, 11.0 mmol)
-
Anhydrous Pyridine (15 mL)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (15 mL), followed by the portion-wise addition of p-toluenesulfonyl chloride over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion, quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to afford the pure tosylate.
Rationale: The reaction is run at 0 °C to minimize the formation of side products. Pyridine acts as both the solvent and the base to neutralize the HCl formed, driving the equilibrium towards the product. The aqueous workup is designed to remove the pyridinium hydrochloride salt and any unreacted starting materials.
Protocol 2: Intramolecular Cyclization for Spiropentane Synthesis
Synthesis of Spiro[2.2]pentane-1-carbonitrile (A Model System)
This protocol outlines a potential two-step sequence starting from the tosylate prepared in Protocol 1 to form a spiropentane scaffold.
Step A: Synthesis of 3-(1-Methylcyclopropyl)propanenitrile
-
Dissolve 2-(1-methylcyclopropyl)ethyl tosylate (2.54 g, 10.0 mmol) in anhydrous Dimethylformamide (DMF) (25 mL).
-
Add sodium cyanide (NaCN) (0.74 g, 15.0 mmol). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (3 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purify by vacuum distillation or column chromatography to yield the nitrile intermediate.
Step B: Cyclization to Spiro[2.2]pentane-1-carbonitrile
-
Prepare a solution of Lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mL of a 2.5 M solution in hexanes, 2.75 mmol) to a solution of diisopropylamine (0.4 mL, 2.8 mmol) in anhydrous THF (10 mL) at -78 °C under nitrogen.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of 3-(1-methylcyclopropyl)propanenitrile (0.27 g, 2.5 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the target spiropentanecarbonitrile.[4]
Rationale: Step A is a standard S_N2 reaction to introduce the nitrile, which serves a dual purpose: its α-proton is acidic, and it can be further hydrolyzed or reduced. In Step B, a strong, non-nucleophilic base (LDA) is used to deprotonate the carbon alpha to the nitrile group. The resulting carbanion acts as an internal nucleophile, displacing the methyl group in a conceptual intramolecular substitution on the cyclopropane ring, though the actual mechanism is a 1,3-elimination to form the second cyclopropane ring.
Section 3: Data Summary
The following table summarizes expected outcomes for the described protocols. Yields are representative and will vary based on reaction scale and purity of reagents.
| Protocol | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Tosylation | TsCl, Pyridine | 85-95% | >95% (after chromatography) |
| 2A | Cyanation | NaCN, DMF | 70-85% | >98% (after distillation) |
| 2B | Cyclization | LDA, THF | 50-65% | >95% (after chromatography) |
Conclusion
This compound is a potent and versatile building block in the synthetic chemist's toolkit. Its primary alcohol allows for straightforward activation and functionalization, while the strained, gem-disubstituted cyclopropane ring enables the construction of complex molecular architectures, most notably spiropentanes. Its application extends from creating rigid scaffolds for medicinal chemistry to participating in controlled ring-opening reactions to generate valuable acyclic intermediates. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full synthetic potential of this valuable compound.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: 2-(1-Methylcyclopropyl)ethanol as a Versatile Building Block in Synthetic and Medicinal Chemistry
Abstract
The cyclopropyl motif is a highly valued structural element in modern drug discovery, prized for its ability to confer unique conformational rigidity, enhance metabolic stability, and modulate electronic properties.[1][2][3] This guide provides an in-depth exploration of 2-(1-methylcyclopropyl)ethanol, a versatile and readily accessible building block. We present detailed protocols for its application in key synthetic transformations, including esterification, etherification, oxidation, and conversion to corresponding halides, thereby unlocking a diverse range of derivatives for pharmaceutical research and development.
Introduction: The Strategic Value of the 1-Methylcyclopropyl Moiety
The three-membered carbocycle of the cyclopropyl group introduces significant ring strain (approximately 27.5 kcal/mol), which results in unique electronic and steric properties.[1] The carbon-carbon bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[2][3] In medicinal chemistry, the incorporation of a cyclopropyl ring can lead to several advantageous outcomes:
-
Enhanced Potency: The rigid structure can lock a molecule into a bioactive conformation, improving binding affinity to biological targets.[1][2]
-
Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune critical drug-like properties such as lipophilicity (LogP) and acidity/basicity (pKa), thereby optimizing the ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Bioisosteric Replacement: It frequently serves as a bioisostere for gem-dimethyl groups or alkenes, offering a similar spatial arrangement with distinct electronic characteristics.[1][3]
This compound provides a strategic entry point to this valuable chemical space, featuring a primary alcohol that serves as a versatile handle for a wide array of subsequent chemical modifications.
Physicochemical Properties of this compound
A summary of the key properties of this building block is provided below. It is commercially available from various suppliers.[4][5]
| Property | Value | Reference |
| CAS Number | 19687-04-8 | [4][5] |
| Molecular Formula | C₆H₁₂O | [4][5] |
| Molecular Weight | 100.16 g/mol | [4][5] |
| IUPAC Name | 2-(1-methylcyclopropyl)ethan-1-ol | [5] |
| Purity | ≥97% (Typical) | [4][5] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |
| LogP | 1.1689 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 2 | [4] |
Core Synthetic Applications & Protocols
The primary alcohol of this compound is a versatile functional group that can be readily converted into other key functionalities. This section provides detailed, field-proven protocols for several of these essential transformations.
3.1. Fischer Esterification: Synthesis of Novel Ester Derivatives
The formation of an ester from a carboxylic acid and an alcohol under acidic catalysis, known as Fischer esterification, is a fundamental transformation in organic synthesis.[6] Esters are prevalent in marketed drugs and serve as important intermediates. The following protocol details the synthesis of 2-(1-methylcyclopropyl)ethyl benzoate as a representative example.
Protocol 3.1.1: Synthesis of 2-(1-Methylcyclopropyl)ethyl Benzoate
Materials:
-
This compound (1.0 g, 10.0 mmol)
-
Benzoic acid (1.47 g, 12.0 mmol, 1.2 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 mL, ~2% v/v)
-
Toluene (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 g, 10.0 mmol), benzoic acid (1.47 g, 12.0 mmol), and toluene (20 mL).
-
Slowly add concentrated sulfuric acid (0.1 mL) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when water formation ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:EtOAc) to yield the pure ester.
Expected Outcome:
-
Product: 2-(1-Methylcyclopropyl)ethyl benzoate
-
Appearance: Colorless oil
-
Yield: 85-95%
3.2. Williamson Ether Synthesis: Accessing Novel Ether Scaffolds
The Williamson ether synthesis is a robust method for preparing ethers via the reaction of an alkoxide with a primary alkyl halide.[7] This protocol first converts this compound to its corresponding alkoxide, which then reacts with benzyl bromide to form a benzyl ether.
Protocol 3.2.1: Synthesis of 1-((2-(Benzyloxy)ethyl))-1-methylcyclopropane
Materials:
-
This compound (1.0 g, 10.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Benzyl bromide (BnBr, 1.43 mL, 12.0 mmol, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.48 g).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 g, 10.0 mmol) in anhydrous THF (10 mL) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes (hydrogen gas evolution will be observed).
-
Add benzyl bromide (1.43 mL, 12.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Expected Outcome:
-
Product: 1-((2-(Benzyloxy)ethyl))-1-methylcyclopropane
-
Appearance: Colorless oil
-
Yield: 80-90%
3.3. Conversion to 2-(1-Methylcyclopropyl)ethyl Bromide for Coupling Reactions
Converting the primary alcohol to an alkyl halide, such as a bromide, generates a valuable intermediate for nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8][9] This protocol uses phosphorus tribromide (PBr₃) for an efficient conversion.
Protocol 3.3.1: Synthesis of 1-(2-Bromoethyl)-1-methylcyclopropane
Materials:
-
This compound (1.0 g, 10.0 mmol)
-
Phosphorus tribromide (PBr₃, 0.47 mL, 5.0 mmol, 0.5 equiv)
-
Anhydrous Diethyl Ether (Et₂O), 20 mL
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 10.0 mmol) and anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.47 mL, 5.0 mmol) dropwise via syringe. A white precipitate may form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture over ice (~30 g) in a beaker.
-
Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile).
-
The crude bromide is often pure enough for subsequent steps, but can be purified by distillation if necessary.
Expected Outcome:
-
Product: 1-(2-Bromoethyl)-1-methylcyclopropane
-
Appearance: Colorless liquid
-
Yield: >90%
Strategic Application in Drug Discovery Programs
The derivatives synthesized from this compound can be readily incorporated into drug discovery pipelines. The functional handles (ester, ether, halide) allow for the attachment of this valuable motif to a wide range of molecular scaffolds. This enables systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) to optimize lead compounds.
Conclusion
This compound is a high-value building block for chemists in the pharmaceutical and agrochemical industries. Its primary alcohol functionality provides a reliable and versatile entry point for synthesizing a multitude of derivatives. The protocols outlined in this guide are robust, scalable, and designed to facilitate the rapid generation of novel chemical entities containing the beneficial 1-methylcyclopropyl moiety, thereby accelerating discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 2-(1-Methylcyclopropyl)ethanol for Advanced Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for 2-(1-methylcyclopropyl)ethanol (CAS: 19687-04-8), a valuable saturated carbocyclic building block in modern organic synthesis and drug discovery.[1][2] The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, focusing on the conversion of the primary hydroxyl group into functionalities primed for further elaboration. We present field-proven, step-by-step protocols for tosylation, conversion to alkyl halides, controlled oxidation, and esterification. The causality behind experimental choices, reaction mechanisms, and self-validating analytical checkpoints are emphasized to ensure reproducibility and high yields while maintaining the integrity of the sterically demanding 1-methylcyclopropyl motif.
Introduction: The Synthetic Value of the 1-Methylcyclopropyl Moiety
The cyclopropyl ring is a privileged structural motif in medicinal chemistry, often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and conformational rigidity. The 1-methylcyclopropyl group, in particular, offers a unique three-dimensional profile that can enable novel interactions with biological targets. This compound serves as a key starting material, providing a reactive handle—the primary hydroxyl group—for the introduction of diverse functionalities.
The derivatization of this alcohol is the critical first step in a multitude of synthetic pathways. Converting the hydroxyl group, which is a poor leaving group, into a more reactive species is essential for nucleophilic substitutions, while its oxidation or esterification allows for the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides robust and adaptable protocols for these fundamental transformations.
Core Principle: Reactivity and Stability
The primary alcohol of this compound is readily accessible for chemical modification. However, the adjacent cyclopropane ring, while generally stable, can be susceptible to rearrangement or opening under harsh acidic conditions that may generate carbocationic intermediates.[3][4] Therefore, the protocols selected prioritize mild and controlled reaction conditions that ensure the preservation of this critical carbocyclic core. All methodologies are designed to be high-yielding and easily scalable.
Derivatization Protocols & Workflows
Activation of the Hydroxyl Group: Tosylation
Converting the alcohol into a p-toluenesulfonate (tosylate) is one of the most effective strategies for transforming the hydroxyl group into an excellent leaving group for subsequent SN2 reactions.[5] This process occurs with retention of stereochemistry at the carbon atom bearing the oxygen, as the C-O bond is not broken during the reaction.[6] The resulting tosylate is a stable, often crystalline solid that can be easily purified and is highly reactive towards a wide range of nucleophiles.
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic, ~0.05 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per 1 g of alcohol) in a round-bottom flask, add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. Add a catalytic amount of DMAP.
-
Stir the reaction at 0 °C for 4-6 hours. If the reaction has not proceeded to completion (monitored by Thin Layer Chromatography - TLC), allow the mixture to warm to room temperature and stir for an additional 2-12 hours.[7]
-
Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
-
-
Self-Validation:
-
TLC Monitoring: Use a non-polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The product spot should have a higher Rf value than the starting alcohol.
-
Characterization: Confirm the structure of the purified tosylate by ¹H NMR (appearance of aromatic protons from the tosyl group and a downfield shift of the -CH₂O- protons), ¹³C NMR, and Mass Spectrometry.
-
Caption: Workflow for the tosylation of this compound.
Conversion to Alkyl Halides
For reactions where a halide leaving group is preferred, such as in the formation of Grignard reagents or in certain coupling reactions, direct conversion of the alcohol is highly efficient. For primary alcohols, reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are ideal as they proceed via an SN2 mechanism, which avoids carbocation rearrangements and provides the corresponding alkyl halides cleanly.[4][8][9]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Phosphorus Tribromide (PBr₃) (0.4-0.5 eq.)
-
Anhydrous Diethyl Ether or DCM
-
Pyridine (optional, a few drops to neutralize liberated HBr)
-
Ice bath, saturated NaHCO₃ solution, brine, anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a flask equipped with a dropping funnel and cool to 0 °C.
-
Slowly add PBr₃ (0.4 eq.) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[3][4] The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates full consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice.
-
Transfer to a separatory funnel and wash with cold water, followed by saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purify by distillation or flash chromatography if necessary.
-
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Thionyl Chloride (SOCl₂) (1.2-1.5 eq.)
-
Anhydrous DCM or Toluene
-
Pyridine (1.2-1.5 eq., optional, acts as a base)
-
-
Step-by-Step Procedure:
-
In a flask fitted with a reflux condenser and a gas trap (to capture evolved SO₂ and HCl), dissolve the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride dropwise. If pyridine is used, it can be added first or co-added with the SOCl₂.[8]
-
After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-3 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully pour it onto ice water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by distillation.
-
Caption: Parallel pathways for the halogenation of the title alcohol.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant. The aldehyde is a versatile intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations, while the carboxylic acid is useful for amide couplings.
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Pyridinium Chlorochromate (PCC) (1.5 eq.)
-
Anhydrous DCM
-
Celite or Silica Gel
-
Anhydrous Diethyl Ether
-
-
Step-by-Step Procedure:
-
To a suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of this compound (1.0 eq.) in DCM dropwise at room temperature.[10]
-
Stir the mixture vigorously for 2-4 hours. The mixture will turn into a dark, tarry brown. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of anhydrous diethyl ether.
-
Pass the entire mixture through a short plug of silica gel or Celite to filter off the chromium salts. Wash the plug thoroughly with diethyl ether.
-
Combine the filtrates and concentrate carefully under reduced pressure to afford the crude aldehyde.
-
The aldehyde can be purified by careful distillation or chromatography, but it is often used immediately in the next step due to potential instability.
-
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Jones Reagent (CrO₃ in H₂SO₄/water), prepared separately and cooled.
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl Ether or Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
-
Step-by-Step Procedure:
-
Dissolve the alcohol in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with efficient stirring. A green precipitate of chromium salts will form. Maintain the temperature between 0-10 °C.[10]
-
After the addition is complete, stir for 1-2 hours at 0 °C, then allow to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange/brown color disappears and the solution remains green.
-
Remove the majority of the acetone under reduced pressure.
-
Partition the residue between water and diethyl ether. Extract the aqueous layer with ether.
-
To isolate the acid, extract the combined organic layers with 2 M NaOH solution.
-
Wash the basic aqueous layer with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2 M HCl.
-
Extract the precipitated carboxylic acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
-
Caption: Selective oxidation pathways of this compound.
Esterification
Ester formation is fundamental for SAR studies and for pro-drug strategies. The Fischer esterification provides a straightforward method using a carboxylic acid and a catalytic amount of strong acid. Alternatively, for more sensitive substrates, reaction with a highly reactive acid chloride in the presence of a non-nucleophilic base is effective.
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Acetyl Chloride (1.1 eq.) or Acetic Anhydride (1.1 eq.)
-
Anhydrous DCM
-
Pyridine (1.2 eq.)
-
Saturated NaHCO₃ solution, brine, anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
Dissolve the alcohol in anhydrous DCM and add pyridine (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours until the reaction is complete by TLC.
-
Quench with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the pure ester.
-
Summary of Derivatization Strategies
| Objective | Derivative | Reagent(s) | Key Conditions | Mechanism |
| Activate for SN2 | Tosylate | TsCl, Et₃N/Pyridine | Anhydrous DCM, 0 °C to RT | Nucleophilic Acyl Substitution |
| Alkyl Halide | Alkyl Bromide | PBr₃ | Anhydrous Ether, 0 °C to RT | SN2 |
| Alkyl Halide | Alkyl Chloride | SOCl₂ | Anhydrous DCM, 0 °C to Reflux | SN2 |
| Aldehyde Synthesis | Aldehyde | PCC | Anhydrous DCM, RT | Oxidation |
| Carboxylic Acid Synthesis | Carboxylic Acid | Jones Reagent | Acetone, 0 °C | Oxidation |
| Ester Synthesis | Ester | Acid Chloride, Pyridine | Anhydrous DCM, 0 °C to RT | Nucleophilic Acyl Substitution |
References
- 1. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Navigating the Complex Reactivity of 2-(1-Methylcyclopropyl)ethanol
Abstract: The 2-(1-methylcyclopropyl)ethanol scaffold is a fascinating and synthetically valuable building block. Its reactivity is dominated by the behavior of the cyclopropylcarbinyl moiety, which, upon generation of a carbocation at the adjacent carbon, engages in a series of rapid equilibria involving ring strain release and charge delocalization. This guide provides an in-depth exploration of the reaction mechanisms involving this compound, offering researchers the foundational knowledge and practical protocols required to control its transformations. We will delve into acid-catalyzed rearrangements, selective substitution reactions that preserve the cyclopropane ring, and ring-opening mechanisms, providing both the theoretical basis and field-proven methodologies for each pathway.
The Unique Nature of the Cyclopropylcarbinyl System
The chemistry of this compound is fundamentally governed by the electronic properties of the cyclopropane ring. The C-C bonds within the three-membered ring possess significant p-character, allowing them to stabilize an adjacent positive charge through conjugation. This stabilization leads to the formation of a non-classical carbocation, often depicted as a bicyclobutonium ion, where the positive charge is delocalized over multiple carbon atoms.[1][2][3]
Upon formation, the cyclopropylcarbinyl cation is not a static entity. It exists in rapid equilibrium with cyclobutyl and homoallylic cations.[4] The challenge and opportunity for synthetic chemists lie in directing the reaction of this cationic intermediate down a specific pathway to achieve a desired chemical outcome. The substitution on the cyclopropane ring, in this case, a methyl group, adds another layer of complexity by influencing the stability of the various cationic intermediates and, consequently, the product distribution.
Figure 1: The equilibrium between key carbocationic intermediates derived from this compound.
Acid-Catalyzed Rearrangement: The Classic Pathway
The most common reaction of cyclopropylcarbinols in the presence of acid is a complex rearrangement leading to a mixture of products.[1][2] The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a carbocation. While a primary carbocation on the ethyl chain is highly unstable, the system will readily form the more stable tertiary cyclopropylcarbinyl cation. This intermediate can then be trapped by nucleophiles or undergo rearrangement.
Mechanistic Insights
Treatment of a cyclopropylcarbinol like this compound with dilute aqueous acids, such as hydrochloric acid, typically results in a mixture of rearranged alcohols and chlorides.[1] The major product is often the corresponding cyclobutanol, formed after rearrangement of the cyclopropylcarbinyl cation to a cyclobutyl cation, which is then trapped by water.[1] Other products, including the starting alcohol, allylcarbinol (homoallylic alcohol), and various chlorides and ethers, can also be formed.[1][2] The distribution of these products is highly dependent on reaction conditions such as acid concentration, temperature, and reaction time.
Figure 2: General workflow for the acid-catalyzed rearrangement of this compound.
Protocol 1: Acid-Catalyzed Rearrangement to 1-Methylcyclobutanol
This protocol is designed to favor the formation of the rearranged cyclobutanol product.
Materials:
-
This compound
-
2.0 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 50 mmol).
-
Add 50 mL of 2.0 N HCl.
-
Attach a reflux condenser and heat the mixture to 85°C with vigorous stirring for 1.5-2 hours.[1] Monitor the reaction by TLC or GC to observe the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel to isolate 1-methylcyclobutanol.
Selective Dehydrative Coupling: Preserving the Cyclopropane Ring
A significant synthetic challenge is to perform substitution reactions on cyclopropylcarbinols without inducing rearrangement. This allows for the direct formation of valuable arylated or allylated cyclopropane derivatives. Recent advancements have shown that specific Brønsted acids, such as Brookhart's acid, can catalyze these reactions with high regioselectivity, avoiding the typical rearrangement pathways.[5][6]
Mechanistic Insights
The success of this method relies on the formation of a cyclopropylcarbinyl cation as part of a contact ion pair with a non-nucleophilic counteranion.[5][6] This setup facilitates the rapid reaction with a nucleophile before the cation has the opportunity to rearrange. The reaction proceeds promptly at room temperature with low catalyst loading.[5][6] Hammett correlation studies support the formation of a cyclopropylcarbinyl cation intermediate in these transformations.[5][6]
Table 1: Comparison of Reaction Outcomes
| Reaction Type | Catalyst | Key Outcome | Reference |
| Rearrangement | Dilute HCl | Mixture of cyclobutyl and homoallylic products | [1][2] |
| Dehydrative Coupling | Brookhart's Acid | Retention of cyclopropane ring structure | [5][6] |
Protocol 2: Brønsted Acid-Catalyzed Dehydrative Arylation
This protocol describes the coupling of this compound with an electron-rich arene, such as N,N-dimethylaniline, without rearrangement.
Materials:
-
This compound
-
N,N-dimethylaniline
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)
-
1.0 M HCl in Diethyl Ether
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add NaBArF₄ (2.0 mol%).
-
Add anhydrous DCM, followed by this compound (1.0 equiv) and N,N-dimethylaniline (1.2 equiv).
-
Initiate the reaction by adding 1.0 M HCl in diethyl ether (5.0 mol%). The formation of Brookhart's acid in situ catalyzes the reaction.[5]
-
Stir the reaction at 25°C. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[5]
-
Upon completion, quench the reaction by adding a small amount of triethylamine.
-
Dilute the mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired arylated cyclopropane product.
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids can also be employed to activate the hydroxyl group, leading to the formation of the cyclopropylcarbinyl cation. Depending on the substrate and the Lewis acid used, this can initiate a ring-opening or ring-expansion cascade. For instance, bismuth(III) triflate (Bi(OTf)₃) has been used to catalyze the dehydrative, ring-opening cyclization of cyclopropyl carbinols tethered to an ester, forming α-alkylidene-γ-butyrolactones.[7]
Mechanistic Insights
The Lewis acid coordinates to the hydroxyl group, facilitating its departure and the formation of the carbocation. The subsequent pathway is dictated by the stability of the possible intermediates. The system will preferentially cleave a bond in the cyclopropane ring that leads to a more stable carbocation, which can then be trapped by an internal or external nucleophile.[7] The presence of an aryl group on the cyclopropane can significantly influence the reaction, with electron-rich aryl rings generally giving the best results.[7]
Figure 3: Proposed mechanism for Lewis acid-catalyzed ring-opening reactions.
Solvolysis Reactions: The Role of the Solvent
When this compound or its derivatives (e.g., brosylates) are subjected to solvolysis in polar, protic solvents like water, ethanol, or formic acid, the solvent itself acts as the nucleophile.[8][9][10] These reactions typically proceed through an Sₙ1 and/or E1 mechanism. The rate-determining step is the formation of the carbocation intermediate.[11]
Consequently, solvolysis reactions often yield a mixture of substitution (Sₙ1) and elimination (E1) products, further complicated by the potential for rearrangement.[12][13] The product ratio is influenced by the solvent, temperature, and the specific leaving group. For example, conducting the reaction in the presence of a non-nucleophilic buffer like sodium formate can help suppress secondary acid-catalyzed ring-opening reactions.[8]
Conclusion and Future Outlook
The reactivity of this compound is a rich and complex field, offering multiple avenues for synthetic exploration. While classical acid catalysis often leads to rearranged products, modern catalytic systems provide a powerful tool for controlling the fate of the transient cyclopropylcarbinyl cation. By carefully selecting catalysts, nucleophiles, and reaction conditions, researchers can steer the reaction towards selective substitution, preserving the valuable cyclopropane motif, or towards controlled ring-opening and rearrangement to access diverse molecular scaffolds. The protocols and mechanistic insights provided herein serve as a guide for harnessing the synthetic potential of this versatile building block in research and drug development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. datapdf.com [datapdf.com]
- 9. youtube.com [youtube.com]
- 10. LON-CAPA Sn2 [s10.lite.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. LON-CAPA Sn2 [s10.lite.msu.edu]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Determination of 2-(1-methylcyclopropyl)ethanol
Abstract: This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 2-(1-methylcyclopropyl)ethanol, a compound of interest in pharmaceutical development and chemical synthesis. The protocols detailed herein are designed for researchers, scientists, and quality control professionals, offering a selection of validated techniques including Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS). Emphasis is placed on robust sample preparation through Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME), and on enhancing analytical performance via chemical derivatization.
Introduction
This compound (CAS No. 19687-04-8) is a unique aliphatic alcohol characterized by a cyclopropyl moiety.[1][2] Its structural features present specific challenges and opportunities for analytical determination. Accurate and precise quantification of this analyte is critical in various contexts, from metabolic studies in drug development to purity assessments in chemical manufacturing. This guide provides detailed, field-proven protocols to address these analytical needs, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][3] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| LogP | 1.1689 | [3] |
| Boiling Point | 79-80 °C (at 46.5 Torr) | N/A |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
The moderate polarity and volatility of this compound make it an ideal candidate for analysis by gas chromatography. However, direct analysis of alcohols by GC can be hampered by poor peak shape and potential for adsorption on active sites within the GC system. The protocols presented here address these challenges through optimized sample preparation and, where necessary, chemical derivatization.
Analytical Methodologies
Two primary analytical approaches are detailed: a direct injection GC method suitable for relatively clean sample matrices and a more sensitive and specific method involving derivatization for complex matrices or trace-level analysis.
Direct Analysis by Gas Chromatography (GC-FID and GC-MS)
This method is suitable for the determination of this compound in samples where the analyte concentration is relatively high and the matrix is not overly complex (e.g., in-process reaction monitoring, analysis of standards).
Direct injection GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing compounds, making it suitable for quantification. A Mass Spectrometer (MS) offers higher selectivity and provides structural information for definitive identification. The molecular ion of alcohols in electron ionization MS is often weak or absent; however, characteristic fragmentation patterns, such as the loss of water ([M-18]) or alpha-cleavage, can be used for identification.[4][5]
| Parameter | Recommended Setting |
| Column | Mid-polarity column (e.g., DB-624, ZB-WAX) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 20:1, adjust as needed) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Detector (FID) | Temperature: 280 °CH₂ Flow: 30 mL/minAir Flow: 300 mL/minMakeup Gas (N₂): 25 mL/min |
| Detector (MS) | Transfer Line: 280 °CIon Source: 230 °CIonization Mode: Electron Ionization (EI) at 70 eVScan Range: m/z 35-200 |
Analysis with Derivatization for Enhanced Performance
For trace-level quantification and analysis in complex biological or environmental matrices, derivatization is highly recommended. Silylation is a common and effective derivatization technique for alcohols, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.
The hydroxyl group of this compound reacts with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to form a trimethylsilyl ether. This derivative is less polar and more volatile than the parent alcohol.
-
Evaporation: Transfer an aliquot of the sample extract into a clean, dry GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile) to reconstitute the residue.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Cool the vial to room temperature before injecting into the GC-MS system.
The silylated derivative of this compound is expected to produce a more prominent molecular ion peak in the mass spectrum compared to the underivatized alcohol. Characteristic fragment ions would likely include the loss of a methyl group ([M-15]), and other fragments resulting from cleavage of the cyclopropyl ring and the ethyl chain.
Sample Preparation Protocols
The choice of sample preparation technique is critical for achieving accurate and reproducible results. The selection depends on the sample matrix and the required sensitivity.
Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting this compound from aqueous samples such as plasma, urine, or wastewater.[7][8] The choice of extraction solvent is guided by the analyte's polarity and the LogP value. With a LogP of 1.1689, moderately polar solvents are suitable.
-
Sample Aliquot: Pipette 1 mL of the aqueous sample into a glass centrifuge tube.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., cyclohexanol, 2-hexanol).
-
Extraction Solvent: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof).[9]
-
Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and easily automated technique for the extraction of volatile and semi-volatile compounds from various matrices.[10][11] It is particularly well-suited for the analysis of this compound in biological fluids and environmental samples.
-
Sample Preparation: Place 1-2 mL of the liquid sample (or a known weight of a solid sample) into a headspace vial. For aqueous samples, the addition of salt (e.g., NaCl, up to 30% w/v) can improve the extraction efficiency of polar analytes by increasing their vapor pressure.
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation.[12]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a specific time (e.g., 20-40 minutes) to allow the analytes to adsorb onto the fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.[13]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the column.
Method Validation
A rigorous method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to established guidelines (e.g., ICH, FDA).
Table of Typical Method Validation Parameters:
| Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
Data and Visualization
Illustrative Quantitative Data
The following table provides expected performance characteristics for the analytical methods described. These values are illustrative and should be determined experimentally for each specific application and matrix.
| Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| GC-FID (Direct) | Process Stream | 100 | 300 | 95-105 |
| GC-MS (Deriv.) | Human Plasma | 1 | 5 | 85-110 |
| HS-SPME-GC-MS | Water | 0.1 | 0.5 | 90-115 |
Experimental Workflows
Caption: Liquid-Liquid Extraction Workflow.
Caption: Headspace SPME Workflow.
Caption: Silylation Derivatization Workflow.
Conclusion
The analytical methods presented in this guide provide a robust framework for the accurate and reliable determination of this compound in a variety of sample matrices. The choice of direct GC analysis, or a more involved procedure with derivatization and advanced sample preparation techniques like LLE or SPME, will depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix. Proper method validation is paramount to ensure the integrity of the generated data.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. organomation.com [organomation.com]
- 9. economysolutions.in [economysolutions.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) [mdpi.com]
Application Note: High-Purity Isolation of 2-(1-methylcyclopropyl)ethanol
Abstract
This document provides a comprehensive guide to the purification of 2-(1-methylcyclopropyl)ethanol, a valuable carbocyclic alcohol intermediate in synthetic chemistry. Recognizing that the purity of such building blocks is paramount for the success of subsequent reactions and the integrity of final products, we present detailed protocols for several effective purification techniques. This guide moves beyond simple procedural lists to explain the underlying principles of each method, enabling researchers to make informed decisions based on their specific needs, including sample scale, initial purity, and desired final purity. We will cover fractional vacuum distillation and preparative flash column chromatography as primary methods for achieving high purity, supplemented by an essential preliminary liquid-liquid extraction protocol.
Introduction and Physicochemical Profile
This compound (CAS No. 19687-04-8) is a unique primary alcohol featuring a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry and materials science. The successful application of this compound as a synthetic intermediate is critically dependent on its purity. Common synthetic routes, such as the reduction of corresponding esters or aldehydes, can introduce impurities including unreacted starting materials, solvents, and side-reaction products.[1][2] This note details robust methods to upgrade the purity of this compound to ≥99.5%.
A thorough understanding of the compound's physical properties is the foundation for selecting an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19687-04-8 | [3][4] |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [4] |
| Boiling Point | 79-80 °C at 46.5 Torr | [3] |
| Calculated LogP | 1.1689 | [4] |
| Appearance | Colorless Liquid (Typical) | N/A |
The boiling point of 79-80 °C under reduced pressure (46.5 Torr) indicates that the compound is sufficiently volatile for distillation.[3] Its LogP value suggests moderate polarity, making it amenable to normal-phase chromatography.
Potential Impurity Profile:
-
Unreacted Starting Materials: e.g., 1-methylcyclopropanecarboxylic acid ethyl ester, 1-methylcyclopropylacetaldehyde.
-
Reaction Solvents: Ethers (THF, Diethyl ether), alcohols (Methanol, Ethanol), or hydrocarbons (Toluene).
-
Higher-Boiling Byproducts: Dimeric species or products from side reactions.
-
Water: Introduced during reaction work-up.
Purification Methodologies
Preliminary Purification: Liquid-Liquid Extraction
Principle of Separation: This technique is an essential first step following a reaction quench to remove the bulk of inorganic salts, water, and highly polar or water-soluble impurities. It operates on the principle of differential solubility of the target compound and impurities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5]
Protocol:
-
Transfer the crude reaction mixture into a separatory funnel of appropriate size.
-
If the reaction solvent is water-miscible (e.g., THF, ethanol), dilute the mixture with a larger volume of a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Add deionized water or a saturated aqueous brine solution to the separatory funnel. Brine is often used to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure buildup.
-
Shake the funnel vigorously for 30-60 seconds to ensure thorough mixing of the two phases.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer (typically less dense, on top) will contain the desired product, while the aqueous layer (bottom) will contain salts and polar impurities.
-
Carefully drain the lower aqueous layer.
-
Repeat the washing process (steps 3-7) two more times with fresh aqueous solution to maximize the removal of water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude, dried product ready for further purification.
Caption: Workflow for Liquid-Liquid Extraction.
High-Purity Method 1: Fractional Vacuum Distillation
Principle of Separation: Distillation separates components of a liquid mixture based on differences in their boiling points (volatility).[6] Applying a vacuum lowers the boiling points of all components, which is crucial for compounds that might decompose at their atmospheric boiling point.[7] Fractional distillation enhances separation efficiency over simple distillation by using a fractionating column, which provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponge) for repeated vaporization-condensation cycles, effectively performing multiple distillations in a single apparatus.[8] This method is ideal for separating this compound from non-volatile residues, higher-boiling impurities, and lower-boiling solvents.
Protocol:
-
Setup: Assemble the distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 45-50 Torr).
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly up the column.
-
Collecting Fractions:
-
Fore-run: Collect the first few drops of distillate, which will be enriched in any lower-boiling impurities (e.g., residual solvents).
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point (approx. 79-80 °C at 46.5 Torr), switch to a clean receiving flask and collect the main fraction.[3] Monitor the temperature and pressure; a stable temperature indicates a pure substance is distilling.
-
Final Fraction: A significant drop or rise in temperature indicates that the main product has finished distilling. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus.
Caption: Workflow for Fractional Vacuum Distillation.
High-Purity Method 2: Preparative Flash Column Chromatography
Principle of Separation: Flash chromatography is a rapid form of liquid-solid chromatography that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[9] The sample is pushed through the column under positive pressure. Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially according to their polarity. This method is excellent for separating compounds with close boiling points but different polarities.
Protocol:
-
Stationary Phase Selection: For a moderately polar alcohol like this compound, standard silica gel (40-63 µm particle size) is an excellent choice.
-
Mobile Phase (Eluent) Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Aim for a solvent system that gives the target compound an Rf value of ~0.25-0.35. A gradient elution, starting with low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing to higher polarity (e.g., 20% ethyl acetate in hexanes), will likely provide the best separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it into a stable, uniform bed. Ensure there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin passing the eluent through the column under pressure.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing them (e.g., with a potassium permanganate stain, which reacts with alcohols).
-
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Caption: Workflow for Flash Column Chromatography.
Comparative Analysis and Method Selection
The choice between distillation and chromatography depends on the specific separation challenge and available resources.
Table 2: Comparison of Purification Techniques
| Parameter | Fractional Vacuum Distillation | Flash Column Chromatography |
| Primary Separation Basis | Boiling Point | Polarity |
| Best For Separating | Compounds with significantly different boiling points (e.g., >20 °C difference). | Compounds with different polarities, even with similar boiling points (e.g., isomers). |
| Scale | Excellent for both small (1 g) and large (>100 g) scales. | Best for small (mg) to medium (1-20 g) scales. |
| Throughput | Relatively high once optimized. | Lower throughput, more labor-intensive. |
| Solvent Consumption | None (except for cleaning). | High. |
| Achievable Purity | High, especially for removing non-volatile or very volatile impurities. | Very high, capable of separating closely related compounds. |
Recommendation: For removing residual high-boiling starting materials (e.g., esters) or non-volatile baseline impurities after an initial work-up, Fractional Vacuum Distillation is often the most efficient and scalable method. If the crude material contains impurities with very similar boiling points but different functional groups or polarity (e.g., an isomeric alcohol or the starting aldehyde), Flash Column Chromatography will provide superior resolving power.
Purity Assessment
The purity of the final product should be rigorously assessed.
-
Gas Chromatography (GC): An excellent method for determining purity and detecting any remaining volatile impurities.[10] The area percentage of the main peak corresponds to the purity level.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and ensuring no impurities are detectable within the limits of the technique.
-
Thin-Layer Chromatography (TLC): A quick and easy way to confirm that the purified material runs as a single spot.
By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify this compound to the high standard required for demanding synthetic applications.
References
- 1. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]
- 2. Alcohol - Fermentation, Synthesis, Distillation | Britannica [britannica.com]
- 3. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. GB716131A - Separation of higher alcohols from alcohol-hydrocarbon mixtures - Google Patents [patents.google.com]
- 6. Distillation - The science of distillation [diffordsguide.com]
- 7. Distillation - Wikipedia [en.wikipedia.org]
- 8. AE-117 [extension.purdue.edu]
- 9. Separation and purification - Chromatography, Adsorption, Retention | Britannica [britannica.com]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
Application Note and Experimental Protocol for the Synthesis of 2-(1-Methylcyclopropyl)ethanol
Introduction
2-(1-Methylcyclopropyl)ethanol is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a substituted cyclopropane ring attached to an ethyl alcohol moiety, imparts specific conformational constraints and physicochemical properties that are of interest in medicinal chemistry. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the cyclopropanation of ethyl methacrylate, followed by the reduction of the resulting ester.
This protocol is designed for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and reliable synthesis.
Synthetic Strategy
The synthesis of this compound is approached via a two-step sequence. The first step involves the formation of the cyclopropane ring through a Simmons-Smith cyclopropanation of ethyl methacrylate. This reaction is a reliable method for converting alkenes into cyclopropanes.[1][2][3] The second step is the reduction of the resulting ethyl 1-methylcyclopropanecarboxylate to the target primary alcohol using lithium aluminum hydride (LAH), a potent reducing agent capable of converting esters to alcohols.[4][5]
Figure 1: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 1-Methylcyclopropanecarboxylate
Principle
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of an alkene in a stereospecific manner.[1][2] In this protocol, ethyl methacrylate is the alkene substrate, and the reaction yields the corresponding cyclopropyl ester.
Materials and Equipment
-
Ethyl methacrylate
-
Diiodomethane
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol
-
Preparation of Zinc-Copper Couple: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust (1.2 equivalents) and a small amount of copper(I) chloride (0.1 equivalents). Heat the flask gently under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). This process activates the zinc.
-
Reaction Setup: To the flask containing the zinc-copper couple, add anhydrous diethyl ether.
-
Addition of Reactants: A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
A solution of ethyl methacrylate (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove the solid zinc salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by distillation under reduced pressure to yield pure ethyl 1-methylcyclopropanecarboxylate.
Part 2: Synthesis of this compound
Principle
Lithium aluminum hydride (LAH) is a powerful reducing agent that readily reduces esters to primary alcohols.[4][5] The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, followed by the expulsion of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde.
Materials and Equipment
-
Ethyl 1-methylcyclopropanecarboxylate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol
-
Reaction Setup: A three-necked round-bottom flask is flame-dried and allowed to cool to room temperature under a stream of inert gas. The flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Lithium aluminum hydride (1.5 equivalents) is carefully weighed and transferred to the flask, followed by the addition of anhydrous THF to create a suspension.
-
The LAH suspension is cooled to 0 °C using an ice bath.
-
Addition of Ester: A solution of ethyl 1-methylcyclopropanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Quenching (Work-up): Caution: This procedure is highly exothermic and releases hydrogen gas. It must be performed in a well-ventilated fume hood. The reaction mixture is cooled to 0 °C in an ice bath. Excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the careful, dropwise addition of water. A 15% aqueous sodium hydroxide solution is then added, followed by more water, until a granular precipitate of aluminum salts is formed.
-
The mixture is stirred for 30 minutes, and the solids are removed by filtration, washing the filter cake with THF.
-
Isolation: The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by distillation under reduced pressure to yield the final product.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Purity (%) |
| Ethyl 1-methylcyclopropanecarboxylate | C7H12O2 | 128.17 | 136 | >95 |
| This compound | C6H12O | 100.16 | ~150-155 | >97 |
Trustworthiness: In-Process Controls and Validation
To ensure the reliability and success of this synthetic protocol, the following in-process controls are recommended:
-
Moisture Control: Both the Simmons-Smith reaction and the LAH reduction are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. Reactions should be conducted under an inert atmosphere.
-
Temperature Management: The exothermic nature of both reactions necessitates careful temperature control, especially during the addition of reagents and the quenching of LAH.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC or GC is crucial to determine the point of completion and to avoid the formation of side products.
-
Product Characterization: The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared with literature data or reference spectra.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
scale-up synthesis of 2-(1-methylcyclopropyl)ethanol
An Application Note for the Scalable Synthesis of 2-(1-Methylcyclopropyl)ethanol
Abstract
This application note provides a comprehensive and robust two-step protocol for the , a valuable building block in pharmaceutical and materials science. Moving beyond common but hazardous lab-scale methods, we present a pathway optimized for safety, efficiency, and scalability. The synthesis begins with the Fischer esterification of commercially available 1-methylcyclopropanecarboxylic acid, followed by a selective reduction of the resulting ester using a modified sodium borohydride procedure. This approach deliberately avoids pyrophoric and difficult-to-handle reagents like lithium aluminum hydride (LAH), offering a safer and more manageable process for kilogram-scale production. Detailed operational parameters, safety protocols, and analytical characterization are provided for researchers and process chemists in drug development and chemical manufacturing.
Introduction and Strategic Overview
This compound (CAS: 19687-04-8) is a key synthetic intermediate whose strained cyclopropyl motif is of significant interest in medicinal chemistry for its ability to modulate metabolic stability and binding conformations of drug candidates. While several synthetic routes exist, their transition from bench-scale to pilot plant production is often fraught with challenges related to safety, cost, and environmental impact.
Alternative synthetic strategies considered include:
-
Grignard Reactions: While versatile, the large-scale use of Grignard reagents presents significant safety hazards, including runaway exotherms and difficulties in initiation and control.[1][2] The handling of large quantities of magnesium and reactive organometallics requires specialized equipment and stringent safety protocols, making it a less desirable route for scale-up.[3]
-
Cyclopropanation of Alkenes: Methods like Simmons-Smith or transition-metal-catalyzed cyclopropanation followed by hydroboration-oxidation can be effective but often involve expensive reagents (e.g., diiodomethane, rhodium catalysts) or hazardous intermediates like diazo compounds, complicating their economic viability and safety on an industrial scale.[4][5][6]
This guide focuses on a more classical and inherently safer two-step approach that leverages cost-effective and readily available starting materials. Our selected pathway prioritizes operational simplicity and risk mitigation, making it highly suitable for environments where specialized high-pressure reactors or extensive containment facilities for pyrophoric reagents are not available.
Recommended Scale-Up Synthetic Pathway
The recommended pathway involves two sequential, well-understood chemical transformations:
-
Step 1: Fischer Esterification: 1-Methylcyclopropanecarboxylic acid is converted to its corresponding ethyl ester via acid-catalyzed esterification with ethanol.
-
Step 2: Modified Sodium Borohydride Reduction: The ethyl ester is selectively reduced to the target primary alcohol, this compound.
This route was selected for its robust and predictable nature, the use of non-pyrophoric reagents in the critical reduction step, and the generation of manageable waste streams.
Figure 1: Workflow for the .
Detailed Process Chemistry and Rationale
Step 1: Fischer Esterification of 1-Methylcyclopropanecarboxylic Acid
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8]
Mechanism: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[9]
Scale-Up Considerations: To drive the equilibrium toward the product, Le Châtelier's principle is applied. In this protocol, we use the alcohol (ethanol) as the reaction solvent, ensuring it is present in a large excess.[6][9] This is a cost-effective and practical method for achieving high conversion on a large scale without the need for complex setups to remove water, such as a Dean-Stark apparatus.[7]
Step 2: Reduction of Ethyl 1-methylcyclopropanecarboxylate
The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis. While lithium aluminum hydride (LiAlH₄) is the textbook reagent, its use is problematic on a large scale due to its extreme reactivity with water and protic solvents, and its pyrophoric nature.[10][11]
A Safer, Scalable Alternative: Modified Sodium Borohydride (NaBH₄) Reduction
Standard sodium borohydride is typically not reactive enough to reduce esters.[3] However, its reactivity can be significantly enhanced under specific conditions, providing a much safer and more manageable industrial process. The chosen method involves the slow addition of methanol to a mixture of the ester and NaBH₄ in an aprotic solvent like tetrahydrofuran (THF).[1]
Mechanism Rationale: While the exact mechanism is complex, it is believed that the methanol facilitates the reaction by either generating more reactive alkoxyborohydride species in situ or by aiding in the breakdown of the stable tetrahedral intermediate formed after the initial hydride attack. This method has been shown to reduce various esters to their corresponding alcohols in high yields and avoids the hazards of LAH.[1] It is also more chemoselective, leaving other sensitive functional groups intact if present.[12]
Detailed Application Protocol (100 g Scale)
Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be oven-dried before use in Step 2.
Part A: Synthesis of Ethyl 1-methylcyclopropanecarboxylate
-
Reactor Setup: Equip a 2 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add 1-methylcyclopropanecarboxylic acid (100.1 g, 1.0 mol).
-
Solvent Addition: Add absolute ethanol (800 mL, ~13.7 mol).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5.4 mL, 0.1 mol). An initial exotherm will be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water in a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 300 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) until gas evolution ceases, followed by brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 1-methylcyclopropanecarboxylate as a liquid. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.
Part B: Synthesis of this compound
-
Reactor Setup: Equip a 3 L, oven-dried, three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser under a nitrogen atmosphere, and a temperature probe.
-
Reagent Charging: To the flask, add sodium borohydride (56.7 g, 1.5 mol) and anhydrous tetrahydrofuran (THF) (1 L). Stir to create a suspension.
-
Substrate Addition: Add the crude ethyl 1-methylcyclopropanecarboxylate (assuming ~1.0 mol from the previous step) to the dropping funnel and add it to the NaBH₄ suspension over 20-30 minutes.
-
Initiation and Reaction: Heat the mixture to a gentle reflux. Once refluxing, begin the slow, dropwise addition of methanol (182 mL, 4.5 mol) via the dropping funnel over 2-3 hours. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation and an inert atmosphere. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Completion: After the methanol addition is complete, continue to reflux for an additional 2-4 hours, or until GC analysis indicates complete consumption of the ester.
-
Quenching: Cool the reaction vessel in an ice-water bath to 0-5°C. Very slowly and carefully, add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and hydrolyze the borate esters. Caution: Vigorous hydrogen evolution will occur. Add the acid dropwise until the gas evolution subsides and the mixture becomes clear.
-
Extraction: Transfer the mixture to a large separatory funnel. Add diethyl ether or MTBE (500 mL) and separate the layers. Extract the aqueous layer with additional ether (2 x 250 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid.
Data Summary and Characterization
| Parameter | Step 1: Esterification | Step 2: Reduction | Overall |
| Starting Material | 1-Methylcyclopropanecarboxylic Acid | Ethyl 1-methylcyclopropanecarboxylate | - |
| Product | Ethyl 1-methylcyclopropanecarboxylate | This compound | This compound |
| Typical Yield | 90-95% | 85-90% | 76-85% |
| Purity (by GC) | >98% (after distillation) | >99% (after distillation) | >99% |
| Key Reagents | Ethanol, H₂SO₄ | NaBH₄, THF, Methanol, HCl | - |
| Reaction Temp. | ~80°C (Reflux) | ~65°C (Reflux) | - |
| Reaction Time | 4-6 hours | 4-7 hours | - |
Analytical Characterization of this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.70 (t, 2H), 1.55 (t, 2H), 1.05 (s, 3H), 0.40 (m, 2H), 0.30 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 62.5, 41.0, 21.5, 16.0, 12.0.
-
GC-MS (EI): m/z = 100.16 (M⁺), consistent with C₆H₁₂O.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride | Semantic Scholar [semanticscholar.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. zenodo.org [zenodo.org]
The Strategic Incorporation of 2-(1-Methylcyclopropyl)ethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems, particularly the cyclopropyl group, have emerged as powerful tools for medicinal chemists to address challenges in potency, selectivity, metabolic stability, and physicochemical properties.[1][2] This guide focuses on the practical application of a specific, yet versatile building block: 2-(1-methylcyclopropyl)ethanol . While seemingly a simple alcohol, its unique structural and electronic features offer a sophisticated solution to common drug design hurdles.
This document provides a detailed exploration of the strategic use of the 2-(1-methylcyclopropyl)ethoxy moiety. We will delve into the scientific rationale for its incorporation, provide detailed, field-proven synthetic protocols, and present a case study to illustrate its impact on key drug-like properties.
The Rationale: Why Choose the 2-(1-Methylcyclopropyl)ethoxy Moiety?
The cyclopropyl group is a well-established bioisostere for various functional groups, including gem-dimethyl, vinyl, and phenyl groups. Its rigid, three-dimensional structure can lock in a bioactive conformation, leading to enhanced binding affinity for the target protein. The key advantages of incorporating the 2-(1-methylcyclopropyl)ethoxy fragment are multifaceted:
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. The methyl group on the cyclopropane ring can act as a metabolic shield, further protecting adjacent functionalities.
-
Improved Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can orient substituents in a more favorable manner for target engagement, leading to increased potency. This rigidity can also reduce binding to off-target proteins, thereby improving selectivity.
-
Enhanced Physicochemical Properties: The introduction of the sp³-rich cyclopropyl group can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility and reduced promiscuity of drug candidates.
-
Vectorial Exit Point: The ethanol linker provides a convenient and flexible attachment point for incorporating the 1-methylcyclopropyl group into a parent scaffold, allowing for systematic exploration of the surrounding chemical space.
Synthetic Protocols: Accessing and Utilizing this compound Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis and incorporation of the 2-(1-methylcyclopropyl)ethoxy moiety. These protocols are designed to be self-validating, with explanations for key experimental choices.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of this key building block is instructive. A common and efficient method is the Simmons-Smith cyclopropanation of a homoallylic alcohol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Methylbut-3-en-2-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred, cooled (0 °C) solution of 2-methylbut-3-en-2-ol (1.0 eq) in anhydrous DCM, add diethylzinc (2.2 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for 20 minutes, add diiodomethane (2.2 eq) dropwise, maintaining the temperature at 0 °C. Causality: The slow addition of diiodomethane is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: O-Alkylation of a Phenolic Acceptor with 2-(1-Methylcyclopropyl)ethyl Tosylate
This protocol details the incorporation of the 2-(1-methylcyclopropyl)ethoxy moiety onto a phenolic scaffold, a common step in the synthesis of many pharmaceutical agents.
Workflow Diagram:
Caption: Two-step O-alkylation workflow.
Step 2a: Synthesis of 2-(1-Methylcyclopropyl)ethyl Tosylate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Trustworthiness: Using a slight excess of the tosylating agent ensures complete conversion of the starting alcohol.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylate, which can often be used in the next step without further purification.
Step 2b: O-Alkylation
Materials:
-
2-(1-Methylcyclopropyl)ethyl tosylate
-
Phenolic acceptor (e.g., 4-hydroxyacetophenone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the phenolic acceptor (1.0 eq) in anhydrous ACN, add anhydrous K₂CO₃ (2.0 eq). Expertise: K₂CO₃ is a mild base suitable for deprotonating the phenol without causing decomposition of sensitive functional groups.
-
Add a solution of 2-(1-methylcyclopropyl)ethyl tosylate (1.2 eq) in ACN.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring for the disappearance of the starting materials.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired ether product.
Case Study: Bioisosteric Replacement of an Isopropoxy Group in a Hypothetical Kinase Inhibitor
To illustrate the practical benefits of the 2-(1-methylcyclopropyl)ethoxy moiety, we present a hypothetical case study where it is used to replace a metabolically labile isopropoxy group in a lead kinase inhibitor.
Logical Relationship of Bioisosteric Replacement:
Caption: Rationale for bioisosteric replacement.
Data Presentation:
The following table summarizes the hypothetical in vitro data for the lead compound and its optimized analog.
| Compound | Moiety | Kinase IC₅₀ (nM) | hERG IC₅₀ (µM) | Human Liver Microsomal Stability (t½, min) |
| Lead-01 | Isopropoxy | 15.2 | 2.5 | 18 |
| Opt-01 | 2-(1-Methylcyclopropyl)ethoxy | 5.8 | > 30 | 75 |
Interpretation of Results:
-
Potency: The optimized compound (Opt-01) shows a nearly 3-fold improvement in potency against the target kinase. This is attributed to the conformational restriction imposed by the cyclopropyl ring, leading to a more favorable binding orientation.
-
Safety: A significant improvement in the hERG safety profile is observed, with the IC₅₀ value shifting from 2.5 µM to > 30 µM. This reduction in off-target activity is a critical step in developing a safe drug candidate.
-
Metabolic Stability: The half-life in human liver microsomes increased from 18 minutes to 75 minutes. This demonstrates the effectiveness of the 1-methylcyclopropyl group in blocking oxidative metabolism at the alkoxy position, a common metabolic hotspot.
Conclusion
The this compound building block offers a compelling and strategic option for medicinal chemists seeking to enhance the properties of their lead compounds. Its incorporation, guided by the principles of bioisosterism, can lead to significant improvements in potency, selectivity, and metabolic stability. The protocols and case study presented herein provide a practical framework for researchers to leverage the unique advantages of this versatile fragment in their drug discovery programs.
References
The Emerging Role of 2-(1-Methylcyclopropyl)ethanol in Modern Fragrance Chemistry: Application Notes and Protocols
Introduction: The Allure of the Cyclopropyl Moiety in Fragrance Innovation
In the perpetual quest for novel olfactory experiences, fragrance chemists are increasingly turning their attention to strained ring systems, with the cyclopropyl group emerging as a particularly intriguing structural motif. The inherent conformational rigidity and unique electronic properties of the cyclopropane ring can impart unexpected and highly desirable characteristics to aroma chemicals, leading to the development of new fragrance ingredients with superior performance and unique scent profiles. Major fragrance houses like Givaudan and International Flavors & Fragrances (IFF) have demonstrated a keen interest in cyclopropane derivatives, recognizing their potential to create high-impact and innovative scents.[1][2] This guide focuses on a promising, yet underexplored member of this class: 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8).[3] While not yet a household name in perfumery, its simple, elegant structure holds the promise of a unique olfactory profile that could fill a valuable niche in the perfumer's palette. This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this novel fragrance ingredient.
Chemical Profile and Synthesis of this compound
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19687-04-8 | [3] |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Appearance | Colorless liquid (predicted) | General knowledge |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol and other common fragrance solvents (predicted) | General knowledge |
Protocol 1: Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through the reduction of a corresponding ester, such as methyl 1-methylcyclopropanecarboxylate. This approach is attractive due to the commercial availability of starting materials and the straightforward nature of the chemical transformations.
Workflow for the Synthesis of this compound
Figure 2: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Cyclopropanation: To a solution of methyl acrylate in a suitable solvent (e.g., diethyl ether), add a solution of diethylzinc and diiodomethane (Simmons-Smith reagent) at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until complete consumption of the starting material, as monitored by Gas Chromatography (GC).
-
Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification of Intermediate: The crude methyl 1-methylcyclopropanecarboxylate is purified by vacuum distillation to yield the pure ester.
-
Reduction: In a separate reaction vessel under an inert atmosphere, a solution of the purified methyl 1-methylcyclopropanecarboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.
-
Quenching and Isolation: After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated to give the crude this compound.
-
Final Purification: The final product is purified by vacuum distillation to afford high-purity this compound for olfactory and application testing.
Olfactory Profile and Applications in Fragrance Compositions
Hypothesized Olfactory Profile:
-
Top Notes: A fresh, slightly green, and diffusive character, with hints of a fruity, almost pear-like nuance.
-
Heart Notes: A developing floralcy, reminiscent of rose and muguet (lily-of-the-valley), with a clean, slightly powdery undertone.
-
Base Notes: A subtle woody and musky character, providing good substantivity and a warm, clean dry-down.
Potential Applications in Fragrance Accords:
-
Floral Accords: To add a modern, green, and diffusive lift to rose, jasmine, and muguet compositions.
-
Fruity Accords: To enhance the freshness and naturalness of pear, apple, and white fruit notes.
-
Woody and Musk Accords: To provide a clean, radiant, and long-lasting foundation in woody and musk compositions.
-
Functional Fragrances: Its predicted clean and fresh character makes it a strong candidate for use in laundry detergents, fabric softeners, and personal care products.
Protocols for Evaluation and Application
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Ensuring the purity of a new fragrance ingredient is paramount for accurate olfactory evaluation and safety assessment.
GC-MS Analysis Workflow
Figure 3: Workflow for GC-MS purity analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol.
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (2 min hold), then ramp to 280 °C at 10 °C/min (10 min hold).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the peak area of all components. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area. Identify any impurities by comparing their mass spectra to a reference library (e.g., NIST).
Protocol 3: Olfactory Evaluation by a Trained Panel
A systematic olfactory evaluation is crucial to fully characterize the scent profile of a new ingredient.
Step-by-Step Methodology:
-
Panel Selection: Assemble a panel of at least five trained and experienced perfumers or sensory analysts.
-
Sample Preparation: Prepare a series of dilutions of this compound in odorless ethanol (e.g., 10%, 1%, and 0.1%).
-
Evaluation Procedure:
-
Dip a standard fragrance blotter into each dilution.
-
Panelists should evaluate the scent of the blotter at different time intervals: immediately after dipping (top notes), after 15-30 minutes (heart notes), and after 2-4 hours (base notes).
-
Each panelist should independently record their olfactory descriptors for each time point.
-
-
Data Compilation and Analysis: Compile the descriptors from all panelists to create a comprehensive olfactory profile. Note any common descriptors and the evolution of the scent over time.
Protocol 4: Stability and Performance Testing in Application
The stability and performance of a fragrance ingredient in various consumer product bases are critical for its commercial viability.
Stability Testing Workflow
Figure 4: Workflow for stability testing in various consumer product bases.
Step-by-Step Methodology:
-
Base Selection: Prepare unfragranced bases representative of common consumer products:
-
Fine Fragrance: 80% ethanol/water solution.
-
Shampoo: A standard surfactant-based shampoo base.
-
Lotion: A typical oil-in-water emulsion cream base.
-
-
Incorporation: Incorporate this compound at a standard concentration (e.g., 0.5% w/w) into each base. Prepare a control sample of each unfragranced base.
-
Accelerated Aging: Store the samples in sealed, airtight containers under various conditions:
-
Elevated Temperature: 40°C for 4 weeks.
-
Light Exposure: In a light box with controlled UV and visible light exposure for 4 weeks.
-
Room Temperature: As a control.
-
-
Periodic Evaluation: Evaluate the samples at regular intervals (e.g., 1, 2, and 4 weeks) for:
-
Olfactory Changes: A trained panel should compare the scent of the aged samples to the freshly prepared samples.
-
Color and Appearance: Visually inspect for any changes in color, clarity, or phase separation.
-
Chemical Stability: Analyze the concentration of this compound in the aged samples using GC-MS to quantify any degradation.
-
Conclusion and Future Outlook
While direct empirical data on the fragrance applications of this compound remains limited, its structural characteristics place it in a promising class of emerging aroma chemicals. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from synthesis and purity assessment to detailed olfactory characterization and stability testing. It is anticipated that this compound will exhibit a unique and commercially valuable scent profile, likely combining fresh, green, and floral elements with good substantivity. Further research and sensory evaluation are warranted to fully unlock the potential of this intriguing molecule and establish its role in the future of fragrance chemistry.
References
Application Notes & Protocols: Enzymatic Transformations of 2-(1-methylcyclopropyl)ethanol
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its incorporation into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile.[1][2] The unique stereoelectronic properties of this strained three-membered ring—including shorter, stronger C-H bonds and enhanced π-character in its C-C bonds—contribute to several desirable effects.[1][2] These include increased metabolic stability by shielding against oxidative metabolism, enhanced potency through conformational rigidity, and improved membrane permeability.[2][3][4]
2-(1-methylcyclopropyl)ethanol is a valuable building block that features this key functional group. As a primary alcohol, it serves as an excellent substrate for a variety of enzymatic transformations, particularly oxidations. Understanding these reactions is critical for two main purposes:
-
Biocatalytic Synthesis: Leveraging enzymes to produce high-value chiral intermediates and derivatives.
-
Metabolic Assessment: Evaluating the stability and metabolic fate of this structural unit within a drug discovery context.
This guide provides detailed protocols and scientific rationale for investigating the enzymatic reactions of this compound, focusing on two key enzyme classes: Alcohol Dehydrogenases (ADHs) for synthetic applications and Cytochrome P450 (CYP) enzymes for metabolic evaluation.
Part 1: Biocatalytic Oxidation via Alcohol Dehydrogenase (ADH)
Scientific Rationale & Field Insights
Alcohol dehydrogenases (ADHs) are NAD(P)⁺-dependent oxidoreductases that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[5] In synthetic chemistry, ADHs are prized for their high selectivity and ability to operate under mild, environmentally benign conditions, offering a powerful alternative to traditional chemical oxidants.[6][7]
The primary enzymatic reaction for this compound is its oxidation to 1-methylcyclopropanecarboxaldehyde.[8][9] This aldehyde is a versatile synthetic intermediate used to install the cyclopropane segment into more complex molecules.[10]
A critical aspect of ADH-catalyzed oxidations is the management of the nicotinamide cofactor (NAD⁺), which is consumed stoichiometrically. To make the process catalytic, the reduced cofactor (NADH) must be continuously re-oxidized back to NAD⁺. A common and cost-effective strategy is the "substrate-coupled" approach, where a sacrificial ketone (e.g., acetone) is added to the reaction. The ADH, in its reverse reaction, reduces the acetone to isopropanol, thereby regenerating the required NAD⁺.
Caption: ADH-catalyzed oxidation with substrate-coupled cofactor regeneration.
Application Protocol 1: ADH-Catalyzed Synthesis of 1-methylcyclopropanecarboxaldehyde
This protocol details the oxidation of this compound using a commercially available alcohol dehydrogenase from yeast (YADH), with acetone serving as the sacrificial substrate for NAD⁺ regeneration.
Materials & Reagents
-
Substrate: this compound (CAS: 19687-04-8)[11]
-
Enzyme: Alcohol Dehydrogenase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. A7011)[12]
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Buffer: Tris-HCl, pH 8.5
-
Cofactor Regeneration Substrate: Acetone
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous sodium sulfate
Equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Temperature-controlled water bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment: Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) for reaction monitoring
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.5 at room temperature. The slightly alkaline pH favors the oxidation reaction equilibrium.
-
Reaction Setup:
-
In a 50 mL flask, add 20 mL of the 100 mM Tris-HCl buffer (pH 8.5).
-
Add 200 mg (2.0 mmol) of this compound.
-
Add 2.0 mL of acetone (approx. 10-fold molar excess).
-
Add 15 mg of NAD⁺ and stir gently until fully dissolved.
-
-
Enzyme Solubilization: In a separate vial, dissolve 20 mg of lyophilized YADH powder in 1 mL of the Tris-HCl buffer.
-
Reaction Initiation: Add the enzyme solution to the reaction flask. Seal the flask and place it in a water bath set to 30°C with gentle stirring.
-
Reaction Monitoring:
-
Monitor the reaction progress every 1-2 hours.
-
Withdraw a small aliquot (e.g., 50 µL), quench with 200 µL of ethyl acetate, and vortex.
-
Analyze the organic layer by GC or TLC to determine the ratio of substrate to product.
-
-
Work-up and Isolation:
-
Once the reaction has reached the desired conversion (typically 12-24 hours), stop the stirring.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclopropanecarboxaldehyde. Further purification can be achieved via column chromatography if necessary.
-
Data Interpretation
| Parameter | Recommended Value | Rationale |
| pH | 8.5 - 9.0 | The equilibrium of ADH-catalyzed oxidation is favored at a slightly alkaline pH.[12] |
| Temperature | 25 - 35 °C | Optimal range for most yeast ADHs to balance activity and stability.[12] |
| Substrate Conc. | 10 - 50 mM | Balances reaction rate with potential substrate inhibition at higher concentrations. |
| Cofactor (NAD⁺) Load | 1 - 2 mol% | Catalytic amounts are sufficient due to efficient in-situ regeneration. |
| Acetone Excess | 5 - 10 equivalents | A molar excess drives the equilibrium of the regeneration reaction. |
| Expected Conversion | >90% in 24h | Dependent on enzyme activity and conditions. |
Part 2: Metabolic Stability Assessment with Cytochrome P450 (CYP) Enzymes
Scientific Rationale & Field Insights
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I drug metabolism in the liver.[13][14] They catalyze the oxidation of a vast array of substrates, including drugs and other xenobiotics. While the cyclopropyl group itself is often resistant to CYP-mediated C-H activation, the primary alcohol of this compound represents a potential "metabolic soft spot".[3]
Enzymes like CYP2E1, which are known to metabolize ethanol and other small alcohols, could oxidize the substrate first to the aldehyde and subsequently to the corresponding carboxylic acid.[15][16] Assessing this metabolic pathway is a standard part of preclinical drug development. In vitro assays using human liver microsomes (HLMs), which contain a rich pool of CYP enzymes, are the gold standard for this initial evaluation. The rate of disappearance of the parent compound is measured over time to determine key metabolic parameters like half-life (t½) and intrinsic clearance (CLint).
Caption: Potential metabolic pathway of the substrate in liver microsomes.
Application Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol describes a typical HLM incubation to assess the metabolic stability of this compound.
Materials & Reagents
-
Substrate: this compound, 10 mM stock in DMSO
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
Cofactor System: NADPH Regeneration System (e.g., Corning Gentest™) or prepare a solution of NADPH.
-
Buffer: Potassium Phosphate Buffer, 100 mM, pH 7.4
-
Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable compound).
-
Control Compound: A compound with known metabolic liability (e.g., Verapamil) for system validation.
Equipment
-
Shaking water bath or incubator set to 37°C
-
Microcentrifuge
-
96-well plates and multichannel pipettors
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Step-by-Step Methodology
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix in a microcentrifuge tube. For a final volume of 200 µL per well, combine:
-
168 µL Potassium Phosphate Buffer (100 mM, pH 7.4)
-
2 µL HLM (for a final concentration of 0.2 mg/mL)
-
-
Vortex gently to mix.
-
-
Substrate Addition & Pre-incubation:
-
Add 10 µL of the master mix to each well of a 96-well plate.
-
Add 2 µL of the 10 mM substrate stock solution (final substrate concentration: 1 µM).
-
Seal the plate and pre-incubate for 5 minutes at 37°C in a shaking water bath to allow the system to equilibrate.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 20 µL of pre-warmed NADPH solution (final concentration ~1 mM) to each well at specified time points (e.g., for T=60 min, T=30 min, etc.).
-
For the T=0 min time point, the quenching solution should be added before the NADPH.
-
-
Incubation Time Course:
-
Incubate the plate at 37°C with shaking.
-
Typical time points are 0, 5, 15, 30, 45, and 60 minutes.
-
-
Reaction Termination (Quenching):
-
At the end of each time point, stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard. .
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining percentage of this compound at each time point relative to the T=0 sample.
-
Data Analysis & Interpretation
The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression provides the elimination rate constant (k).
-
Half-Life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
| Stability Classification | Typical Half-Life (t½) in HLM | Implication |
| High | > 60 min | The compound is metabolized slowly; likely to have a longer half-life in vivo. |
| Moderate | 15 - 60 min | Moderate rate of metabolism. |
| Low | < 15 min | The compound is rapidly metabolized; may indicate a short half-life in vivo. |
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Biocatalytic Oxidation of Alcohols | MDPI [mdpi.com]
- 8. 1-methylcyclopropanecarboxaldehyde | 4515-89-3 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 12. Alcohol dehydrogenase [sorachim.com]
- 13. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethanol metabolism by alcohol dehydrogenase or cytochrome P450 2E1 differentially impairs hepatic protein trafficking and growth hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 2E1 contributes to ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 2E1 – Alcohol Metabolism [sites.tufts.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Methylcyclopropyl)ethanol
Welcome to the technical support center for the synthesis of 2-(1-methylcyclopropyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable building block. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to ensure your synthesis is successful and reproducible.
Introduction: Strategic Approaches to this compound
The synthesis of this compound presents unique challenges, primarily centered around the construction and preservation of the sterically hindered and strained 1-methylcyclopropyl moiety. Achieving high yields requires careful consideration of the synthetic route, reaction conditions, and potential side reactions. This guide will focus on three prominent synthetic strategies:
-
The Kulinkovich Reaction: A powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.
-
The Simmons-Smith Reaction: A classic approach for the cyclopropanation of an alkene precursor.
-
Grignard Addition to an Epoxide: A reliable method for carbon-carbon bond formation and introduction of the desired ethanol side chain.
Each of these methods has its own set of parameters that must be finely tuned to maximize yield and minimize impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield in Kulinkovich Reaction
Question: I am attempting to synthesize 1-methylcyclopropanol as a precursor via the Kulignkovich reaction on methyl acetate, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in the Kulinkovich reaction are a common issue and can often be traced back to a few key factors.[1][2][3]
-
Potential Cause 1: Inefficient Formation of the Titanacyclopropane Intermediate. The active catalytic species is a titanacyclopropane formed from the reaction of a Grignard reagent (like EtMgBr) with a titanium(IV) alkoxide catalyst.[1][4]
-
Solution: Ensure your Grignard reagent is of high quality and accurately titrated. The stoichiometry between the Grignard reagent and the titanium catalyst is crucial. A non-productive side reaction that produces ethene can occur if the ratio of titanium(IV) isopropoxide to EtMgBr approaches 1:1, depleting the active catalyst.[1] Using a slight excess of the Grignard reagent can favor the formation of the desired titanacyclopropane.
-
-
Potential Cause 2: Substrate-Related Side Reactions. While the Kulinkovich reaction is tolerant of many functional groups, certain functionalities can interfere.[4]
-
Solution: Ensure your starting ester is pure and free from acidic protons that would quench the Grignard reagent. While amides and primary/secondary amines are generally tolerated, carbamates often do not survive the reaction conditions.[4]
-
-
Potential Cause 3: Inadequate Reaction Conditions. Temperature and solvent can significantly impact the reaction's efficiency.
-
Solution: The reaction is typically carried out in ethereal solvents like THF or diethyl ether.[4] Maintaining the recommended temperature profile is critical. The dropwise addition of the Grignard reagent at a low temperature (e.g., 0 °C) is often necessary to control the reaction exotherm and prevent side reactions.[5]
-
Issue 2: Formation of Byproducts in Simmons-Smith Cyclopropanation
Question: I am using a Simmons-Smith reaction to cyclopropanate an allylic alcohol precursor, but I am observing significant byproduct formation and a mixture of diastereomers. How can I improve the selectivity and yield?
Answer: The Simmons-Smith reaction is an excellent method for cyclopropanation, but its outcome, especially with substrates like allylic alcohols, is highly sensitive to reaction conditions and the specific variant of the reagent used.[6][7][8][9]
-
Potential Cause 1: Lack of Diastereocontrol. The hydroxyl group of an allylic alcohol can direct the cyclopropanation to the same face of the double bond, leading to a specific diastereomer.[9][10][11][12] However, this directing effect can be influenced by the reaction conditions.
-
Solution: The choice of the Simmons-Smith reagent is critical. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often enhances the diastereoselectivity with allylic alcohols.[6] The coordination of the zinc reagent to the hydroxyl group is key to this directing effect.[10]
-
-
Potential Cause 2: Methylation of the Alcohol. The zinc carbenoid used in the Simmons-Smith reaction is electrophilic and can react with heteroatoms.
-
Solution: Avoid using a large excess of the Simmons-Smith reagent and prolonged reaction times, as this can lead to the methylation of the starting alcohol, consuming both the starting material and the reagent.[6]
-
-
Potential Cause 3: Formation of Sulfur Ylides (if applicable). If your substrate contains a thioether functionality, the Simmons-Smith reagent can react to form a sulfur ylide, which can then undergo a[4][13]-sigmatropic rearrangement instead of cyclopropanation.[6]
-
Solution: If a thioether is present, a significant excess of the Simmons-Smith reagent may be required to favor cyclopropanation over ylide formation.
-
Issue 3: Ring-Opening of the Cyclopropyl Group
Question: I am concerned about the stability of the 1-methylcyclopropyl group during subsequent synthetic steps. Under what conditions is the ring likely to open?
Answer: The cyclopropyl group is strained and can be susceptible to ring-opening under certain conditions, a factor that must be considered throughout the synthesis.[14][15]
-
Condition 1: Strongly Acidic Conditions. Strong acids can catalyze the ring-opening of cyclopropanes, especially if there is a neighboring functional group that can stabilize a resulting carbocation.[14] The 1-methylcyclopropyl group, in particular, can form a relatively stable tertiary carbocation upon ring-opening.[16][17]
-
Precaution: Use mild acidic conditions for any necessary transformations. If a strong acid is required, consider protecting the alcohol or performing the reaction at a very low temperature to minimize ring-opening.
-
-
Condition 2: Certain Reductive Conditions. While generally stable to catalytic hydrogenation (e.g., H₂/Pd) at room temperature, the presence of an adjacent activating group, like a ketone, can make the ring more prone to opening under specific reductive conditions.[14]
-
Precaution: When reducing a functional group elsewhere in the molecule, carefully select the reducing agent and conditions to ensure they are compatible with the cyclopropyl ring.
-
-
Condition 3: Radical Reactions. The cyclopropyl group can undergo rearrangement via a cyclopropylcarbinyl radical to a homoallyl radical, releasing ring strain.[14]
-
Precaution: Be mindful of reaction conditions that may generate radicals, and if such a step is unavoidable, consider that ring-opening may be a competing pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound with the highest yield?
A1: The choice of the optimal synthetic route depends on the availability of starting materials and the desired scale of the reaction. The Kulinkovich reaction, starting from an ester of 1-methylcyclopropanecarboxylic acid, can be very efficient for producing the corresponding cyclopropanol, which can then be elaborated to the final product.[2][3] However, if a suitable allylic alcohol precursor is readily available, the Simmons-Smith reaction, particularly the Furukawa modification, offers a direct and often highly diastereoselective method for introducing the cyclopropane ring.[8][9]
Q2: I am performing a Grignard reaction with 1-(1-methylcyclopropyl)oxirane. Where will the Grignard reagent attack?
A2: In the reaction of a Grignard reagent with an epoxide, the nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2-type mechanism.[13][18][19] For 1-(1-methylcyclopropyl)oxirane, the attack will happen on the terminal CH₂ group of the epoxide ring. This will result in the formation of this compound after an acidic workup. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked.[13][18]
Q3: What are the best practices for purifying this compound?
A3: this compound is a relatively small and polar molecule, which can present challenges during purification.
-
Distillation: Fractional distillation under reduced pressure is often the most effective method for purifying the final product, especially for removing non-volatile impurities.
-
Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, column chromatography on silica gel using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a viable option. The polarity of the eluent can be adjusted to achieve optimal separation.
-
Extraction: A standard aqueous workup is necessary to remove salts and water-soluble byproducts. Care should be taken during extractions as small alcohols can have some water solubility. Using brine to wash the organic layer can help to reduce the amount of dissolved water and improve separation.
Q4: Can I use a Grignard reagent to react with an ester of 1-methylcyclopropanecarboxylic acid to directly form a tertiary alcohol?
A4: Yes, it is possible to synthesize a tertiary alcohol by reacting an ester with two equivalents of a Grignard reagent.[20] The first equivalent will add to the ester to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after workup.[20] This is a useful strategy if you want to introduce two identical alkyl or aryl groups. However, controlling the reaction to stop at the ketone stage is generally difficult.[21][22]
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopropanol via the Kulinkovich Reaction
This protocol is adapted from established procedures for the Kulinkovich reaction.[2][5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of titanium(IV) isopropoxide (1.2 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add a solution of ethylmagnesium bromide (2.4 equivalents) in THF dropwise to the cooled titanium solution over 1 hour. Gas evolution (ethane) will be observed.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of methyl 1-methylcyclopropanecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Warming and Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield 1-methylcyclopropanol.
Protocol 2: Simmons-Smith Cyclopropanation of 2-Methyl-3-buten-2-ol
This protocol utilizes the Furukawa modification of the Simmons-Smith reaction.[6][8]
-
Reaction Setup: In a flame-dried, nitrogen-flushed flask, dissolve 2-methyl-3-buten-2-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.5 equivalents) dropwise, followed by the dropwise addition of diiodomethane (1.5 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Dilute the mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 1-(1-methylcyclopropyl)ethanol by column chromatography or distillation.
Visualizing the Synthetic Pathways
Kulinkovich Reaction Pathway
Caption: Key steps in the Kulinkovich synthesis of 1-methylcyclopropanol.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgosolver.com [orgosolver.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(1-Methylcyclopropyl)ethanol
Document ID: TSC-CHEM-2026-01-05-001
Last Updated: January 5, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-(1-methylcyclopropyl)ethanol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. The unique reactivity of the cyclopropylcarbinyl system presents specific hurdles that, if not properly managed, can lead to significant yield loss and complex purification issues. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, in-process problems that you may encounter during the synthesis. Each entry details the problem, its probable causes, and actionable solutions grounded in chemical principles.
Question 1: My GC-MS analysis shows an unexpected peak with a mass corresponding to C₆H₁₂O, but it's not my product. The NMR spectrum suggests a terminal alkene and an alcohol. What is this byproduct?
Answer:
This is the most common and critical side reaction. You are likely observing 3-methyl-3-buten-1-ol , the product of a cyclopropylcarbinyl rearrangement. The cyclopropylcarbinyl system is notoriously prone to ring-opening reactions, especially under acidic or strong Lewis acidic conditions.[1][2][3]
Probable Causes:
-
Acidic Workup: Quenching your reaction with a strong aqueous acid (e.g., HCl, H₂SO₄) protonates the alcohol oxygen of your product. This turns the hydroxyl group into a good leaving group (water), facilitating the formation of a transient cyclopropylcarbinyl cation, which rapidly rearranges to the more stable homoallylic cation.
-
Lewis Acidic Reagents: If using a reagent like Lithium Aluminum Hydride (LiAlH₄), the aluminum species (e.g., AlH₃, AlCl₃) remaining after hydride delivery are Lewis acidic and can coordinate to the product's oxygen, catalyzing the same ring-opening rearrangement.[4][5]
-
Contaminated Glassware or Solvents: Acidic residues on glassware or in solvents can be sufficient to trigger the rearrangement, particularly during heating or distillation.
Solutions & Preventative Measures:
-
Gentle Quenching Protocol: Avoid strong mineral acids. A carefully controlled reverse quench into a saturated aqueous solution of sodium sulfate (Na₂SO₄) or Rochelle's salt (potassium sodium tartrate) at low temperature (0 °C) is highly recommended, especially for LiAlH₄ reductions.
-
Buffered or Basic Workup: Use a saturated solution of ammonium chloride (NH₄Cl) or a mild base like sodium bicarbonate (NaHCO₃) for quenching.
-
Fieser Workup for LiAlH₄: For reactions using LiAlH₄, the Fieser workup is an excellent method to neutralize Lewis acidic aluminum salts. Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water per 'x' grams of LiAlH₄ used. This procedure precipitates the aluminum salts as a granular solid that is easily filtered off.
-
Ensure Dry, Neutral Conditions: Always use flame-dried glassware and anhydrous solvents to prevent the formation of acidic species from reactions with moisture.[5][6]
Mechanism of Side Reaction:
The diagram below illustrates the acid-catalyzed ring-opening rearrangement pathway.
Caption: Acid-catalyzed rearrangement of the desired product to a homoallylic alcohol.
Question 2: My reduction of ethyl 1-methylcyclopropanecarboxylate with LiAlH₄ is sluggish and incomplete. I still see a significant amount of starting material in my crude NMR. What's going wrong?
Answer:
Incomplete reduction with a powerful reagent like LiAlH₄ almost always points to issues with reagent activity or reaction setup.
Probable Causes:
-
Deactivated LiAlH₄: LiAlH₄ reacts violently with water.[5] If your reagent has been improperly stored or your solvent and glassware were not scrupulously dried, the hydride will be quenched before it can reduce the ester. The commercial reagent is often grey due to minor impurities, but it should be a free-flowing powder.
-
Insufficient Stoichiometry: The reduction of an ester to an alcohol consumes two equivalents of hydride.[7] A common mistake is to use a stoichiometry calculated for a ketone reduction (one equivalent).
-
Low Temperature: While running the reaction at 0 °C or lower is good for controlling exotherms, some esters require reflux in a solvent like THF for the reaction to go to completion.
Solutions & Experimental Protocol:
-
Verify Reagent and Conditions:
-
Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.
-
Ensure your solvent (THF or Diethyl Ether) is anhydrous.[6]
-
Always use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
-
Optimize Reaction Stoichiometry and Temperature:
-
In a flame-dried flask under N₂, suspend 1.2 to 1.5 equivalents of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of your ester (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or GC. If starting material remains, gently heat the reaction to reflux for 2-4 hours.
-
Cool the reaction to 0 °C before proceeding with a careful quenching protocol (see Question 1).
-
The diagram below outlines the workflow for troubleshooting an incomplete reduction.
Caption: Troubleshooting workflow for incomplete LiAlH₄ reduction.
Frequently Asked Questions (FAQs)
Q1: Which is a better reducing agent for this synthesis, NaBH₄ or LiAlH₄?
A: This depends entirely on your starting material.
-
For an aldehyde precursor (1-methylcyclopropanecarboxaldehyde): Sodium borohydride (NaBH₄) is the preferred reagent.[8][9] It is milder, safer to handle, and can be used in protic solvents like ethanol, which simplifies the procedure. Its lower reactivity also reduces the risk of side reactions.
-
For an ester or carboxylic acid precursor: Lithium aluminum hydride (LiAlH₄) is required. NaBH₄ is not strong enough to reduce esters or carboxylic acids under standard conditions.[4][7] While more powerful, LiAlH₄ requires stricter anhydrous conditions and a more careful workup to avoid the ring-opening side reaction.
| Reagent | Precursor | Pros | Cons |
| NaBH₄ | Aldehyde | Safer, milder, easy workup, less prone to side reactions. | Cannot reduce esters or acids. |
| LiAlH₄ | Ester, Acid | Powerful, reduces most carbonyls. | Highly reactive with water, requires anhydrous conditions, workup can cause ring-opening. |
Q2: I'm concerned about the stability of my final product. What are the recommended storage and handling conditions?
A: this compound is susceptible to degradation, primarily through the acid-catalyzed rearrangement discussed previously.
-
Storage: Store the purified alcohol in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), at refrigerated temperatures (2-8 °C).
-
Handling: Avoid contact with acidic materials. When using it in subsequent reactions, ensure the reaction medium is neutral or basic. If you need to perform a reaction under acidic conditions, consider protecting the alcohol as a silyl ether (e.g., TBS ether) first.
-
Purity Check: Before use, especially after long-term storage, it is wise to re-check the purity by GC or NMR to ensure no degradation has occurred.[10]
Q3: What are the best analytical methods to quantify my product and the ring-opened byproduct?
A: A combination of techniques is ideal for a full analysis.
-
Gas Chromatography (GC): This is the best method for determining the purity and relative ratio of your product to the volatile ring-opened byproduct, 3-methyl-3-buten-1-ol. The two isomers will have different retention times. A GC-MS will also confirm their identities by their mass fragmentation patterns.
-
¹H NMR Spectroscopy: This is essential for structural confirmation. Key signals to look for are:
-
Product: Characteristic high-field cyclopropyl protons (multiplets, ~0.2-0.8 ppm).
-
Byproduct: Signals for a terminal alkene (vinyl protons, ~4.7 ppm) and an allylic methyl group (~1.7 ppm). Integration of these distinct signals allows for quantification of the mixture composition.
-
Q4: Are there any specific challenges in purifying the final product away from its side products?
A: Yes, purification can be challenging due to the similar properties of the main byproduct.
-
Distillation: The boiling points of this compound and 3-methyl-3-buten-1-ol are relatively close, making fractional distillation difficult. While possible with a good fractional distillation column (e.g., a Vigreux column), some material loss is inevitable.
-
Column Chromatography: This is the most effective method for separating the product from the ring-opened isomer and any non-polar impurities. A silica gel column using a gradient elution of ethyl acetate in hexanes typically provides good separation. The more polar alcohol product will elute later than the slightly less polar alkene-containing byproduct.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(1-methylcyclopropyl)ethanol
Welcome to the technical support resource for 2-(1-methylcyclopropyl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable building block. Here, we address common challenges encountered during its purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Understanding the Challenge - FAQs and Troubleshooting
This section is structured as a series of frequently asked questions that address the most common purification hurdles.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is almost entirely dictated by the synthetic route. The most common synthesis involves the reaction of a methylcyclopropyl Grignard reagent with ethylene oxide.[1][2][3] Understanding this allows us to predict the likely contaminants you'll need to remove.
-
Unreacted Starting Materials: Residual 1-halo-1-methylcyclopropane (the Grignard precursor) or magnesium.
-
Solvent: Diethyl ether or Tetrahydrofuran (THF) from the Grignard reaction. These are often high-boiling and can be difficult to remove completely.
-
Coupling Byproducts: Symmetrical coupling of the Grignard reagent can produce 1,1'-dimethylbicyclopropane.
-
Ring-Opened Species: While the cyclopropyl group is relatively stable, harsh acidic conditions during workup can potentially lead to ring-opening, generating isomeric alcohols.
-
Water: Incomplete drying of the organic extract post-workup.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Origin of common impurities from synthesis.
Q2: My fractional distillation isn't separating the impurities effectively. What's going wrong?
A2: This is a frequent issue, often stemming from the physical properties of the target compound and its contaminants. The boiling point of this compound is approximately 79-80 °C at 46.5 Torr.[4]
Troubleshooting Steps:
-
Inadequate Vacuum: Ensure your vacuum system is pulling a deep and stable vacuum. Fluctuations can cause inconsistent boiling and poor separation. A vacuum manifold with a gauge is essential.
-
Column Inefficiency: For compounds with close boiling points, a simple distillation setup is insufficient. You must use a fractionating column (e.g., Vigreux or packed) to increase the number of theoretical plates.
-
Azeotrope Formation: Alcohols are known to form azeotropes with water or organic solvents.[5][6] If water is present, you may be distilling the azeotrope, which will prevent you from reaching high purity. Ensure the crude product is thoroughly dried with a suitable agent (e.g., MgSO₄, Na₂SO₄) before distillation.
-
Heating Rate: Overheating the distillation pot can lead to "bumping" and carryover of less volatile impurities into the distillate. Use a heating mantle with a stirrer for smooth, controlled boiling.
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 100.16[4][7] | ~150-160 (est. atm.), 79-80 @ 46.5 Torr[4] | Target Compound |
| Diethyl Ether | 74.12 | 34.6 | Common solvent, easily removed. |
| Tetrahydrofuran (THF) | 72.11 | 66 | Common solvent, can be persistent. |
| 1,1'-dimethylbicyclopropane | 110.21 | ~130-140 (est. atm.) | Key byproduct with a close boiling point. |
Q3: I'm trying flash chromatography, but the separation is poor, or I'm getting significant "tailing." How can I optimize this?
A3: Flash chromatography is an excellent alternative or complement to distillation. The hydroxyl group makes your compound quite polar, which dictates the separation strategy.
Optimization Workflow:
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for flash chromatography.
-
Causality of Tailing: The free silanol groups (-SiOH) on the surface of silica gel are acidic. The lone pairs on the oxygen of your alcohol can engage in strong hydrogen bonding with these sites, causing the molecule to "stick" and elute slowly, resulting in a tailed peak. Adding a small amount of a competitive base like triethylamine (TEA) or using deactivated silica gel can mitigate this effect by occupying the acidic sites.
-
Solvent Choice: A gradient elution starting with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity is often most effective. This will elute nonpolar byproducts first, followed by your target alcohol. Ethanol can be used as a greener alternative to ethyl acetate in the mobile phase.[8][9]
Section 2: Standard Operating Protocols
These protocols provide a validated starting point for your purification experiments. Always perform work in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Fractional Vacuum Distillation
-
Drying: Ensure the crude oil is free of water. Add anhydrous magnesium sulfate (MgSO₄) to the organic solution, swirl, and let it stand for 20 minutes. Filter the drying agent.
-
Solvent Removal: Remove the bulk of the reaction solvent (ether/THF) using a rotary evaporator. Be careful not to heat the bath excessively to avoid loss of the product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Use a cow-type receiver to collect different fractions without breaking the vacuum. Ensure all glass joints are properly greased and sealed.
-
Distillation:
-
Add a magnetic stir bar to the distillation flask containing the crude oil.
-
Begin stirring and slowly apply vacuum. The target vacuum is ~45-50 Torr.
-
Gently heat the distillation pot using a heating mantle.
-
Collect a small forerun fraction, which may contain residual solvent or volatile impurities.
-
Carefully monitor the head temperature. Collect the main fraction boiling at a stable 79-80 °C.[4]
-
Once the main fraction is collected, or if the temperature begins to rise significantly, switch the receiver to collect the final fraction.
-
-
Analysis: Analyze all collected fractions by GC-MS or ¹H NMR to confirm purity.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good target Rf value for the product is between 0.25 and 0.35. A typical starting point is 10-20% Ethyl Acetate in Hexanes.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude oil in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Apply positive pressure (using a pump or bulb) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes or vials.
-
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp (if impurities are UV-active) and/or by staining (e.g., permanganate or vanillin stain).
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(1-Methylcyclopropyl)ethanol
Welcome to the Technical Support Center for the synthesis and optimization of 2-(1-methylcyclopropyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable building block. The unique structural motif of a methyl-substituted cyclopropane adjacent to an ethanol moiety presents both opportunities for novel molecular design and specific synthetic hurdles. This resource aims to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
I. Synthetic Strategy Overview & Key Considerations
The most direct and efficient method for the synthesis of this compound is the nucleophilic ring-opening of ethylene oxide with a 1-methylcyclopropyl Grignard reagent. This approach is favored for its high atom economy and the commercial availability of the starting materials.
The overall transformation is as follows:
1-Bromo-1-methylcyclopropane + Mg -> 1-Methylcyclopropylmagnesium bromide 1-Methylcyclopropylmagnesium bromide + Ethylene oxide -> this compound (after acidic workup)
This guide will focus on the optimization of this Grignard-based synthetic route.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: I am having trouble forming the 1-methylcyclopropylmagnesium bromide Grignard reagent. What are the common causes of failure?
A1: The formation of Grignard reagents is highly sensitive to the reaction conditions. Here are the primary factors to investigate:
-
Purity of Reagents and Glassware: All glassware must be rigorously dried, typically in an oven at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be of high purity and activated if necessary. The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be scrupulously dried.
-
Initiation of the Grignard Reaction: Initiation can sometimes be sluggish. If the reaction does not start, consider the following:
-
Mechanical Activation: Gently crush a few pieces of magnesium in the flask (under inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to activate it.
-
Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Once started, the reaction is typically exothermic and will sustain itself.
-
-
Solvent Choice: While both diethyl ether and THF are suitable, THF can sometimes lead to ring-opening of the cyclopropyl Grignard reagent, especially at elevated temperatures. Diethyl ether is generally the preferred solvent for this specific Grignard formation.
Q2: My reaction yield is consistently low. What are the likely side reactions, and how can I minimize them?
A2: Low yields in the reaction of 1-methylcyclopropylmagnesium bromide with ethylene oxide can be attributed to several factors:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting halide (1-bromo-1-methylcyclopropane) to form 1,1'-dimethylbicyclopropane. To minimize this, add the 1-bromo-1-methylcyclopropane solution slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.
-
Ring Opening of the Cyclopropyl Grignard Reagent: The cyclopropyl ring is strained and can be susceptible to opening, especially at higher temperatures. It is crucial to maintain a low reaction temperature during the Grignard formation and subsequent reaction with ethylene oxide.
-
Reaction with Solvent: If using THF, the Grignard reagent can deprotonate the solvent at the alpha-position, leading to the formation of byproducts. This is more pronounced at higher temperatures.
-
Incomplete Reaction with Ethylene Oxide: Ensure that the ethylene oxide is added slowly as a gas or a cooled solution in the reaction solvent to the Grignard reagent at a low temperature (typically 0°C or below) to ensure efficient capture of the epoxide.
Q3: I am observing impurities in my final product after workup. What are the potential sources and how can I improve the purity?
A3: Impurities can arise from both the reaction itself and the workup procedure.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of 1-bromo-1-methylcyclopropane in the final product. Ensure the Grignard formation goes to completion and that a slight excess of ethylene oxide is used.
-
Byproducts from Side Reactions: As mentioned in Q2, Wurtz coupling and ring-opening products can be significant impurities.
-
Workup Issues: The acidic workup must be performed carefully. A slow, dropwise addition of saturated aqueous ammonium chloride solution is recommended to quench the reaction. Using strong acids like HCl can potentially promote side reactions.
-
Purification Method: Fractional distillation under reduced pressure is the most effective method for purifying this compound from non-volatile impurities and byproducts with different boiling points.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopropylmagnesium Bromide
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Magnesium Turnings | 24.31 | 120 | 2.92 g |
| 1-Bromo-1-methylcyclopropane | 134.99 | 100 | 13.5 g |
| Anhydrous Diethyl Ether | 74.12 | - | 100 mL |
| Iodine | 253.81 | - | 1 small crystal |
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the magnesium turnings and the iodine crystal to the flask.
-
Heat the flask gently under a stream of nitrogen to sublime the iodine, then cool to room temperature.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 1-bromo-1-methylcyclopropane in 80 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (approx. 5 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, refer to the troubleshooting guide (Q1).
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Protocol 2: Synthesis of this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-Methylcyclopropylmagnesium Bromide | - | 100 | ~100 mL solution |
| Ethylene Oxide | 44.05 | 120 | 5.3 g |
| Anhydrous Diethyl Ether | 74.12 | - | 50 mL |
| Saturated Aqueous NH4Cl | 53.49 | - | 100 mL |
Procedure:
-
Cool the freshly prepared 1-methylcyclopropylmagnesium bromide solution to 0°C in an ice bath.
-
Condense the ethylene oxide gas into a pre-weighed, cooled flask containing 50 mL of anhydrous diethyl ether.
-
Add the ethylene oxide solution dropwise to the stirred Grignard solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
IV. Data Presentation & Characterization
Table 1: Reaction Parameter Optimization
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Solvent | Anhydrous THF | Anhydrous Diethyl Ether | Reduced risk of solvent deprotonation and potential ring-opening of the Grignard reagent.[1] |
| Temperature | Room Temperature | 0°C to 5°C | Minimizes side reactions such as Wurtz coupling and ring-opening, leading to higher yield and purity.[1] |
| Addition Rate | Rapid | Slow, dropwise | Better temperature control and minimizes localized high concentrations of reagents, reducing byproduct formation. |
| Workup Reagent | Dilute HCl | Saturated aq. NH4Cl | Milder quenching conditions that are less likely to cause acid-catalyzed side reactions. |
Expected Product Characterization:
-
Boiling Point: The boiling point of the final product, this compound, is expected to be in the range of 140-150°C at atmospheric pressure.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.7-3.8 (t, 2H, -CH₂OH)
-
δ 1.5-1.6 (t, 2H, -CH₂CH₂OH)
-
δ 1.1-1.2 (s, 3H, -CH₃)
-
δ 0.3-0.5 (m, 4H, cyclopropyl protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 60-62 (-CH₂OH)
-
δ 40-42 (-CH₂CH₂OH)
-
δ 20-22 (-CH₃)
-
δ 15-18 (quaternary cyclopropyl carbon)
-
δ 10-12 (cyclopropyl CH₂)
-
-
GC-MS (EI):
-
Molecular Ion (M⁺): m/z = 100
-
Major Fragments: m/z = 85 (M-CH₃), 69 (M-CH₂OH), 57, 43
-
V. Visualizing the Workflow and Logic
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
VI. References
-
Safety and Handling of Organometallic Compounds. Vertex AI Search. 2
-
Safety Procedures for Handling Pyrophoric Organometallic Precursors: Application Notes and Protocols. Benchchem. 3
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Unknown Source. 4
-
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Cyclopropyl Ring. Benchchem. 5
-
Grignard Reaction of Epoxides. Organic Chemistry Tutor. 6
-
How to Deal with Grignard + Epoxide Reactions. YouTube. 7
-
Reactions of Epoxides with Grignard and Organolithium Reagents. Chemistry LibreTexts. 8
-
Reactions of Grignard Reagents. Master Organic Chemistry. 1
-
The Grignard Reaction of Epoxides. Chemistry Steps. 9
-
Ethanol, 1-(methylencyclopropyl)-. PubChem. 10
-
THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Albert Henry Agett. 11
-
Rapid Determination of Major Compounds in the Ethanol Extract of Geopropolis from Malaysian Stingless Bees, Heterotrigona itama, by UHPLC-Q-TOF/MS and NMR. MDPI. 12
-
2-[(1R,2R)-2-[(6-aminopurin-9-yl)methyl]cyclopropyl]ethanol. PubChem. 13
-
Alcohols from Carbonyl Compounds- Grignard Reagents. Chemistry LibreTexts. 14
-
Ethylene oxide when treated with Grignard reagent yields. Vedantu. 15
-
How Is Ethanol Purified By Distillation?. YouTube. 16
-
Ethanol production, purification, and analysis techniques: a review. Unknown Source. 17
-
Purification of alcohols by azeotropic distillation. Google Patents. 18
-
THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT. Semantic Scholar. 19
-
The Azeotropic Distillation for Bioethanol Purification: The Effects of Entrainer Solvents. ResearchGate. 20
-
1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum. ChemicalBook. 21
-
2-CYCLOPROPYLETHANOL(2566-44-1) 1H NMR spectrum. ChemicalBook. 22
-
Analysis of Bioethanol Purification with Two Outlet Distillation System. CV. Creative Tugu Pena. 23
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 10. Ethanol, 1-(methylencyclopropyl)- | C6H10O | CID 537577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. mdpi.com [mdpi.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 16. youtube.com [youtube.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. US2591877A - Purification of alcohols by azeotropic distillation - Google Patents [patents.google.com]
- 19. THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum [chemicalbook.com]
- 22. 2-CYCLOPROPYLETHANOL(2566-44-1) 1H NMR spectrum [chemicalbook.com]
- 23. attractivejournal.com [attractivejournal.com]
Technical Support Center: Troubleshooting 2-(1-methylcyclopropyl)ethanol Instability
Introduction: 2-(1-methylcyclopropyl)ethanol is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational constraints and metabolic stability imparted by the 1,1-disubstituted cyclopropane ring. However, the inherent ring strain of the cyclopropane moiety, combined with its proximity to a primary alcohol, creates a cyclopropylcarbinol-like system susceptible to specific degradation pathways.[1][2] This guide provides in-depth troubleshooting for common instability issues encountered during the handling, reaction, and purification of this compound, ensuring experimental success and material integrity.
Part 1: Frequently Asked Questions (FAQs)
Q1: My post-reaction NMR spectrum shows new peaks around 4.5-6.0 ppm and the disappearance of the characteristic upfield cyclopropyl proton signals. What is happening?
A: The appearance of signals in the olefinic region (4.5-6.0 ppm) strongly suggests that the cyclopropane ring has undergone an acid-catalyzed rearrangement to form a homoallylic alcohol (an alkene-containing alcohol).[3][4] The high ring strain of the cyclopropane makes the molecule susceptible to ring-opening reactions, especially under acidic conditions which can be inadvertently introduced during reaction workup or purification.[1][5]
Q2: What are the ideal storage and handling conditions for this compound to ensure long-term stability?
A: To minimize degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] Use amber glass vials with tightly sealed caps to protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid contact with acidic materials or surfaces.
Q3: I purified my compound using standard silica gel chromatography, but the recovered product was impure. Is this related to instability?
A: Yes, this is a very common issue. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the rearrangement of the cyclopropylcarbinol system directly on the column, leading to the formation of ring-opened byproducts.[5][7]
Q4: My reaction yield is consistently low, and I isolate an isomer of my starting material. What is the likely cause?
A: Low yield of the desired product accompanied by the formation of an isomer points towards a rearrangement pathway. This is often triggered by a Lewis acid or Brønsted acid catalyst used in the reaction, or during an acidic aqueous workup.[7] The cyclopropylcarbinyl cation, once formed, rapidly rearranges to a more stable carbocation, leading to the isomeric product.[4]
Part 2: In-Depth Troubleshooting Guides
Issue 2.1: Suspected Acid-Catalyzed Ring-Opening and Rearrangement
Symptoms:
-
Appearance of new signals in the ¹H NMR spectrum, characteristically in the 4.5-6.0 ppm (vinylic) and 1.6-1.8 ppm (allylic methyl) regions.
-
Disappearance or significant reduction of high-field ¹H NMR signals corresponding to cyclopropyl protons (typically < 1.0 ppm).
-
GC-MS analysis shows one or more new peaks with the same mass as the starting material (isomers).
-
Failure to recover the starting material after reactions involving acid catalysts (e.g., BF₃·OEt₂, TiCl₄) or acidic workups (e.g., washing with 1M HCl).
Root Cause Analysis: The primary instability pathway for this compound is an acid-catalyzed rearrangement. The mechanism proceeds through the formation of a highly unstable primary carbocation, which is in equilibrium with a cyclopropylcarbinyl cation. This cation readily undergoes ring-opening to form a more stable tertiary homoallylic carbocation, which is then quenched by water or another nucleophile to yield the final rearranged product.[4][5][7]
Caption: Acid-catalyzed rearrangement of this compound.
Solutions & Preventative Measures:
-
Reaction Conditions: If possible, use non-acidic catalysts. If an acid is required, use the mildest possible conditions, lowest effective stoichiometry, and lowest temperature.
-
Aqueous Workup: Quench reactions by pouring them into a cold, basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution, instead of water or acidic washes.
-
Solvent Extraction: Ensure all organic extracts are washed with a basic solution (e.g., sat. NaHCO₃) followed by brine to remove any residual acid before concentration.
-
Purification: Avoid standard silica gel. Use a deactivated stationary phase for chromatography. See SOP 3.2 for a detailed protocol.
Issue 2.2: Suspected Oxidative Degradation
Symptoms:
-
Appearance of a new peak in the ¹H NMR spectrum around 9.5-10.0 ppm (aldehyde) or a broad peak >10 ppm (carboxylic acid).
-
A new, sharp C=O stretching band appears in the IR spectrum around 1700-1730 cm⁻¹.
-
The sample develops a yellowish tint or a sharp, unpleasant odor over time.
Root Cause Analysis: As a primary alcohol, the ethanol moiety is susceptible to oxidation.[8][9] This can be caused by atmospheric oxygen, especially when exposed to light, heat, or trace metal impurities that can catalyze the process. The alcohol is first oxidized to the corresponding aldehyde, 2-(1-methylcyclopropyl)acetaldehyde, which can be further oxidized to 2-(1-methylcyclopropyl)acetic acid.
Caption: Oxidative degradation pathway of this compound.
Solutions & Preventative Measures:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere of nitrogen or argon to displace oxygen.
-
Degassed Solvents: For reactions, use solvents that have been adequately degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Storage: Store in a cool, dark environment. Use amber vials or wrap containers in aluminum foil to protect from light, which can initiate radical oxidation processes.
-
Antioxidants: For long-term bulk storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., <0.1%).
Part 3: Protocols & Standard Operating Procedures (SOPs)
SOP 3.1: Recommended Storage and Handling
-
Receipt: Upon receipt, inspect the container seal. If compromised, analyze purity immediately.
-
Aliquoting: For frequent use, aliquot the material into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.
-
Storage: Store vials at 2-8 °C in a dark location. Ensure caps are securely tightened.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture inside. Use clean, dry syringes or pipettes to dispense the liquid.
SOP 3.2: Protocol for Neutralization of Silica Gel for Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Basification: To this slurry, add 1-2% (v/v) of triethylamine (Et₃N) or another suitable non-nucleophilic base.
-
Equilibration: Stir the slurry gently for 15-30 minutes to allow the base to neutralize the acidic sites on the silica surface.
-
Column Packing: Pack the column using this neutralized slurry as you normally would.
-
Elution: Add 1% Et₃N to your chromatography eluent system to maintain the neutral/basic environment throughout the purification process.
-
Alternative: Use neutral or basic alumina as a stationary phase if compatible with your compound and separation needs.
-
SOP 3.3: Analytical Workflow for Purity Assessment
Caption: Standard workflow for assessing the purity and stability of the title compound.
Part 4: Data Interpretation
The following table summarizes key NMR spectral data to help distinguish between the starting material and its primary rearrangement product.
Table 1: Comparative ¹H NMR Data
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Cyclopropyl CH₂ | 0.2 - 0.5 | m |
| Methyl on ring (CH₃) | ~1.0 | s | |
| Methylene adjacent to ring (CH₂) | ~1.5 | t | |
| Methylene adjacent to OH (CH₂) | ~3.7 | t | |
| 4-methylpent-4-en-1-ol | Vinylic CH₂ | 4.7 - 4.9 | s |
| (Rearrangement Product) | Vinylic Methyl (CH₃) | ~1.7 | s |
| Allylic CH₂ | ~2.1 | t | |
| Methylene adjacent to OH (CH₂) | ~3.6 | t |
References
- 1. purechemistry.org [purechemistry.org]
- 2. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethanol Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(1-Methylcyclopropyl)ethanol
Welcome to the technical support center for the synthesis of 2-(1-methylcyclopropyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic procedures.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios to directly address specific issues you might encounter in the lab.
Issue 1: Low Yield of this compound in Grignard Reaction with Ethylene Oxide
Question: I am synthesizing this compound by reacting 1-methylcyclopropylmagnesium bromide with ethylene oxide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this Grignard reaction are a common issue and can often be attributed to several factors related to the stability of the reagents and the reaction conditions.
Potential Causes and Solutions:
-
Grignard Reagent Quality: The 1-methylcyclopropylmagnesium bromide itself can be a source of problems.
-
Formation Issues: Incomplete formation of the Grignard reagent from 1-bromo-1-methylcyclopropane can occur. Ensure your magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane). The reaction should be initiated in anhydrous ether (diethyl ether or THF) under an inert atmosphere (nitrogen or argon).
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Any trace of water will quench the Grignard reagent, reducing the amount available to react with ethylene oxide.[1]
-
-
Ethylene Oxide Addition: The way ethylene oxide is introduced is critical.
-
Slow and Cold: Ethylene oxide is a gas at room temperature. It should be condensed at a low temperature (e.g., -78 °C) and added slowly to the Grignard solution, also maintained at a low temperature (typically 0 °C or below). A rapid, uncontrolled addition can lead to localized warming and side reactions.
-
-
Side Reactions: Several side reactions can consume your Grignard reagent or the product.
-
Wurtz Coupling: A portion of the Grignard reagent can couple with the starting alkyl halide to form bis(1-methylcyclopropyl). This is more likely if there is an excess of the alkyl halide or if certain impurities are present.
-
Reaction with Solvent: While generally stable in ether, prolonged reaction times at elevated temperatures can lead to the Grignard reagent attacking the solvent (e.g., THF).
-
Formation of Ethylene Bromohydrin: A secondary reaction can occur where ethylene oxide reacts with magnesium bromide to form an oxonium salt, which upon hydrolysis, yields ethylene bromohydrin.[2]
-
Workflow Diagram: Troubleshooting Low Yields in Grignard Synthesis
Caption: Troubleshooting workflow for low yields.
Issue 2: Presence of an Unexpected Ketone Impurity in the Final Product
Question: After purification, my sample of this compound shows a significant impurity with a carbonyl peak in the IR spectrum and a corresponding signal in the GC-MS. What is this impurity and how did it form?
Answer:
The most likely culprit is 1-methylcyclopropyl methyl ketone , the starting material if you are using a reduction-based synthesis, or an oxidation product of your desired alcohol.
Potential Causes and Solutions:
-
Incomplete Reduction: If you are synthesizing the alcohol by reducing 1-methylcyclopropyl methyl ketone (e.g., with sodium borohydride), the presence of the starting ketone indicates an incomplete reaction.
-
Check Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent.
-
Reaction Time and Temperature: The reduction may require longer reaction times or slightly elevated temperatures to go to completion. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
-
Oxidation of the Product: Alcohols can be oxidized to aldehydes or ketones.
-
During Workup: Certain workup conditions, especially if using oxidizing agents (e.g., for quenching), can lead to the oxidation of the product.
-
During Storage: Prolonged exposure to air, especially in the presence of trace metal impurities, can cause slow oxidation. Store the purified alcohol under an inert atmosphere and at a low temperature.
-
-
Purification Issues:
-
Distillation: If the boiling points of the alcohol and the ketone are close, fractional distillation may be necessary for effective separation.
-
FAQ: Common Impurities and Characterization
Q1: What are the most common impurities I should expect in the synthesis of this compound, and how can I detect them?
A1: The impurity profile depends heavily on the synthetic route. Here is a summary of common impurities and analytical methods for their detection:
| Impurity | Likely Synthetic Route | Analytical Detection Method |
| 1-Methylcyclopropyl methyl ketone | Reduction of the ketone | GC-MS, IR (strong C=O stretch ~1700 cm⁻¹), ¹H NMR |
| 1-Bromo-1-methylcyclopropane | Grignard reaction | GC-MS |
| Bis(1-methylcyclopropyl) | Grignard reaction | GC-MS (higher boiling point than the product) |
| Solvent Residues (e.g., THF, Diethyl Ether) | All routes | GC-MS, ¹H NMR |
| Ring-Opened Byproducts | All routes (especially under harsh conditions) | GC-MS, NMR |
Q2: Can the cyclopropane ring open during the synthesis?
A2: Yes, the cyclopropane ring is strained and can open under certain conditions, although it is generally stable under the standard conditions for the reactions discussed. Ring opening is more likely under strongly acidic or Lewis acidic conditions, or at high temperatures. The products would be isomeric alcohols that can be difficult to separate from the desired product. Careful control of temperature and quenching with a mild acid (like saturated aqueous ammonium chloride) can minimize this risk.
Q3: What is the best way to purify the final product?
A3: Fractional distillation is typically the most effective method for purifying this compound, especially for removing impurities with close boiling points. For small-scale purifications or to remove non-volatile impurities, column chromatography on silica gel can also be effective.
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol provides a general method for the analysis of a crude or purified sample of this compound.
-
Sample Preparation: Dilute 1-2 mg of your sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a standard non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). The expected elution order will generally be: solvent, any volatile impurities, the product alcohol, and then higher boiling point impurities like the Wurtz coupling product.
Protocol 2: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) and a distillation head with a condenser and collection flask. Ensure all glassware is dry.
-
Drying: Dry the crude product over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), then filter to remove the drying agent.
-
Distillation:
-
Add the dried crude product to the distillation flask along with a few boiling chips.
-
Heat the flask gently.
-
Collect fractions based on the boiling point at the distillation head. The boiling point of this compound is approximately 145-147 °C at atmospheric pressure.
-
Monitor the purity of the fractions by GC-MS.
-
References
Technical Support Center: Investigating the Degradation Pathways of 2-(1-Methylcyclopropyl)ethanol
Introduction
Welcome to the technical support guide for researchers investigating the degradation pathways of 2-(1-methylcyclopropyl)ethanol. This document provides a comprehensive resource built on established principles of chemical reactivity and metabolic transformation. While specific literature on this exact molecule is limited, this guide synthesizes data from structurally analogous compounds—namely those containing cyclopropyl and secondary alcohol moieties—to propose plausible degradation pathways and provide robust troubleshooting and experimental protocols.
The unique structural features of this compound, a strained cyclopropyl ring coupled with a primary alcohol, present distinct challenges and opportunities in degradation studies. The high C-H bond dissociation energy of the cyclopropyl group can render it resistant to standard oxidative metabolism, a property often exploited in drug design to enhance metabolic stability.[1][2][3][4] However, the ring's strain also makes it susceptible to specific enzymatic or chemical ring-opening reactions.[1][5][6][7] This guide is designed to equip researchers with the foundational knowledge and practical tools to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial sites of metabolic attack on this compound?
A1: Based on its structure, there are two primary sites for initial degradation:
-
Oxidation of the Alcohol Group: The primary alcohol is a highly probable site for oxidation. In biological systems, this is typically mediated by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), converting the ethanol moiety first to an aldehyde (2-(1-methylcyclopropyl)acetaldehyde) and then to a carboxylic acid (2-(1-methylcyclopropyl)acetic acid).[8][9][10]
-
Metabolism of the Cyclopropyl Ring: While often incorporated to block metabolism, the cyclopropyl ring can be a target.[2][3][4] Cytochrome P450 (CYP) enzymes, for instance, can catalyze oxidative ring-opening, potentially forming reactive intermediates or more stable hydroxylated products.[1][11][12][13] The specific outcome depends heavily on the biological system and the specific CYP isozymes present.
Q2: How stable is the cyclopropyl ring under typical abiotic (non-biological) conditions?
A2: The cyclopropyl ring is generally stable under standard hydrolytic conditions across a range of pH values (e.g., pH 4-9).[14] However, it is susceptible to degradation under more aggressive chemical conditions:
-
Strongly Acidic Conditions: Can promote ring-opening reactions.
-
Oxidative Conditions: Advanced Oxidation Processes (AOPs), such as those using Fenton's reagent (H₂O₂ + Fe²⁺), generate highly reactive hydroxyl radicals (•OH) that can attack the C-H bonds of the ring or the alcohol, leading to fragmentation.[15][16][17][18]
-
Photodegradation: While requiring specific chromophores, direct or indirect photolysis can also contribute to degradation, although standardized protocols are necessary to confirm this.[14]
Q3: What are the best analytical techniques for identifying this compound and its potential degradation products?
A3: A multi-faceted approach is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for the parent compound and its more volatile metabolites (e.g., the aldehyde and some ring-opened products) due to its high resolving power for volatile compounds.[19][20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is indispensable for identifying less volatile or more polar metabolites, such as the carboxylic acid derivative or glutathione (GSH) conjugates, which may form if reactive intermediates are generated.[1][22][23][24] High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown metabolites.[24]
Q4: Are there known microbial pathways for degrading cyclopropyl-containing compounds?
A4: Yes, microbial degradation of compounds with cyclopropyl groups has been documented. For example, certain Pseudomonas species have been shown to degrade N-cyclopropylmelamine, which involves hydrolytic steps that cleave the cyclopropyl-nitrogen bond.[25] While the enzymes are specific, it demonstrates that microbial systems possess the capability to metabolize cyclopropyl moieties. Therefore, when studying environmental fate, microbial degradation should be considered a plausible pathway.
Troubleshooting Guide for Degradation Experiments
This section addresses common issues encountered during the analysis of this compound degradation.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| No degradation of the parent compound is observed. | 1. Inappropriate Reaction Conditions: The system (e.g., microbial culture, enzyme preparation, chemical reagent) may lack the specific activity required. 2. Low Analyte Bioavailability: The compound may not be accessible to the catalyst (e.g., poor solubility in an aqueous microbial culture). 3. Analytical Sensitivity: The chosen analytical method may not be sensitive enough to detect small decreases in the parent compound or the formation of low-level products. | 1. Verify System Activity: Use a positive control compound known to be degraded by your system (e.g., a simple alcohol for an ADH assay). 2. Enhance Solubility: Consider using a co-solvent (ensure it doesn't inhibit the reaction) or re-evaluate the formulation. 3. Optimize Analytical Method: Improve extraction efficiency, increase injection volume, or switch to a more sensitive instrument (e.g., from GC-FID to GC-MS in SIM mode).[26] |
| A complex mixture of unidentified peaks appears in the chromatogram. | 1. Non-Specific Degradation: Harsh chemical conditions (e.g., excessive concentration of Fenton's reagent) can cause non-specific, radical-driven fragmentation.[27] 2. Multiple Competing Pathways: The biological system may be expressing multiple enzymes that act on the substrate simultaneously. 3. Sample Matrix Interference: Components from the biological media or formulation excipients may be interfering.[28] | 1. Titrate Reagents: If using chemical degradation, perform a dose-response experiment to find the mildest effective concentration.[16] 2. Use Specific Inhibitors: In biological systems, use known inhibitors of enzyme classes (e.g., P450 inhibitors) to dissect which pathways are active. 3. Run Matrix Blanks: Analyze control samples (media + reagents, but no substrate) to identify and subtract background peaks.[28] |
| Mass spectrometry data suggests ring opening, but the exact structure is unclear. | 1. Isomeric Products: Ring-opening can produce multiple isomers with the same mass, making definitive identification difficult without authentic standards. 2. Complex Fragmentation: The fragmentation pattern in MS may not be straightforward for novel structures. | 1. Employ Tandem MS (MS/MS): Perform product ion scans on the metabolite peaks. The fragmentation patterns can provide structural clues to distinguish between isomers.[29] 2. Consider Derivatization: Chemical derivatization can yield products with more predictable fragmentation patterns for GC-MS analysis. 3. NMR Spectroscopy: If the metabolite can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) is the definitive method for structure elucidation. |
| Poor peak shape or retention time shifts in LC or GC analysis. | 1. Column Degradation: The pH of the mobile phase or high temperatures can degrade the column's stationary phase. 2. Active Sites: The free hydroxyl group on the analyte can interact with active sites in the GC liner or column, causing tailing. 3. Buffer Precipitation: In LC, improper mobile phase mixing can cause buffer salts to precipitate, leading to pressure fluctuations and blockages.[30] | 1. Verify Column Compatibility: Always operate within the manufacturer's recommended pH and temperature ranges.[30] 2. Use Derivatization/Deactivated Liners: For GC analysis, silylation of the alcohol group can improve peak shape. Using deactivated injection port liners is also crucial. 3. Ensure Mobile Phase Miscibility: Always filter buffers and pre-mix mobile phases or use a gradient proportioning valve that ensures proper mixing.[30] |
Proposed Degradation Pathways & Visualization
Based on analogous chemical structures, two primary degradation pathways are proposed for this compound.
Pathway 1: Oxidation of the Ethanol Side-Chain
This pathway involves the sequential oxidation of the primary alcohol to an aldehyde and then to a carboxylic acid. This is a common metabolic route for primary alcohols in both microbial and mammalian systems.[9][10]
Pathway 2: Cytochrome P450-Mediated Ring Opening
The strained cyclopropyl ring can be targeted by oxidative enzymes like Cytochrome P450s. This can proceed via radical formation, leading to ring cleavage and the formation of a more linear, unsaturated alcohol.[1] This pathway may lead to the formation of reactive metabolites.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Protocol 1: Abiotic Degradation using Fenton's Reagent (Forced Oxidation)
This protocol simulates aggressive oxidative degradation to identify potential degradation products under forced conditions, as recommended by ICH guidelines for stability testing.[18][31]
Objective: To generate and identify products from the non-selective oxidation of this compound.
Materials:
-
This compound (stock solution in methanol, 1 mg/mL)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (for pH adjustment)
-
Sodium sulfite (quenching agent)
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: In a glass vial, add 9.8 mL of deionized water. Adjust pH to ~3.0 with sulfuric acid. Add 100 µL of the 1 mg/mL stock solution of the analyte.
-
Initiation: Add iron(II) sulfate to a final concentration of 0.1 mM. Add H₂O₂ to a final concentration of 1 mM to initiate the reaction.[15][16]
-
Incubation: Stir the reaction mixture at room temperature, protected from light, for 1, 4, and 24 hours.
-
Quenching: At each time point, take a 1 mL aliquot and quench the reaction by adding a small amount (~5 mg) of sodium sulfite to consume any remaining peroxide.
-
Extraction: Extract the quenched aliquot twice with 1 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Analysis: Combine the organic layers and analyze directly by GC-MS.
Experimental Workflow Visualization:
Caption: Workflow for forced degradation study using Fenton's reagent.
Protocol 2: In Vitro Metabolic Stability using Liver Microsomes
This protocol assesses degradation by Cytochrome P450 enzymes, which are a major source of drug metabolism.
Objective: To determine the rate of degradation and identify metabolites of this compound when incubated with human liver microsomes (HLM).
Materials:
-
This compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
NADPH regenerating system (e.g., GOLDPak™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard)
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding this compound to a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 8. ethanol degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethanol Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. connectsci.au [connectsci.au]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. reddit.com [reddit.com]
- 28. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. lcms.cz [lcms.cz]
- 31. Forced Degradation Studies - MedCrave online [medcraveonline.com]
handling and storage issues with 2-(1-methylcyclopropyl)ethanol
Welcome to the technical support guide for 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8). This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on the common handling, storage, and application challenges associated with this unique building block. Our goal is to ensure the integrity of your experiments by anticipating and resolving potential issues before they impact your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the properties and safe handling of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
A1: Understanding the core properties of this reagent is the first step to successful experimentation. Key data points are summarized below.
| Property | Value | Source(s) |
| CAS Number | 19687-04-8 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1][3] |
| Molecular Weight | 100.16 g/mol | [1][4] |
| IUPAC Name | 2-(1-methylcyclopropyl)ethan-1-ol | [2] |
| Boiling Point | 79-80 °C (at 46.5 Torr) | [4] |
| Purity (Typical) | ≥97% | [1][2] |
| Appearance | Colorless Liquid (Assumed) | [5] |
| Predicted Density | 0.938 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 15.16 ± 0.10 | [4] |
Q2: What are the official guidelines for the storage of this compound to ensure its long-term stability?
A2: Proper storage is critical to prevent degradation and maintain the high purity of the reagent. The compound's stability is influenced by temperature, atmosphere, and light.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | 2-8 °C (Refrigerated) | Minimizes potential degradation pathways such as oxidation or slow acid-catalyzed rearrangement. This is the most commonly cited storage condition. | [1][2][4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The hydroxyl group can be susceptible to oxidation over time. An inert atmosphere displaces oxygen and moisture, preserving compound integrity. | [6][7] |
| Container | Keep in a tightly sealed container . | Prevents contamination from atmospheric moisture and other laboratory vapors. | [8] |
| Environment | Store in a dry, well-ventilated place away from incompatible substances like strong oxidizing agents and strong acids. | Prevents hazardous reactions and ensures a safe storage environment. The compound is a flammable liquid. | [4][6] |
Q3: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?
A3: This compound presents moderate hazards that require standard laboratory precautions.
-
Hazard Statements:
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[6]
-
Skin and Body Protection: Use a lab coat to prevent skin contact.[6]
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]
-
-
Handling Precautions: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[6][7]
Section 2: Troubleshooting Guide for Experimental Applications
This section explores specific problems that may arise during the use of this compound in a research setting, providing explanations and solutions based on its chemical structure and reactivity.
Q4: My reaction is yielding a complex mixture of byproducts, and I suspect the cyclopropyl ring is not stable under my conditions. Why is this happening?
A4: This is a common issue rooted in the inherent chemical reactivity of the cyclopropylmethyl carbinol system. The three-membered cyclopropane ring possesses significant ring strain (~27 kcal/mol)[9][10]. This strain makes the ring susceptible to cleavage, particularly when a carbocation is formed on an adjacent carbon.
Causality: In the presence of strong acids, Lewis acids, or strong electrophiles, the hydroxyl group can be protonated and eliminated as water, forming a primary carbocation. This cation is immediately stabilized by the neighboring cyclopropyl ring, leading to a rapid rearrangement and ring-opening. This process, known as the cyclopropylmethyl-cyclobutyl-homoallyl rearrangement, generates a mixture of products.
Below is a diagram illustrating the potential reaction pathways under acidic conditions.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 5. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Understanding Unexpected NMR Shifts in 2-(1-methylcyclopropyl)ethanol
Welcome to our dedicated technical support guide for researchers encountering unexpected NMR shifts in 2-(1-methylcyclopropyl)ethanol. This resource is designed to provide in-depth troubleshooting and a mechanistic understanding of the spectral nuances of this unique molecule. As Senior Application Scientists, we have curated this guide to address common questions and provide clarity on the underlying principles governing its NMR spectrum.
Frequently Asked Questions (FAQs)
1. Question: I've predicted the 1H NMR spectrum for this compound, but my experimental data shows significant deviations, particularly for the methylene protons next to the hydroxyl group (H-2). Why is that?
Answer: This is a common and insightful observation. The discrepancy arises primarily from the magnetic anisotropy of the cyclopropyl ring and the potential for intramolecular hydrogen bonding, factors that are often poorly accounted for by standard NMR prediction algorithms.
-
Magnetic Anisotropy of the Cyclopropyl Ring: The C-C bonds of the cyclopropyl ring have a high degree of p-character, which generates a significant ring current in the presence of an external magnetic field (B₀). This induced current creates a local magnetic field that is shielding (negative) in the region directly above and below the ring plane but deshielding (positive) in the plane of the ring. Protons held in the shielding cone will appear at a lower chemical shift (upfield) than expected, while those in the deshielding region will appear at a higher chemical shift (downfield).
-
Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) can form a hydrogen bond with the "pseudo-π" system of the cyclopropyl ring. This interaction can lock the conformation of the side chain, holding the H-2 protons in a fixed position relative to the ring's anisotropic field. This conformational rigidity is a key reason for the unexpected shifts.
Below is a diagram illustrating the anisotropic shielding and deshielding zones of the cyclopropyl ring.
Caption: Anisotropic effect of the cyclopropyl ring.
2. Question: How can I confirm the presence of intramolecular hydrogen bonding and its effect on the NMR spectrum?
Answer: Several experimental approaches can be employed to confirm the presence and influence of intramolecular hydrogen bonding:
-
Solvent Studies: The strength of intramolecular hydrogen bonds is highly dependent on the solvent. In a non-polar, aprotic solvent like CCl₄ or cyclohexane, the intramolecular hydrogen bond will be more pronounced. Conversely, in a protic or hydrogen-bond-accepting solvent like DMSO-d₆ or CD₃OD, the solvent molecules will compete for hydrogen bonding with the -OH group, disrupting the intramolecular interaction. You should observe a significant change in the chemical shifts of the H-2 and -OH protons when switching from a non-polar to a polar solvent.
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide evidence for conformational locking. If an intramolecular hydrogen bond is present, increasing the temperature will provide enough thermal energy to break this bond, leading to a more freely rotating side chain. This will result in a coalescence or averaging of the chemical shifts of the H-2 protons as they sample different magnetic environments more rapidly.
-
Dilution Studies: The chemical shift of an -OH proton involved in intermolecular hydrogen bonding is concentration-dependent. By taking spectra at several different concentrations, you can determine if the -OH signal shifts. If the shift is relatively insensitive to concentration, it suggests a strong intramolecular hydrogen bond.
Here is a workflow for a solvent study experiment:
Technical Support Center: Scaling Up 2-(1-methylcyclopropyl)ethanol Production
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis and scale-up of 2-(1-methylcyclopropyl)ethanol (CAS 19687-04-8). This molecule is a valuable building block in pharmaceutical and fine chemical synthesis, prized for the unique conformational and metabolic properties imparted by its 1-methylcyclopropyl moiety.[1][2] However, transitioning its synthesis from the laboratory bench to pilot or manufacturing scale presents a unique set of challenges rooted in the inherent reactivity of the cyclopropane ring and the nature of the required chemical transformations.[3]
This guide is structured to provide direct, actionable advice for researchers, process chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you anticipate, diagnose, and solve common issues encountered during scale-up.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Route Selection
This section addresses the critical initial decision of selecting a synthetic strategy that is not only effective at the gram scale but also robust, safe, and economically viable at the kilogram scale and beyond.
Q1: What are the primary synthetic routes to this compound?
There are two principal and well-documented pathways for synthesizing this and structurally related cyclopropyl carbinols:
-
The Grignard Route: This classic carbon-carbon bond-forming reaction involves the addition of an organometallic reagent to a carbonyl compound.[4] For this specific target, the most direct approach is the reaction of ethylmagnesium bromide with 1-methylcyclopropanecarboxaldehyde.[5][6]
-
The Ketone Reduction Route: This method involves the reduction of a pre-formed ketone, specifically methyl 1-methylcyclopropyl ketone (also known as 1-acetyl-1-methylcyclopropane).[7][8] Various reducing agents can be employed, ranging from metal hydrides like lithium aluminum hydride (LiAlH₄) to catalytic hydrogenation.[9][10]
Q2: My lab-scale synthesis using a Grignard reaction worked perfectly. Why am I facing issues during scale-up?
This is a frequent challenge. Grignard reactions are powerful but notoriously sensitive, and issues are often amplified at a larger scale.[11] Key challenges include:
-
Exothermicity: The addition of the Grignard reagent to the aldehyde is highly exothermic. A small flask can dissipate this heat into the atmosphere, but a large reactor has a much lower surface-area-to-volume ratio, making heat removal inefficient.[3][11] This can lead to thermal runaways, a significant safety hazard, and promote side reactions.
-
Mass Transfer: Inefficient stirring in a large vessel can create localized "hot spots" and areas of high reagent concentration, reducing yield and purity.[12]
-
Strictly Anhydrous Conditions: The need for perfectly dry conditions is absolute, as Grignard reagents are strong bases that are quenched by water.[4][13] Ensuring that a large reactor, solvents, and reagents are scrupulously dry is a significant operational hurdle compared to a small, flame-dried flask.
Q3: Is the Ketone Reduction Route a better choice for large-scale production?
The Ketone Reduction Route often proves more amenable to scaling, particularly via catalytic hydrogenation. Here’s a comparative analysis:
| Feature | Grignard Route | Ketone Reduction Route (Catalytic Hydrogenation) |
| Safety | High exothermicity, pyrophoric reagents (if making Grignard in-situ). Requires careful addition control. | High-pressure hydrogen gas is flammable/explosive. Requires specialized high-pressure reactors and safety infrastructure. |
| Reagents | Stoichiometric use of magnesium and ethyl halide. Aldehyde precursor may be costly. | Catalytic amount of metal (e.g., Raney Nickel, Copper Chromite).[9] Hydrogen is inexpensive. Ketone precursor synthesis is a key cost factor.[14] |
| Side Reactions | Enolization of the aldehyde, over-addition, Wurtz coupling. | Ring-opening of the cyclopropane ring to form 2-pentanol is a major concern, especially at elevated temperatures.[9] |
| Operational Complexity | Requires strict inert and anhydrous atmosphere. Initiation can be tricky. | Requires specialized high-pressure equipment and handling of flammable gas and pyrophoric catalysts (e.g., Raney Ni). |
| Work-up | Quenching and handling of magnesium salts can be cumbersome at scale. | Filtration to remove the catalyst. The catalyst can be pyrophoric and must be handled carefully. |
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a question-and-answer guide to troubleshoot specific experimental problems you may encounter.
Scenario A: The Grignard Route
Q: My Grignard reaction yield dropped from 85% at 10g scale to 50% at 1kg scale. What happened?
A multifaceted problem is likely. Let's break down the potential causes:
-
Poor Heat Transfer: As discussed, inadequate cooling is a primary suspect. The increased reaction temperature likely favored side reactions.
-
Solution: Employ a jacketed reactor with a powerful cooling system. Use a semi-batch process where the Grignard reagent is added slowly and sub-surface to the cooled aldehyde solution, allowing the cooling system to keep pace with the heat evolution.[11]
-
-
Inefficient Mixing: In a large reactor, the aldehyde may not be dispersing quickly enough as the Grignard reagent is added.
-
Solution: Ensure the reactor is equipped with appropriate baffles and an impeller designed for good mixing in homogenous reactions. Model the mixing efficiency if possible.
-
-
By-product Formation: The primary by-product is often from the enolization of the aldehyde by the basic Grignard reagent. This is temperature-dependent and becomes more significant with poor thermal control.
-
Solution: Lower the reaction temperature. The use of cerium(III) chloride (the Luche reduction conditions) can sometimes enhance 1,2-addition over enolization, though this adds cost and complexity.[4]
-
-
Impure Starting Materials: The purity of your 1-methylcyclopropanecarboxaldehyde is critical. Acetal impurities from its synthesis will not react, and acidic impurities will quench the Grignard reagent.
-
Solution: Re-distill the aldehyde immediately before use. Ensure the solvent (typically THF or diethyl ether) is of high purity and appropriately dried.
-
Q: I am observing a significant amount of a high-boiling side product. What could it be?
This is likely a product of Wurtz-type coupling, where the Grignard reagent couples with the starting ethyl halide to form butane, or dimerizes. This is often a sign of issues with Grignard reagent formation itself.
-
Solution: During the formation of the Grignard reagent, add the ethyl halide slowly to a suspension of magnesium turnings. This maintains a low concentration of the halide, minimizing coupling. Ensure the magnesium is of high quality and has been activated (e.g., with a crystal of iodine or 1,2-dibromoethane).
Scenario B: The Ketone Reduction Route
Q: During my catalytic hydrogenation of methyl 1-methylcyclopropyl ketone, GC-MS analysis shows a significant peak corresponding to 2-pentanol. Why is the ring opening?
The three-membered cyclopropane ring is highly strained. Under harsh reductive conditions, particularly with certain catalysts and at high temperatures, hydrogenolysis (cleavage of a C-C bond by hydrogen) can occur.[1][9]
-
Cause & Mechanism: The catalyst surface can coordinate to the cyclopropane ring, weakening the C-C bonds. At elevated temperatures, there is sufficient energy to cleave the ring, which is then followed by hydrogenation to the more stable secondary alcohol, 2-pentanol.
-
Solution: This side reaction is highly temperature-dependent. A study on the reduction of the closely related methyl cyclopropyl ketone found that reducing the temperature from 150°C to 100°C using a copper chromite catalyst completely eliminated ring cleavage and increased the desired carbinol yield from 76% to 90%.[9]
-
Protocol Adjustment: Screen different catalysts (e.g., Raney Nickel, Copper Chromite, Rh/C) and systematically lower the reaction temperature. You may need to increase the hydrogen pressure or reaction time to compensate for the lower temperature, but preserving the ring is paramount.
-
Q: The hydrogenation reaction is very slow or stalls completely at a larger scale.
This typically points to catalyst deactivation or mass transfer limitations.
-
Catalyst Poisoning: The starting ketone or the hydrogen stream may contain impurities (e.g., sulfur or halide compounds) that poison the catalyst.
-
Solution: Ensure the purity of your starting ketone and use high-purity hydrogen. Consider passing the substrate through a plug of activated carbon or alumina before the reaction.
-
-
Poor Gas-Liquid-Solid Mixing: At scale, ensuring the hydrogen gas, liquid substrate, and solid catalyst are all interacting effectively is crucial.
-
Solution: Use a reactor designed for slurry hydrogenations, such as a stirred autoclave with a gas-inducing impeller. Optimize the stirring speed to ensure the catalyst remains suspended and the gas-liquid interface is maximized for hydrogen dissolution.
-
Part 3: Protocols & Visualizations
Recommended Scale-Up Protocol: Two-Step Ketone Synthesis and Reduction
This protocol is recommended for its control and robustness, avoiding the significant exotherm and sensitivity issues of the Grignard route at scale.
Step 1: Synthesis of Methyl 1-methylcyclopropyl Ketone (Note: Several routes exist.[14] This is a representative example. Always perform a thorough safety assessment before proceeding.)
-
Setup: Equip a 50L jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel. Ensure the system is inerted with nitrogen.
-
Charge: Charge the reactor with a solution of 1-methylcyclopropanecarbonitrile (5.0 kg, 61.6 mol) in anhydrous toluene (20 L).
-
Reaction: Cool the solution to 0-5°C. Add methylmagnesium bromide (3.0 M in diethyl ether, 22.6 L, 67.8 mol) via the addition funnel over 4-6 hours, maintaining the internal temperature below 10°C.
-
Aging: Stir the resulting slurry at 10°C for an additional 2 hours.
-
Quench: Slowly and carefully add the reaction mixture to a separate vessel containing a stirred solution of 10% aqueous hydrochloric acid (30 L) cooled to 0°C. The rate of addition should be controlled to keep the quench temperature below 20°C. This hydrolysis of the intermediate imine yields the ketone.
-
Work-up: Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield methyl 1-methylcyclopropyl ketone.
Step 2: Catalytic Hydrogenation to this compound
-
Setup: Charge a 50L stainless steel high-pressure autoclave with methyl 1-methylcyclopropyl ketone (4.0 kg, 40.8 mol), ethanol (20 L), and a barium-promoted copper chromite catalyst (200 g, 5% w/w).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Reaction: Pressurize the reactor to 1000-1500 psi with hydrogen. Begin stirring and heat the contents to 100°C.[9] Monitor the reaction by hydrogen uptake.
-
Completion: The reaction is typically complete in 8-12 hours when hydrogen consumption ceases.
-
Cool-down & Venting: Cool the reactor to ambient temperature, and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Copper chromite catalyst can be pyrophoric. Do not allow the filter cake to dry in air. Quench the filter cake with water.
-
Purification: Remove the ethanol solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Visual Workflow: Synthesis & Scale-Up
Caption: Comparison of Grignard vs. Ketone Reduction routes.
Troubleshooting Decision Tree: Low Yield in Grignard Reaction
Caption: Decision tree for diagnosing low Grignard reaction yields.
References
- 1. nbinno.com [nbinno.com]
- 2. achemblock.com [achemblock.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. 1-methylcyclopropanecarboxaldehyde | 4515-89-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]
- 8. Methyl 1-methylcyclopropyl ketone | C6H10O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Analysis of 2-(1-Methylcyclopropyl)ethanol Derivatives in Medicinal Chemistry
Introduction: The Strategic Value of the 2-(1-Methylcyclopropyl)ethanol Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance drug-like properties is a paramount objective. The this compound core represents a fascinating and increasingly utilized structural motif. Its inherent three-dimensionality, conferred by the rigid cyclopropyl ring, offers a distinct advantage over flat aromatic or flexible aliphatic chains, potentially leading to improved binding affinity and selectivity for biological targets.[1][2] The cyclopropyl group is a well-established bioisostere for alkenes and other functional groups, often introduced to enhance metabolic stability, modulate lipophilicity, and lock in a bioactive conformation.[1][3][4]
This guide provides a comparative analysis of various derivatives of this compound, focusing on their synthesis, physicochemical properties, and biological activities. We will explore how derivatization of the primary alcohol and modifications to the cyclopropyl ring can be strategically employed to optimize lead compounds in drug discovery programs. The insights and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile scaffold.
Synthetic Strategies: Accessing the Core and Its Analogs
The synthetic accessibility of a chemical scaffold is a critical factor in its utility for drug discovery. The this compound core and its derivatives can be prepared through several reliable synthetic routes. A common and efficient approach involves the cyclopropanation of a suitable alkene precursor.
A general workflow for the synthesis of the parent alcohol and its subsequent derivatization into esters and ethers is depicted below. The choice of reagents and reaction conditions is crucial for achieving high yields and purity, and these choices are often dictated by the scale of the synthesis and the desired final product.
Caption: General workflow for the synthesis of this compound and its derivatives.
Comparative Analysis of this compound Derivatives
The true potential of the this compound scaffold is realized through the systematic exploration of its derivatives. By modifying the hydroxyl group, researchers can fine-tune the molecule's properties to achieve desired therapeutic effects.
Ester Derivatives
Esterification of the primary alcohol is a straightforward method to introduce a wide range of functional groups. This can significantly impact a compound's lipophilicity, solubility, and potential for enzymatic cleavage, making it a valuable strategy for prodrug development.
| Derivative | R Group | Synthetic Yield (%) | LogP (Calculated) | Biological Target | Reference |
| Acetate | -COCH₃ | 85-95 | 1.8 | N/A | [5] |
| Benzoate | -COC₆H₅ | 80-90 | 3.5 | N/A | [5] |
| Pivalate | -COC(CH₃)₃ | 75-85 | 3.1 | N/A | [5] |
Note: The biological target information is often specific to the larger drug molecule into which this fragment is incorporated.
Ether Derivatives
The formation of ether linkages provides a metabolically stable alternative to esters. Williamson ether synthesis is a common method employed for this transformation, allowing for the introduction of various alkyl and aryl substituents.
| Derivative | R Group | Synthetic Yield (%) | LogP (Calculated) | Biological Target | Reference |
| Methyl Ether | -CH₃ | 70-80 | 1.6 | N/A | [5] |
| Benzyl Ether | -CH₂C₆H₅ | 65-75 | 3.7 | N/A | [5] |
| Aryl Ether | -Ar | 50-70 | Varies | N/A | [5] |
Structure-Activity Relationship (SAR) Insights
The cyclopropyl group itself is a key driver of the desirable properties of these molecules. Its rigid nature can lock the side chain into a specific conformation, which can be crucial for optimal interaction with a biological target.[3] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in a corresponding aliphatic chain, which can lead to increased metabolic stability by hindering oxidative metabolism.[1]
When comparing ester and ether derivatives, a key consideration is their relative stability. Esters are susceptible to hydrolysis by esterase enzymes, a property that can be exploited in prodrug design to release the active parent alcohol at the target site. Ethers, on the other hand, are generally more metabolically robust, making them suitable for applications where sustained exposure of the intact molecule is required. The choice between an ester and an ether linkage is therefore a critical decision in the lead optimization process, guided by the desired pharmacokinetic profile of the drug candidate.
Experimental Protocols
Representative Synthesis of 2-(1-Methylcyclopropyl)ethyl Acetate
Objective: To provide a detailed, self-validating protocol for the synthesis of an ester derivative of this compound.
Materials:
-
This compound (1.0 g, 10 mmol)
-
Acetyl chloride (0.86 g, 11 mmol)
-
Triethylamine (1.21 g, 12 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in anhydrous DCM (50 mL) at 0 °C, add acetyl chloride (0.86 g, 11 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(1-methylcyclopropyl)ethyl acetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Analytical Workflow for Purity Determination by HPLC
Objective: To outline a standard High-Performance Liquid Chromatography (HPLC) method for assessing the purity of synthesized derivatives.
Caption: A typical workflow for purity analysis of synthesized compounds using HPLC.
Conclusion and Future Outlook
The this compound scaffold and its derivatives offer a compelling platform for the development of new therapeutics. The strategic incorporation of the cyclopropyl moiety can lead to significant improvements in metabolic stability and conformational rigidity, while derivatization of the primary alcohol allows for the fine-tuning of pharmacokinetic properties.[1][2] The synthetic accessibility of these compounds further enhances their appeal for medicinal chemistry campaigns.
Future research in this area will likely focus on the synthesis of more complex derivatives, including the incorporation of heterocycles and other pharmacophoric elements. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly emerge as more derivatives are synthesized and evaluated in various biological assays. The continued exploration of this versatile scaffold holds great promise for the discovery of novel drug candidates with improved efficacy and safety profiles.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(1-Methylcyclopropyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 2-(1-methylcyclopropyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to dissect the nuances of each technique, offering a scientifically grounded comparison to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and the Imperative of Method Validation
This compound (C₆H₁₂O, MW: 100.16 g/mol ) is a specialty alcohol whose purity and concentration are critical quality attributes in drug substance manufacturing.[1][2] Ensuring a reliable analytical method for its quantification is not merely a procedural step but a fundamental requirement for guaranteeing the safety, efficacy, and consistency of the final drug product. The validation of an analytical procedure is the documented evidence that the method is suitable for its intended purpose.[3][4] This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[5][6][7]
Methodological Approaches: Gas Chromatography vs. High-Performance Liquid Chromatography
The choice between GC and HPLC for the analysis of a small, volatile, and non-chromophoric alcohol like this compound is not straightforward. Both techniques offer distinct advantages and are governed by different separation principles.
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the volatile nature of this compound, GC, particularly with a Flame Ionization Detector (FID), is a highly suitable method. FID is known for its high sensitivity to hydrocarbons, making it an excellent choice for this analyte.
High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase
HPLC is a cornerstone of pharmaceutical analysis due to its versatility. However, for a small alcohol lacking a UV-absorbing chromophore, direct UV detection is not feasible. Therefore, HPLC analysis would necessitate either derivatization to introduce a chromophore or the use of a universal detector like a Refractive Index Detector (RID).[8][9]
Comparative Validation of GC-FID and HPLC-RID Methods
The following sections provide a head-to-head comparison of hypothetical GC-FID and HPLC-RID methods for the analysis of this compound, based on the validation parameters stipulated by ICH guidelines.[10]
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
-
GC-FID: The high resolving power of capillary GC columns generally provides excellent separation of volatile compounds. The specificity of a GC-FID method for this compound would be demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or impurity-spiked sample.
-
HPLC-RID: RID is a universal detector and is less specific than UV or mass spectrometry detectors. Co-elution of impurities with similar refractive indices to the analyte could compromise specificity. Peak purity analysis using techniques like peak deconvolution would be crucial.[11]
Table 1: Comparison of Specificity
| Parameter | GC-FID | HPLC-RID |
| Principle | Separation based on volatility and column interaction. | Separation based on polarity and column interaction. |
| Detector | Flame Ionization Detector (FID) - sensitive to hydrocarbons. | Refractive Index Detector (RID) - universal detector. |
| Potential Issues | Co-elution of volatile impurities. | Co-elution of impurities with similar refractive indices. |
| Verification | Analysis of placebo, spiked samples, and forced degradation studies. | Analysis of placebo, spiked samples, and peak purity analysis. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
GC-FID: FID typically exhibits excellent linearity over a wide dynamic range for hydrocarbons. A linear relationship between peak area and concentration is expected.
-
HPLC-RID: The linear dynamic range of an RID is generally more limited compared to a UV or FID detector. Careful evaluation of the calibration curve is necessary.
Table 2: Comparison of Linearity and Range
| Parameter | GC-FID | HPLC-RID |
| Typical Range | 80% to 120% of the test concentration.[11] | 80% to 120% of the test concentration.[11] |
| Calibration Model | Linear regression (y = mx + c). | Linear regression (y = mx + c). |
| Acceptance Criteria | Correlation coefficient (r²) ≥ 0.99. | Correlation coefficient (r²) ≥ 0.99. |
| Considerations | Wide linear range. | Potentially narrower linear range. |
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value. Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10]
-
GC-FID: With proper optimization, GC-FID methods can achieve high accuracy and precision. The use of an internal standard can further improve precision by correcting for injection volume variations.
-
HPLC-RID: Achieving high precision with an RID can be challenging due to its sensitivity to temperature and mobile phase composition fluctuations. A stable environment is critical.
Table 3: Comparison of Accuracy and Precision
| Parameter | GC-FID | HPLC-RID |
| Accuracy (Recovery) | 98.0% - 102.0%. | 98.0% - 102.0%. |
| Precision (RSD%) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%. | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%. |
| Enhancement | Use of an internal standard. | Strict temperature and mobile phase control. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
GC-FID: FID is highly sensitive, allowing for low LOD and LOQ values, which is advantageous for impurity profiling.
-
HPLC-RID: RID is generally less sensitive than FID, resulting in higher LOD and LOQ values.
Table 4: Comparison of LOD and LOQ
| Parameter | GC-FID | HPLC-RID |
| LOD (Signal-to-Noise) | Typically 3:1. | Typically 3:1. |
| LOQ (Signal-to-Noise) | Typically 10:1.[12] | Typically 10:1.[12] |
| Relative Sensitivity | High. | Moderate. |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
GC-FID: Key parameters to evaluate for robustness include oven temperature ramp rate, carrier gas flow rate, and inlet temperature.
-
HPLC-RID: Critical parameters include mobile phase composition, column temperature, and flow rate. The sensitivity of RID to these changes makes robustness testing particularly important.
Table 5: Comparison of Robustness
| Parameter | GC-FID | HPLC-RID |
| Critical Parameters | Oven temperature, flow rate, inlet temperature. | Mobile phase composition, column temperature, flow rate. |
| Impact of Variations | Retention time shifts. | Retention time and baseline stability shifts. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of the hypothetical GC-FID and HPLC-RID methods.
GC-FID Method Validation Protocol
-
Specificity:
-
Prepare a solution of the diluent (e.g., methanol).
-
Prepare a sample solution of this compound at the target concentration.
-
Prepare a placebo solution containing all formulation components except the analyte.
-
Prepare a spiked sample by adding known impurities to the sample solution.
-
Inject each solution and record the chromatograms.
-
Causality: This experiment demonstrates that the diluent, placebo, and known impurities do not interfere with the analyte peak, ensuring the method is specific.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).[3]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Causality: This establishes a direct relationship between the instrument response and the analyte concentration, which is fundamental for quantification.
-
-
Accuracy:
-
Prepare placebo solutions spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Causality: This experiment verifies how close the measured value is to the true value, confirming the method's accuracy.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six independent preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Causality: This demonstrates the method's consistency under various typical laboratory conditions.
-
HPLC-RID Method Validation Protocol
The validation protocol for the HPLC-RID method would follow the same principles as the GC-FID method for specificity, linearity, accuracy, and precision. However, additional attention must be paid to system suitability tests to ensure the stability of the RID detector.
-
System Suitability: Before each validation run, inject a standard solution multiple times (e.g., six injections). The RSD of the peak areas, retention times, and other parameters like theoretical plates and tailing factor must meet predefined criteria. This is critical for RID due to its sensitivity to environmental changes.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the three phases of analytical method validation.
Caption: Interdependencies of key analytical method validation parameters.
Conclusion and Recommendation
Both GC-FID and HPLC-RID can be validated for the quantitative determination of this compound.
-
GC-FID is the recommended method due to its superior sensitivity, wider linear range, and inherent suitability for volatile analytes. It is likely to provide lower LOD and LOQ values, making it more appropriate for impurity analysis.
-
HPLC-RID is a viable alternative, particularly in laboratories where GC instrumentation is not available. However, careful control of experimental conditions is paramount to mitigate the detector's sensitivity to environmental changes and its limited dynamic range.
Ultimately, the choice of method should be based on the specific application, available instrumentation, and the required level of sensitivity and precision. Regardless of the chosen technique, a thorough validation study following the principles outlined in this guide is essential to ensure the generation of reliable and scientifically sound data.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. database.ich.org [database.ich.org]
- 4. ijcr.info [ijcr.info]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. mansapublishers.com [mansapublishers.com]
A Comparative Spectroscopic Guide to 2-(1-methylcyclopropyl)ethanol and its Constitutional Isomers
Introduction
In the landscape of fine chemicals and pharmaceutical intermediates, the precise structural elucidation of isomers is paramount. Molecules sharing the same chemical formula (C₆H₁₂O), such as the isomers of methylcyclopropyl ethanol, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 2-(1-methylcyclopropyl)ethanol and two of its key constitutional isomers: 1-(1-methylcyclopropyl)ethanol and (1-methylcyclopropyl)methanol.
Isomers Under Investigation
The three isomers compared in this guide are:
-
This compound (I) : A primary alcohol.
-
1-(1-methylcyclopropyl)ethanol (II) : A secondary alcohol.
-
(1-methylcyclopropyl)methanol (III) : A primary alcohol, isomeric with (I) in the position of the methyl group relative to the ethanol moiety.
Below is a diagram illustrating the structures of these isomers.
Caption: Molecular structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between constitutional isomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to show distinct differences in chemical shifts, multiplicities (splitting patterns), and integration values.
-
This compound (I) (Predicted):
-
A triplet corresponding to the -CH₂OH protons, deshielded by the adjacent oxygen.
-
A singlet for the methyl group protons.
-
Complex multiplets for the cyclopropyl and the other -CH₂- protons in the upfield region.
-
-
1-(1-methylcyclopropyl)ethanol (II):
-
A quartet for the -CHOH proton, coupled to the adjacent methyl group.
-
A doublet for the terminal methyl group protons.
-
A singlet for the methyl group on the cyclopropyl ring.
-
Multiplets for the cyclopropyl protons.
-
-
(1-methylcyclopropyl)methanol (III):
-
A singlet for the -CH₂OH protons, as there are no adjacent protons to couple with.
-
A singlet for the methyl group protons.
-
Multiplets for the cyclopropyl protons.
-
¹³C NMR Spectroscopy
The number of unique carbon signals and their chemical shifts in the proton-decoupled ¹³C NMR spectra provide a clear fingerprint for each isomer.
-
This compound (I) (Predicted): Expected to show 6 distinct carbon signals. The carbon of the -CH₂OH group will be significantly downfield.
-
1-(1-methylcyclopropyl)ethanol (II): Expected to show 5 distinct carbon signals due to the symmetry of the cyclopropyl ring. The -CHOH carbon will be the most downfield signal.
-
(1-methylcyclopropyl)methanol (III): Expected to show 5 distinct carbon signals. The -CH₂OH carbon will be shifted downfield.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound (I) | Triplet for -CH₂OH, singlet for -CH₃ (predicted) | 6 signals, -CH₂OH carbon downfield (predicted) |
| 1-(1-methylcyclopropyl)ethanol (II) | Quartet for -CHOH, doublet for terminal -CH₃, singlet for cyclopropyl -CH₃ | 5 signals, -CHOH carbon most downfield |
| (1-methylcyclopropyl)methanol (III) | Singlet for -CH₂OH, singlet for -CH₃ | 5 signals, -CH₂OH carbon downfield |
| Caption: Summary of key predicted and experimental NMR features. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. All three isomers will exhibit a strong, broad absorption band characteristic of the O-H stretch of an alcohol, typically in the range of 3200-3600 cm⁻¹. They will also show C-H stretching absorptions around 2850-3000 cm⁻¹ and a C-O stretching band. The primary difference will be in the "fingerprint region" (below 1500 cm⁻¹) and the precise position of the C-O stretch, which can sometimes distinguish between primary and secondary alcohols.
-
Primary Alcohols (I and III): C-O stretch typically around 1050 cm⁻¹.
-
Secondary Alcohol (II): C-O stretch typically around 1100 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, these isomers will have the same molecular ion peak (m/z = 100). However, their fragmentation patterns upon electron ionization will differ due to the different locations of the hydroxyl group, leading to distinct daughter ions.
-
This compound (I): Likely to show a prominent peak from the loss of water (M-18) and fragmentation at the C-C bond adjacent to the cyclopropyl ring.
-
1-(1-methylcyclopropyl)ethanol (II): Alpha-cleavage is expected to be a major fragmentation pathway, leading to a stable acylium ion by loss of a methyl radical.
-
(1-methylcyclopropyl)methanol (III): Fragmentation will likely involve the loss of the hydroxymethyl radical (-CH₂OH).
The Challenge of Enantiomers: A Note on this compound
This compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-. Standard spectroscopic techniques like NMR and IR, performed in an achiral environment, cannot distinguish between enantiomers. To resolve and quantify enantiomers by NMR, a chiral derivatizing agent (CDA) must be used.
The principle involves reacting the enantiomeric mixture with a single enantiomer of a CDA to form a pair of diastereomers. Diastereomers have different physical properties and are distinguishable by NMR.
Caption: Workflow for enantiomeric excess determination by NMR.
Experimental Protocols
General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Protocol for Enantiomeric Resolution using a Chiral Derivatizing Agent
-
To a solution of the racemic alcohol (~5 mg) in an NMR tube containing deuterated solvent, add a slight molar excess of an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid).
-
Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).
-
Allow the reaction to proceed to completion.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a well-resolved pair of signals corresponding to the two diastereomers and integrate them to determine the enantiomeric excess (ee).
Conclusion
The differentiation of this compound and its constitutional isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for distinguishing between the constitutional isomers, with each compound displaying a unique set of chemical shifts and coupling patterns. IR spectroscopy offers a quick confirmation of the alcohol functional group and can hint at whether it is a primary or secondary alcohol. Mass spectrometry provides distinct fragmentation patterns that can serve as an additional layer of confirmation. For the chiral differentiation of the enantiomers of this compound, the use of chiral derivatizing agents in conjunction with NMR spectroscopy is the method of choice. This guide provides the foundational knowledge and protocols for researchers to confidently elucidate the structure of these and other related isomers.
A Comparative Analysis of the Potential Biological Activity of 2-(1-methylcyclopropyl)ethanol and Its Analogs
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can confer advantageous pharmacological properties is paramount. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its unique ability to enhance metabolic stability, improve binding affinity, and provide structural rigidity to drug candidates.[1][2] This guide provides a comparative analysis of the potential biological activity of 2-(1-methylcyclopropyl)ethanol, a simple yet intriguing molecule, by examining its structurally related analogs for which biological data are available. While direct experimental data on this compound is scarce in publicly accessible literature, a careful examination of its analogs allows us to infer its potential pharmacological profile and identify promising avenues for future research.
The Cyclopropyl Moiety: A Privileged Scaffold in Drug Discovery
The utility of the cyclopropyl ring in drug design stems from its distinct electronic and conformational properties. The high degree of s-character in its C-C bonds and the inherent ring strain influence the molecule's pKa, lipophilicity, and metabolic stability.[3] The rigidity of the cyclopropyl group can also help in locking in a bioactive conformation, leading to enhanced selectivity and potency.[2] Numerous FDA-approved drugs incorporate a cyclopropyl moiety, highlighting its significance in developing therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
This compound: The Focal Point
This compound (C6H12O) is a primary alcohol containing a 1-methylcyclopropyl group.[4][5][6][7] Its structure is simple, yet it possesses key features that could be of interest in medicinal chemistry, including a potential site for metabolic oxidation (the hydroxyl group) and a lipophilic cyclopropyl core. Understanding its potential biological activities requires a comparative look at its analogs.
Structural Analogs and Their Known Biological Activities
For the purpose of this guide, we will consider analogs with modifications at three key positions: the cyclopropyl ring, the methyl group, and the ethanol side chain.
Analogs with Modified Cyclopropyl Rings
The substitution pattern on the cyclopropyl ring can significantly impact biological activity. For instance, the introduction of fluorine atoms is a common strategy to modulate physicochemical properties.
Analogs with Variations on the Ethanol Side Chain
Modifications to the ethanol side chain, such as the introduction of amine groups, can dramatically change the pharmacological profile of a molecule, often imparting new biological activities.
-
(2S)-2-amino-2-(2-methylcyclopropyl)ethanol: This analog introduces an amino group at the 2-position of the ethanol chain, creating a chiral center.[9] The presence of the amino group introduces a basic center, which can participate in ionic interactions with biological targets such as receptors and enzymes. Amino alcohols are common pharmacophores in many biologically active compounds, including beta-blockers and certain neurotransmitter reuptake inhibitors. The specific stereochemistry ((2S)-configuration) will be crucial for its interaction with chiral biological macromolecules.
Analogs with Unsaturation
The introduction of double bonds can influence the molecule's conformation and reactivity.
-
1-(methylenecyclopropyl)ethanol: This analog features an exocyclic double bond on the cyclopropyl ring.[10] This introduces a point of unsaturation, which can alter the molecule's shape and electronic properties. The double bond could also be a site for metabolic reactions or covalent interactions with biological targets.
Comparative Data Summary
The following table summarizes the structural features of this compound and its selected analogs. Due to the limited availability of quantitative biological data for these specific compounds, this table focuses on structural comparisons and inferred potential activities based on the functional groups present.
| Compound | Structure | Key Structural Features | Inferred Potential Biological Relevance |
| This compound | 1-methylcyclopropyl group, primary alcohol | Building block, potential for metabolic modification, baseline for comparison. | |
| 2-(2,2-difluoro-1-methylcyclopropyl)ethanol | ![]() | Gem-difluoro substitution on the cyclopropyl ring | Modified lipophilicity and metabolic stability, potential for altered target binding.[8] |
| (2S)-2-amino-2-(2-methylcyclopropyl)ethanol | Amino group at the 2-position, chiral center | Introduction of a basic center for ionic interactions, potential for neurological or cardiovascular activity.[9] | |
| 1-(methylenecyclopropyl)ethanol | Exocyclic double bond | Altered conformation and electronic properties, potential for different metabolic pathways.[10] |
Experimental Protocols for Assessing Biological Activity
To systematically evaluate the biological potential of this compound and its analogs, a tiered screening approach is recommended. The following are representative experimental protocols that could be employed.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to assess the general toxicity of the compounds against a panel of human cell lines.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cytochrome P450 Inhibition Assay
This protocol assesses the potential of the compounds to inhibit major drug-metabolizing enzymes.
Objective: To determine the IC50 values of the compounds against key cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Methodology:
-
Reagents: Obtain recombinant human CYP enzymes, a fluorescent substrate for each isoform, and a suitable buffer system.
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors (positive controls) in the assay buffer.
-
Assay Procedure: In a 96-well plate, combine the recombinant CYP enzyme, the test compound, and the fluorescent substrate.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural modifications discussed and their potential impact on biological activity.
Figure 1: Structure-activity relationship diagram of this compound and its analogs.
Experimental Workflow
The proposed experimental workflow for characterizing the biological activity of these compounds is depicted below.
Figure 2: Proposed experimental workflow for biological activity screening.
Conclusion and Future Directions
While this compound remains a molecule with an uncharacterized biological profile, a comparative analysis of its structural analogs provides a rational basis for initiating its exploration as a potential scaffold in drug discovery. The introduction of fluorine atoms, amino groups, or unsaturation represents viable strategies to generate a library of analogs with diverse physicochemical properties and potential biological activities. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of these compounds. Future research should focus on synthesizing these analogs and screening them against a broad range of biological targets to uncover their therapeutic potential. The unique conformational constraints and metabolic properties imparted by the cyclopropyl group suggest that even simple modifications to the this compound scaffold could lead to the discovery of novel and potent bioactive molecules.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 6. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 7. 2-(1-methyl-cyclopropyl)-ethanol 97% - CAS:19687-04-8 - 如吉生物科技 [shruji.com]
- 8. prepchem.com [prepchem.com]
- 9. (2S)-2-amino-2-(2-methylcyclopropyl)ethanol | C6H13NO | CID 130336048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethanol, 1-(methylencyclopropyl)- | C6H10O | CID 537577 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-(1-Methylcyclopropyl)ethanol: A Comparative Performance Analysis of Catalytic Systems
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key structural motifs is paramount. The cyclopropyl group, in particular, is a coveted feature in modern pharmaceuticals due to its unique conformational and electronic properties, which can profoundly influence a molecule's biological activity and metabolic stability. This guide provides an in-depth, comparative analysis of various catalytic and stoichiometric methods for the synthesis of 2-(1-methylcyclopropyl)ethanol, a valuable chiral building block.
The primary route to this alcohol involves the reduction of the corresponding ketone, 1-methylcyclopropyl methyl ketone. The choice of reducing agent or catalyst is critical, as it dictates not only the yield and purity of the product but also, in the case of asymmetric synthesis, the enantiomeric excess (ee). This guide will dissect the performance of several key methodologies, offering experimental data, detailed protocols, and mechanistic insights to empower you to select the optimal synthetic route for your specific needs.
Unveiling the Synthetic Landscape: A Comparative Overview
The reduction of 1-methylcyclopropyl methyl ketone to this compound can be achieved through several distinct approaches, each with its own set of advantages and limitations. We will explore the following key methods:
-
Stoichiometric Hydride Reductions: Classic, yet powerful, methods employing lithium aluminum hydride (LiAlH4).
-
Catalytic Hydrogenation: Utilizing transition metal catalysts such as Ruthenium and Rhodium for efficient and clean reductions.
-
Asymmetric Catalysis: Focusing on Noyori-type asymmetric transfer hydrogenation for the production of enantiomerically enriched alcohols.
The following table summarizes the performance of these methods, providing a high-level comparison of their key metrics.
| Method | Catalyst/Reagent | Precursor | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages | Key Limitations |
| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH4) | 1-Methylcyclopropyl methyl ketone | High | N/A (racemic) | High yields, broad applicability. | Stoichiometric waste, moisture-sensitive reagent. |
| Catalytic Hydrogenation | Ruthenium-based catalysts | 1-Methylcyclopropyl methyl ketone | Good to Excellent | Up to >99% (with chiral ligands) | High efficiency, atom economy, potential for asymmetry. | Requires specialized equipment (hydrogen gas). |
| Asymmetric Transfer Hydrogenation | Noyori-type Ru-catalysts | 1-Methylcyclopropyl methyl ketone | High | Up to 98% | High enantioselectivity, mild reaction conditions. | Catalyst cost, optimization of ligands required. |
In-Depth Analysis of Synthetic Methodologies
Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide array of carbonyl compounds, including ketones, to their corresponding alcohols.[1] The reaction is typically high-yielding and proceeds rapidly under mild conditions.
Mechanism of Action: The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of 1-methylcyclopropyl methyl ketone. Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the final alcohol.[2]
Experimental Protocol: Reduction of a Ketone with LiAlH4
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath.
-
Dissolve 1-methylcyclopropyl methyl ketone (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation or column chromatography.[4]
-
Causality Behind Experimental Choices: The use of anhydrous solvents is critical as LiAlH4 reacts violently with water.[2] The slow, dropwise addition of the ketone at low temperature helps to control the exothermic reaction. The specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.
Catalytic Hydrogenation with Ruthenium Catalysts
Transition metal-catalyzed hydrogenation offers a more atom-economical and environmentally friendly alternative to stoichiometric reducing agents. Ruthenium complexes, in particular, have emerged as highly effective catalysts for the hydrogenation of ketones.[5][6]
Mechanism of Action: The catalytic cycle typically involves the coordination of the ketone to the ruthenium center, followed by the insertion of a hydride ligand into the carbonyl bond. The resulting ruthenium alkoxide then undergoes alcoholysis to release the product and regenerate the catalyst.[5] For asymmetric hydrogenation, chiral ligands on the ruthenium center create a chiral environment that directs the hydride transfer to one face of the ketone, leading to an excess of one enantiomer.[5]
Performance: Ruthenium catalysts, especially those developed by Noyori and co-workers, are renowned for their high activity and enantioselectivity in the hydrogenation of a wide range of ketones.[5][7] For aryl alkyl ketones, which are structurally similar to 1-methylcyclopropyl methyl ketone, enantiomeric excesses of over 99% have been reported.[5]
Experimental Protocol: Asymmetric Hydrogenation of a Ketone using a Noyori-type Catalyst
-
Apparatus: A high-pressure autoclave or a Schlenk flask equipped with a magnetic stirrer.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge the reaction vessel with the ruthenium catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.001-0.01 mol%).
-
Add a solution of 1-methylcyclopropyl methyl ketone (1.0 equivalent) in a suitable solvent, such as 2-propanol or methanol.
-
Add a base, such as potassium tert-butoxide (t-BuOK), if required by the specific catalyst system.
-
Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-100 atm).
-
Stir the reaction mixture at the specified temperature (often room temperature) until the reaction is complete (monitored by GC or HPLC).
-
Carefully vent the hydrogen gas and concentrate the reaction mixture.
-
Purify the product by column chromatography to obtain the enantiomerically enriched alcohol.[8]
-
Causality Behind Experimental Choices: The choice of chiral ligand (e.g., BINAP, DPEN) is crucial for achieving high enantioselectivity. The base is often required to generate the active catalytic species. The use of a high-pressure reactor is necessary to handle the hydrogen gas safely and effectively.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful alternative to asymmetric hydrogenation that uses organic molecules, such as 2-propanol or formic acid, as the hydrogen source instead of hydrogen gas.[7][9] This method obviates the need for high-pressure equipment, making it more accessible for many laboratories. Noyori-type ruthenium catalysts are also highly effective for this transformation.[9][10]
Mechanism of Action: The mechanism of ATH is similar to that of hydrogenation, involving a metal-ligand bifunctional catalysis. The catalyst abstracts hydrogen from the hydrogen donor (e.g., 2-propanol) to form a ruthenium hydride species. This hydride is then transferred to the ketone through a six-membered transition state, where the N-H group of the chiral diamine ligand interacts with the carbonyl oxygen of the substrate.[9]
Performance: Noyori-Ikariya catalysts have demonstrated excellent performance in the ATH of a wide range of ketones, affording high yields and enantioselectivities. For acetophenone, a common benchmark substrate, enantiomeric excesses of up to 98% have been achieved.[10] Cyclopropyl-functionalized ketones are also excellent substrates for ATH reactions.[11]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone
-
Apparatus: A standard round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Procedure:
-
To a solution of 1-methylcyclopropyl methyl ketone (1.0 equivalent) in 2-propanol, add the Noyori-type ruthenium catalyst (e.g., [(S,S)-TsDPEN]RuCl(p-cymene), 0.1-1 mol%).
-
Add a base, such as potassium hydroxide or potassium isopropoxide.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the chiral alcohol.[7]
-
Causality Behind Experimental Choices: 2-Propanol serves as both the solvent and the hydrogen donor. The base is essential for the activation of the precatalyst and to facilitate the hydrogen transfer. The choice of the chiral ligand on the ruthenium catalyst is the key determinant of the enantioselectivity.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the different synthetic approaches and the key steps involved, the following diagrams are provided.
Caption: Overview of synthetic routes to this compound.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through various methods, with the optimal choice depending on the specific requirements of the synthesis, such as the need for enantiopurity, cost considerations, and available equipment.
-
For rapid, high-yielding synthesis where chirality is not a concern, lithium aluminum hydride remains a reliable choice.
-
For scalable and more environmentally benign processes, catalytic hydrogenation with ruthenium catalysts is highly attractive.
-
When enantiopure this compound is the target, asymmetric transfer hydrogenation with Noyori-type catalysts stands out as a powerful and practical method.
The field of catalysis is continuously evolving, with ongoing research focused on developing more active, selective, and robust catalysts. Future developments may include the use of more earth-abundant metal catalysts, such as iron, and the application of biocatalysis using ketoreductases for even greener and more selective syntheses. As our understanding of catalytic mechanisms deepens, we can expect the development of even more sophisticated and efficient methods for the synthesis of valuable chiral building blocks like this compound, further empowering the advancement of pharmaceutical and chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane:â A Comparative Study with rac- and (R)-BINAP - Organometallics - Figshare [acs.figshare.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. kanto.co.jp [kanto.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Elucidation of 2-(1-methylcyclopropyl)ethanol
For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. While routine analytical techniques provide essential connectivity data, they often fall short of providing the absolute, high-resolution structural information required for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical methodologies for confirming the structure of 2-(1-methylcyclopropyl)ethanol, a chiral alcohol featuring the unique steric and electronic properties of a cyclopropane ring. We will establish why single-crystal X-ray crystallography stands as the definitive "gold standard" and compare its outputs with complementary, yet less definitive, spectroscopic and computational methods.
The Challenge: Beyond Simple Connectivity
The structure of this compound (C₆H₁₂O) presents a subtle but critical challenge.[1][2] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can readily confirm the carbon-hydrogen framework and the presence of the cyclopropyl and ethanol moieties, they do not directly reveal the precise bond lengths, bond angles, and, most importantly, the absolute configuration of the chiral center without ambiguity or reliance on derivatization.[3][4][5] For molecules entering development pipelines, such ambiguity is unacceptable.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique that provides a precise and accurate three-dimensional map of electron density within a molecule.[6][7] By analyzing how a crystal diffracts a beam of X-rays, we can determine the exact spatial coordinates of each atom, yielding an unambiguous structural determination.[8][9]
Causality in the Crystallographic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is directly dependent on the quality of the crystal.[10]
References
- 1. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. rigaku.com [rigaku.com]
- 8. fiveable.me [fiveable.me]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. crystallography.fr [crystallography.fr]
A Guide to the Structural Verification of 2-(1-methylcyclopropyl)ethanol through Spectral Data Cross-Referencing
Rather than presenting a simple data sheet, we will embark on a predictive and comparative analytical journey. This guide will demonstrate how to leverage fundamental spectroscopic principles and cross-reference data from structural isomers to build a high-confidence spectral profile for our target compound. This methodology serves as a practical workflow for researchers encountering similar challenges with novel chemical entities.
Part 1: Predicted Spectral Profile of 2-(1-methylcyclopropyl)ethanol
The first principle of spectral analysis is to translate a chemical structure into a set of predicted spectroscopic signals. The structure of this compound dictates a unique electronic and steric environment for each atom, which will manifest as distinct signatures in NMR, IR, and Mass Spectrometry.
Molecular Structure:
-
Formula: C₆H₁₂O[3]
-
Key Features: A primary alcohol (-CH₂OH), a quaternary cyclopropyl carbon, a methyl group on the cyclopropyl ring, and two diastereotopic methylene protons on the ring.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum is arguably the most informative for elucidating the carbon-hydrogen framework. For this compound, we predict five distinct proton signals.
-
-OH (Hydroxyl Proton): A broad singlet, typically in the range of 1.0-5.5 ppm. Its chemical shift is highly dependent on concentration and solvent. In the presence of D₂O, this signal will disappear due to proton exchange, a key confirmatory test.[5]
-
-CH₂-O (Methylene Protons adjacent to Oxygen): These two protons are expected to appear as a triplet around 3.5-3.7 ppm. The proximity to the electronegative oxygen atom deshields them, shifting them downfield.[6] The splitting into a triplet is due to coupling with the adjacent -CH₂- group.
-
-C-CH₂-CH₂-O (Methylene Protons adjacent to Cyclopropyl Ring): This group should appear as a triplet around 1.5-1.7 ppm, coupling with the -CH₂-O protons.
-
-CH₃ (Methyl Protons): A sharp singlet is predicted around 1.0-1.2 ppm. As the methyl group is attached to a quaternary carbon, it has no adjacent protons to couple with, hence it appears as a singlet.
-
Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns. They are expected in the highly shielded, upfield region of the spectrum, typically between 0.2-0.8 ppm. We can predict two sets of signals, each integrating to 2H, appearing as complex multiplets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the molecule's symmetry, we predict six distinct carbon signals.
-
-CH₂OH: The carbon bonded to the hydroxyl group will be the most deshielded aliphatic carbon, predicted in the 60-65 ppm range.
-
-CH₂-CH₂OH: The second methylene carbon in the ethyl chain is expected around 35-40 ppm.
-
Quaternary Cyclopropyl Carbon (C-CH₃): This carbon, bonded to the methyl group and two other carbons of the ring, is predicted to be in the 18-25 ppm range.
-
-CH₃: The methyl carbon should appear in the 15-25 ppm range.
-
Cyclopropyl -CH₂- groups: The two methylene carbons of the cyclopropyl ring are equivalent and should produce a single signal in the highly shielded region of 5-15 ppm.
IR (Infrared) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
-
O-H Stretch: A strong, broad absorption band will be prominent in the 3200-3600 cm⁻¹ region, characteristic of an alcohol's hydroxyl group.[7]
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will indicate the C-H bonds of the alkyl chain and methyl group.[7]
-
C-H Stretch (Cyclopropyl): Cyclopropyl C-H bonds often show a characteristic stretch at slightly higher wavenumbers, around 3000-3100 cm⁻¹.
-
C-O Stretch: A strong, distinct peak in the 1000-1260 cm⁻¹ range will confirm the presence of the C-O single bond of the primary alcohol.[7]
MS (Mass Spectrometry)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 100) should be observable, though it may be weak.
-
M-18 (Loss of H₂O): A common fragmentation for alcohols is the loss of water, which would yield a peak at m/z = 82.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is highly favorable. This would result in the loss of the C₅H₉ fragment, leaving a [CH₂OH]⁺ fragment at m/z = 31, which is often a base peak for primary alcohols.
-
Ring Opening: Cyclopropyl systems can undergo characteristic ring-opening fragmentations, leading to a complex pattern of smaller fragments.
Part 2: Comparative Analysis with Structural Isomers
Cross-referencing our predicted data with experimentally obtained spectra from known isomers is a powerful method for validation. Here, we compare our target with its constitutional isomer, 1-(1-methylcyclopropyl)ethanol.
| Spectral Feature | This compound (Predicted) | 1-(1-Methylcyclopropyl)ethanol (Experimental Data)[4] | Rationale for Differences |
| ¹H NMR: -CH-OH | N/A (Primary Alcohol) | Quartet, ~3.5 ppm | The target is a primary alcohol (-CH₂OH), while the isomer is a secondary alcohol (-CH(OH)-). The methine proton in the isomer is split by the adjacent methyl group. |
| ¹H NMR: -CH₂-O | Triplet, ~3.6 ppm | N/A (Secondary Alcohol) | The presence of the -CH₂-O group is a key differentiator for the target compound. |
| IR: O-H Stretch | Strong, Broad, ~3200-3600 cm⁻¹ | Strong, Broad, ~3380 cm⁻¹ | Both are alcohols and show the characteristic O-H stretch. The exact position can vary slightly with local environment. |
| IR: C-O Stretch | Strong, ~1050 cm⁻¹ (Primary Alcohol) | Strong, ~1100 cm⁻¹ (Secondary Alcohol) | The C-O stretch for primary alcohols typically appears at a slightly lower wavenumber than for secondary alcohols. |
| MS: Molecular Ion | m/z = 100 | m/z = 100 | As isomers, they have the same molecular weight. |
| MS: Base Peak | Predicted m/z = 31 ([CH₂OH]⁺) | m/z = 85 (Loss of -CH₃) | The fragmentation pathway is fundamentally different. The target undergoes alpha-cleavage to lose the cyclopropyl-methyl-methyl fragment. The isomer undergoes alpha-cleavage to lose the methyl group, resulting in a stable [M-15]⁺ fragment. |
This comparative analysis demonstrates that even without a reference spectrum for our target compound, we can establish high-confidence differentiating features. The presence of a triplet at ~3.6 ppm in the ¹H NMR and a base peak at m/z = 31 in the mass spectrum would be strong evidence for the this compound structure over its isomer.
Part 3: Experimental Protocol for High-Quality ¹H NMR Acquisition
Trustworthy data begins with a robust experimental protocol. The following procedure is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation of a small alcohol like this compound.
Objective: To obtain a clean, high-resolution ¹H NMR spectrum with accurate integration and clear multiplicity patterns.
Methodology:
-
Sample Preparation (The "Why"):
-
Analyte: Accurately weigh approximately 5-10 mg of the purified analyte. Using a higher concentration can lead to signal broadening, while too little will result in a poor signal-to-noise ratio.
-
Solvent: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent solubilizing properties and a single residual solvent peak at ~7.26 ppm that rarely interferes with analyte signals.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS). TMS provides a reference signal at 0 ppm, ensuring high accuracy in chemical shift reporting.
-
Vial: Combine the analyte and solvent in a clean, dry NMR tube. Cap it securely.
-
Mixing: Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous. Incomplete dissolution is a common source of poor spectral quality.
-
-
Instrument Setup & Calibration (The "Why"):
-
Spectrometer: Use a spectrometer with a field strength of at least 400 MHz. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets, such as those from the cyclopropyl protons.
-
Locking: Insert the sample and lock the spectrometer on the deuterium signal from the CDCl₃. The lock ensures the magnetic field remains stable throughout the experiment, preventing signal drift.
-
Shimming: Perform an automated or manual shimming procedure. This process homogenizes the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming is the primary cause of broad and distorted signals.
-
-
Acquisition Parameters (The "Why"):
-
Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30'). A 30-degree pulse angle is used as a compromise between signal intensity and allowing for a shorter relaxation delay.
-
Number of Scans (NS): Set NS to 16 or 32. This is usually sufficient for a sample of this concentration. Averaging multiple scans improves the signal-to-noise ratio.
-
Relaxation Delay (D1): Set D1 to at least 2 seconds. This delay allows the protons to return to their equilibrium state between pulses, ensuring that the resulting peak areas are quantitatively accurate for integration.
-
Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure high digital resolution.
-
Spectral Width (SW): Set the spectral width to cover a range of approximately -2 to 12 ppm to ensure all signals, including TMS and any potential impurities, are captured.
-
-
Data Processing (The "Why"):
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution, then perform the Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape (symmetrical and positive).
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity. This is critical for accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm (or the TMS peak to 0.00 ppm if used).
-
Integration: Integrate all signals and normalize the values to a known proton count (e.g., the 3H singlet of the methyl group) to determine the relative number of protons for each signal.
-
Part 4: A Validating Workflow for Structural Confirmation
The process of spectral analysis is not a linear path but an integrated workflow. Each piece of data should corroborate the others to build a conclusive structural assignment.
Caption: Workflow for spectral data acquisition and structural confirmation.
This workflow illustrates a self-validating system. The process begins with parallel data acquisition from multiple orthogonal techniques. The experimental data is then compared against both the theoretically predicted spectra and the known spectra of related compounds. A confident structural assignment is only made when all pieces of evidence converge.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrabase.com [spectrabase.com]
- 5. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 2-(1-Methylcyclopropyl)ethanol: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(1-Methylcyclopropyl)ethanol (CAS No. 19687-04-8), a flammable liquid with irritant properties. By understanding the chemical's specific hazards and adhering to established disposal procedures, laboratories can ensure the safety of their personnel and maintain regulatory compliance.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards[1][2]:
-
Flammable Liquid and Vapor (H226): This compound can ignite when exposed to heat, sparks, or open flames. Vapors are heavier than air and may travel to a source of ignition and flash back[3][4].
-
Causes Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation of the skin[1][5].
-
Causes Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation, pain, and potential damage[1][5].
-
May Cause Respiratory Irritation (H335): Inhalation of vapors may irritate the respiratory tract, leading to coughing and discomfort[1][5].
The signal word for this chemical is "Warning" [1][2]. A comprehensive risk assessment should be conducted before any handling, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment (PPE) is mandatory[4][5]:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. |
| Body Protection | A flame-retardant lab coat. | Protects against accidental splashes and provides a barrier in case of a fire. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. A respirator may be necessary for large spills. | Minimizes the inhalation of vapors that can cause respiratory irritation. |
Segregation and Waste Accumulation
Proper segregation of chemical waste is crucial to prevent dangerous reactions[6][7]. The disposal of this compound should follow these segregation principles:
-
Designated Waste Container: Use a clearly labeled, dedicated container for flammable liquid waste. The container must be compatible with the chemical; glass or a suitable plastic container is recommended[8][9]. Do not use metal containers for acidic waste, although this specific compound is not an acid[6][10].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Flammable," "Irritant")[11][12].
-
Incompatible Materials: Keep this waste stream separate from oxidizers, strong acids, and bases to prevent violent reactions[10].
The accumulation of waste should occur in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel[10][11].
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the disposal of this compound:
-
Preparation: Ensure all necessary PPE is worn correctly. Work within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Transfer: Carefully pour the waste this compound into the designated flammable liquid hazardous waste container. Avoid splashing.
-
Container Closure: Securely close the waste container immediately after adding the waste to prevent the escape of flammable vapors[8].
-
Decontamination: Decontaminate any surfaces, glassware, or equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
Temporary Storage: Store the closed and labeled waste container in the designated Satellite Accumulation Area (SAA)[10]. The SAA should be away from sources of ignition and incompatible chemicals.
-
Full Container Management: Once the waste container is full, it must be transferred to the institution's Central Accumulation Area (CAA) within three days for subsequent pickup by a licensed hazardous waste disposal company[10][11].
The decision-making process for the proper disposal of this compound can be visualized as follows:
References
- 1. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]
- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]
- 3. ka.co.kr [ka.co.kr]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-(1-Methylcyclopropyl)ethanol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compounds we handle, such as 2-(1-Methylcyclopropyl)ethanol (CAS No. 19687-04-8), are often novel molecules with limited published safety data. Therefore, our protocols must be built on a foundation of chemical principles, established safety standards, and a deep understanding of potential hazards. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the rationale behind each procedural step.
Hazard Profile of this compound
To establish a self-validating safety protocol, we must first understand the intrinsic hazards of the material. This compound is a flammable liquid that poses risks of skin, eye, and respiratory irritation.[1][2]
| Property | Value / Classification | Source |
| CAS Number | 19687-04-8 | [3][4][5] |
| Molecular Formula | C₆H₁₂O | [3][4][5] |
| Physical State | Liquid | [4] |
| GHS Pictograms | [1][3] | |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H226: Flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Storage Temperature | 2-8°C, Sealed and Dry | [4] |
This profile dictates a multi-faceted approach to personal protective equipment (PPE), focusing on preventing contact, inhalation, and fire-related incidents.
Part 1: Personal Protective Equipment (PPE) - Your Primary Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based assessment grounded in the chemical's properties. The following recommendations are based on the known hazards of this compound and established standards for handling flammable alcohols in a laboratory setting.
Eye and Face Protection: A Non-Negotiable Standard
Recommendation: Chemical safety goggles are mandatory at all times when handling this compound. In situations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles.
Causality: The compound is classified as causing serious eye irritation (H319).[6] Direct contact with even a small droplet can lead to significant pain and potential damage. Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors, making chemical goggles essential.
Skin and Body Protection: An Impermeable Barrier
Recommendation: A flame-resistant (FR) or 100% cotton lab coat must be worn and fully fastened. Ensure clothing covers all exposed skin, and wear closed-toe shoes.
Causality: The primary risks to the body are skin irritation (H315) and fire (H226). A lab coat provides a removable barrier against incidental spills. The choice of an FR or cotton lab coat is critical; synthetic materials like polyester can melt and fuse to the skin in a fire, causing severe burns.
Glove selection is the most critical decision for hand protection and requires careful consideration of the task's duration and nature. While some general guides suggest nitrile has poor resistance to alcohols, permeation and breakthrough data for specific alcohols like ethanol provide a more nuanced picture for risk assessment.[7][8]
| Glove Material | Recommended Use | Rationale & Breakthrough Time Insights |
| Nitrile Gloves | Incidental Contact / Splash Protection: Suitable for handling small quantities, transfers, and routine lab work where contact is not prolonged. | Nitrile gloves offer excellent dexterity. However, breakthrough times for alcohols can be short. Studies on ethanol show breakthrough can occur in under 15 minutes for a 5-mil glove, and this time can be significantly reduced with hand movement.[8][9] Crucially, if contact occurs, gloves must be removed and replaced immediately. |
| Butyl Rubber or Neoprene Gloves | Extended Contact / Immersion: Recommended for large-volume transfers, spill cleanup, or situations where prolonged contact is anticipated. | These materials generally offer longer breakthrough times for alcohols compared to standard nitrile.[10] For ethanol, some neoprene gloves show breakthrough times exceeding 60 minutes.[11] Always consult the manufacturer-specific chemical resistance data.[12] |
Self-Validating Protocol for Glove Use:
-
Inspect: Always inspect gloves for tears or pinholes before use.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Dispose: Discard used gloves into the appropriate hazardous waste stream immediately after use or contamination.
-
Wash: Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: When and Why
Recommendation: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is required under the following conditions:
-
When working with the chemical outside of a certified chemical fume hood.
-
During large-scale transfers or operations that may generate significant vapor concentrations.
-
When responding to a spill.
Causality: this compound may cause respiratory irritation (H335).[6] Vapors are heavier than air and can accumulate in poorly ventilated areas. A standard surgical mask offers no protection against chemical vapors. The NIOSH Pocket Guide to Chemical Hazards recommends OV cartridges for similar alcohol-based solvents.[3][13][14][15]
// Nodes Start [label="Start: Prepare to handle\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; AssessTask [label="Assess Task:\n- Small scale (e.g., <100mL)?\n- Large scale / spill?\n- Adequate ventilation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BodyProtection [label="Mandatory Body Protection:\n- Flame-Resistant/Cotton Lab Coat\n- Closed-toe Shoes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EyeProtection [label="Mandatory Eye Protection:\n- Chemical Safety Goggles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SplashRisk [label="High Splash Risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FaceShield [label="Add Full Face Shield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VentilationCheck [label="Work in Fume Hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Respirator [label="Wear NIOSH-approved Respirator\nwith Organic Vapor Cartridges", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GloveChoice [label="Select Gloves based on Contact Duration", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; NitrileGloves [label="Use Nitrile Gloves\n(for splash protection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ButylGloves [label="Use Butyl Rubber or\nNeoprene Gloves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Task", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AssessTask; AssessTask -> BodyProtection; BodyProtection -> EyeProtection; EyeProtection -> SplashRisk; SplashRisk -> FaceShield [label="Yes"]; SplashRisk -> VentilationCheck [label="No"]; FaceShield -> VentilationCheck; VentilationCheck -> Respirator [label="No"]; VentilationCheck -> GloveChoice [label="Yes"]; Respirator -> GloveChoice; GloveChoice -> NitrileGloves [label="Incidental Contact"]; GloveChoice -> ButylGloves [label="Extended Contact"]; NitrileGloves -> Proceed; ButylGloves -> Proceed; } Caption: PPE selection workflow based on task-specific risks.
Part 2: Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Engineering Controls and Handling Procedures
-
Ventilation: All work with this compound should be performed in a properly functioning chemical fume hood to minimize the inhalation of vapors.[11]
-
Ignition Sources: As a flammable liquid, ensure all potential ignition sources (hot plates, open flames, non-intrinsically safe electrical equipment) are removed from the work area.[11]
-
Storage: Store the chemical in a tightly sealed, properly labeled container within a designated flammable storage cabinet, adhering to the recommended 2-8°C temperature range.[2][4] Comply with OSHA regulations regarding the maximum quantity of flammable liquids stored in the laboratory.[2][16][17]
-
Transfers: Ground and bond containers when transferring large volumes to prevent static electricity discharge.[16] Use a funnel to minimize spills.
Emergency Procedures: Plan for the Unexpected
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or ventilation is poor, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills, don appropriate PPE (including respirator and butyl/neoprene gloves).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[18][19][20] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[18][19][20] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
-
Disposal Plan: Responsible Stewardship
Improper disposal is a violation of regulatory standards and an ethical failure. This compound must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and rinsate, in a dedicated, compatible hazardous waste container. As a non-halogenated solvent, it should be kept separate from halogenated waste streams to facilitate proper disposal and reduce costs.[1][2]
-
Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be compatible with flammable organic liquids.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., Flammable, Irritant)
-
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not exceed the allowable accumulation time or volume limits for your laboratory.
// Nodes Start [label="Waste Generated\n(Liquid, Contaminated Solids)", fillcolor="#F1F3F4", fontcolor="#202124"]; Segregate [label="Segregate as\nNon-Halogenated\nFlammable Waste", fillcolor="#FBBC05", fontcolor="#202124"]; Container [label="Select Compatible,\nLeak-Proof Container\nwith Screw-Top Cap", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Label [label="Affix Hazardous Waste Tag:\n- 'Hazardous Waste'\n- Full Chemical Name\n- List Hazards (Flammable, Irritant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accumulate [label="Store in Satellite Accumulation Area:\n- Keep Container Closed\n- Away from Ignition Sources", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Request [label="Request Pickup from EHS\n(Do not exceed time/volume limits)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Waste Removed for\nProper Disposal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Segregate; Segregate -> Container; Container -> Label; Label -> Accumulate; Accumulate -> Request; Request -> End; } Caption: Step-by-step hazardous waste disposal protocol.
By integrating these detailed PPE, operational, and disposal plans into your daily workflow, you build a robust, self-validating safety system that protects you, your colleagues, and your research.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol [cdc.gov]
- 4. research.columbia.edu [research.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the effects of alcohol disinfectants on PPE glove performance | Ansell USA [ansell.com]
- 9. fishersci.com [fishersci.com]
- 10. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol [cdc.gov]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 14. ehs.sfsu.edu [ehs.sfsu.edu]
- 15. cdn.mscdirect.com [cdn.mscdirect.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. static.csbsju.edu [static.csbsju.edu]
- 18. echa.europa.eu [echa.europa.eu]
- 19. echa.europa.eu [echa.europa.eu]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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